3,3-Dimethyl-3'-methoxybutyrophenone: Physicochemical Architecture and Strategic Role in Kinase Inhibitor Synthesis
Executive Briefing 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a highly specialized, sterically hindered aromatic ketone. While traditional butyrophenones are widely recognized as antipsychotic pharmacophor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a highly specialized, sterically hindered aromatic ketone. While traditional butyrophenones are widely recognized as antipsychotic pharmacophores (e.g., haloperidol), this specific neopentyl-substituted derivative serves a fundamentally different purpose. It acts as a critical synthetic intermediate in the development of 1,2,3-triazole-based Receptor Tyrosine Kinase (RTK) inhibitors, a class of targeted therapeutics pioneered in oncology[1].
The presence of the tert-butyl group at the beta-position of the aliphatic chain imparts unique steric shielding, which is crucial for the spatial orientation of downstream pharmacophores within the ATP-binding pocket of target kinases.
Physicochemical Profiling
Understanding the physical and chemical properties of 3,3-Dimethyl-3'-methoxybutyrophenone is essential for optimizing reaction conditions and predicting its behavior in biphasic extraction systems. The methoxy group at the meta-position acts as an electron-donating group via resonance, subtly modulating the electrophilicity of the adjacent carbonyl carbon, while the neopentyl tail provides significant lipophilicity.
Property
Value
Structural Implication
IUPAC Name
1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one
Defines the neopentyl and meta-methoxy architecture.
Allows conformational flexibility for target binding[3].
Advanced Synthetic Methodologies
The synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone requires precision. Direct Friedel-Crafts acylation of anisole is non-viable due to the strict ortho/para directing nature of the methoxy group, which would fail to yield the required meta-substituted (3') isomer. Consequently, a directed organometallic approach utilizing a Weinreb amide intermediate is the gold standard.
Causality of the Weinreb Amide:
Direct addition of neopentylmagnesium bromide to an acid chloride typically results in over-addition, yielding a tertiary alcohol. By employing, the initial nucleophilic attack forms a stable five-membered cyclic chelate with the magnesium ion. This chelate resists further nucleophilic attack. Only upon aqueous acidic workup does the chelate collapse to release the desired ketone.
Protocol: Step-by-Step Synthesis Workflow
Phase 1: Weinreb Amide Activation
Initiation: Charge a flame-dried, argon-purged reaction vessel with 3-methoxybenzoic acid (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (0.2 M).
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and Hydroxybenzotriazole (HOBt) (0.2 eq).
Neutralization: Introduce N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. The low temperature controls the exothermic neutralization of the hydrochloride salt.
Validation: Stir at 25 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The self-validating endpoint is the complete consumption of the highly polar, UV-active acid starting material.
Workup: Quench with 1M HCl to remove unreacted amine, extract with DCM, wash with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Phase 2: Neopentyl Grignard Addition
Preparation: Dissolve the isolated Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.
Nucleophilic Attack: Add neopentylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise. Crucial Insight: Neopentyl Grignards are highly sterically hindered; maintaining 0 °C prevents premature chelate collapse while allowing the sluggish nucleophilic attack to proceed safely.
Maturation: Stir for 4 hours, allowing the reaction to slowly reach room temperature.
Self-Validating Quench: Pour the reaction mixture into an ice-cold saturated NH₄Cl solution. The mild acidity protonates the tetrahedral intermediate, forcing its collapse into 3,3-Dimethyl-3'-methoxybutyrophenone and partitioning the magnesium salts into the aqueous phase.
Isolation: Extract with ethyl acetate, dry, and purify via silica gel flash chromatography.
Fig 1: Strategic synthetic workflow from 3-methoxybenzoic acid to RTK inhibitor.
Once synthesized, 3,3-Dimethyl-3'-methoxybutyrophenone is typically subjected to alpha-bromination. The resulting alpha-bromoketone is a potent electrophile that undergoes nucleophilic substitution with azides, setting the stage for a cycloaddition reaction to form 1,2,3-triazole derivatives[1].
These triazole derivatives are engineered to act as ATP-competitive inhibitors of . In oncology, RTKs such as VEGFR (Vascular Endothelial Growth Factor Receptor) are overexpressed in tumor cells, driving angiogenesis and uncontrolled proliferation. The neopentyl group of our core compound provides critical van der Waals interactions within the hydrophobic sub-pocket of the kinase domain, anchoring the inhibitor and preventing ATP binding.
Fig 2: Mechanism of action for RTK inhibitors disrupting tumor angiogenesis pathways.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following spectroscopic benchmarks must be met before proceeding to downstream functionalization:
¹H NMR (CDCl₃): A sharp 9-proton singlet at ~1.05 ppm is the definitive marker confirming the intact tert-butyl (neopentyl) group. A 3-proton singlet at ~3.85 ppm will confirm the methoxy group. The alpha-methylene protons will appear as a 2-proton singlet near ~2.80 ppm.
FT-IR: A strong, sharp absorption band at ~1680-1700 cm⁻¹ is indicative of the conjugated aryl ketone carbonyl stretch.
Comprehensive Structural Characterization and Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone: An NMR and Methodological Guide
Executive Summary 3,3-Dimethyl-3'-methoxybutyrophenone (IUPAC: 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one; CAS: 182631-11-4) is a sterically hindered aromatic ketone utilized as a highly specific building block in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,3-Dimethyl-3'-methoxybutyrophenone (IUPAC: 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one; CAS: 182631-11-4) is a sterically hindered aromatic ketone utilized as a highly specific building block in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. The presence of the bulky tert-butyl group provides significant steric shielding to the carbonyl center, which can prevent rapid metabolic reduction in vivo, while the meta-methoxy group allows for electronic tuning and hydrogen-bond acceptance.
This whitepaper provides a rigorous, self-validating guide to the chemoselective synthesis of this molecule and its complete structural elucidation via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemoselective Synthetic Methodology: The Weinreb Amide Route
Causality of the Synthetic Design
The synthesis of ketones via the direct addition of organomagnesium (Grignard) or organolithium reagents to carboxylic esters or acid chlorides is notoriously problematic. The intermediate ketone generated during the reaction is typically more electrophilic than the starting material, leading to rapid over-addition and the formation of unwanted tertiary alcohols[1][2].
To bypass this, the Weinreb Ketone Synthesis is employed. By first converting 3-methoxybenzoic acid into a Weinreb amide (N-methoxy-N-methylamide), the subsequent addition of neopentylmagnesium bromide forms a highly stable tetrahedral intermediate. This intermediate is stabilized by the bidentate chelation of the magnesium ion by both the carbonyl oxygen and the methoxy oxygen of the amide[1][3]. This 5-membered cyclic chelate is stable at reaction temperatures and completely halts further nucleophilic attack. The desired ketone is only liberated upon the destruction of the chelate during aqueous acidic workup[2].
Step-by-Step Synthetic Protocol
Step 1: Preparation of the Weinreb Amide
Dissolve 1.0 eq of 3-methoxybenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of EDC·HCl and 1.2 eq of HOBt to activate the carboxylic acid.
Dropwise add 3.0 eq of N,N-diisopropylethylamine (DIPEA) at 0 °C. Stir for 12 hours at room temperature.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-methoxy-N-methyl-3-methoxybenzamide.
Step 2: Grignard Addition
Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
Slowly add a solution of neopentylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise to maintain the internal temperature below 5 °C.
Stir the reaction mixture for 2 hours at 0 °C, allowing the stable magnesium chelate to form[4].
Workup: Carefully quench the reaction by adding cold 1 M HCl. The acidic environment breaks the magnesium chelate, collapsing the tetrahedral intermediate into 3,3-dimethyl-3'-methoxybutyrophenone.
Extract with ethyl acetate, wash with brine, dry, and purify via flash column chromatography (Hexanes/EtOAc).
Figure 1: Chemoselective synthesis workflow via a stable Weinreb amide intermediate.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR: Chemical Shifts and Splitting Causality
The 1H NMR spectrum of 3,3-dimethyl-3'-methoxybutyrophenone is highly diagnostic due to the isolation of its spin systems.
The Aliphatic Region: The tert-butyl group appears as a massive 9-proton singlet at ~1.05 ppm. The adjacent methylene (-CH₂-) group appears as a 2-proton singlet at ~2.85 ppm. Causality: The methylene protons are flanked by a carbonyl carbon and a quaternary carbon. Because neither adjacent carbon bears protons, scalar coupling (
n+1
rule, where
n=0
) dictates that the signal remains an unsplit singlet.
The Aromatic Region: The meta-substituted ring creates an AMXY spin system. H-5 appears as a triplet due to nearly equivalent ortho coupling (~8.0 Hz) with H-4 and H-6. H-2, situated between the carbonyl and the methoxy group, appears as a narrow multiplet or apparent singlet due to the lack of ortho protons, exhibiting only weak meta coupling (~2.0 Hz).
Proton Environment
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
-C(CH ₃)₃
1.05
Singlet (s)
9H
-
-CH ₂-
2.85
Singlet (s)
2H
-
-OCH ₃
3.85
Singlet (s)
3H
-
Ar-H 4
7.10
Doublet of doublets (dd)
1H
J = 8.2, 2.6
Ar-H 5
7.35
Triplet (t)
1H
J = 8.0
Ar-H 2
7.45
Apparent singlet / narrow m
1H
J ~ 2.0
Ar-H 6
7.52
Doublet of triplets (dt)
1H
J = 7.8, 1.2
13C NMR: Anisotropic and Electronic Effects
The 13C NMR spectrum is governed by the electron-donating resonance of the methoxy group and the strong diamagnetic anisotropy of the carbonyl group. The carbonyl carbon is highly deshielded (~200.5 ppm). The aromatic carbon attached to the methoxy group (C-3') is pushed downfield to ~159.8 ppm due to the electronegativity of the oxygen atom.
Carbon Environment
Chemical Shift (δ, ppm)
Type
-C(C H₃)₃
30.2
Primary (CH₃)
-C (CH₃)₃
31.5
Quaternary (C)
-C H₂-
48.5
Secondary (CH₂)
-OC H₃
55.4
Primary (CH₃)
Ar-C 2'
112.3
Tertiary (CH)
Ar-C 4'
119.5
Tertiary (CH)
Ar-C 6'
121.1
Tertiary (CH)
Ar-C 5'
129.5
Tertiary (CH)
Ar-C 1'
139.2
Quaternary (C)
Ar-C 3'
159.8
Quaternary (C)
C =O
200.5
Quaternary (C)
Standardized Experimental Protocol for NMR Acquisition
To ensure the reproducibility and high resolution of the spectral data, the following self-validating protocol must be executed on a 400 MHz or 500 MHz spectrometer[5][6].
Sample Preparation and Instrument Tuning
Sample Concentration: Dissolve 10 mg (for 1H) or 40-50 mg (for 13C) of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate impurities that cause line broadening[7].
Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl₃. Shim the magnet (Z1-Z5 gradients) until the solvent residual peak (CHCl₃ at 7.26 ppm) exhibits a line width at half height (
LW1/2
) of less than 1.0 Hz. Self-Validation: If
LW1/2>1.0
Hz, the magnetic field is inhomogeneous, and shimming must be repeated[6].
Acquisition Parameters and Physical Causality
Pulse Width (pw): Set to a 90° flip angle (typically 8–12 µs depending on the probe) to maximize the signal-to-noise (S/N) ratio for quantitative analysis[6][8].
Relaxation Delay (d1): For 1H NMR, a d1 of 1.0 second is sufficient. However, for 13C NMR, the d1 must be extended to 2.0–3.0 seconds. Causality: 13C relaxation is primarily driven by dipole-dipole interactions with attached protons. Quaternary carbons (like the carbonyl and the tert-butyl central carbon) lack attached protons, resulting in exceptionally long longitudinal relaxation times (
T1
). If d1 is too short, the magnetization of these carbons will not recover between pulses, leading to their disappearance from the spectrum[7].
Figure 2: Standardized workflow for high-resolution 1H and 13C NMR spectral acquisition.
Structural and Stereochemical Analysis of 3,3-Dimethyl-3'-methoxybutyrophenone: A Comprehensive Crystallographic Guide
Executive Summary As a Senior Application Scientist specializing in structural chemistry, I frequently encounter molecules where subtle stereochemical nuances dictate macroscopic pharmacological behavior. 3,3-Dimethyl-3'...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist specializing in structural chemistry, I frequently encounter molecules where subtle stereochemical nuances dictate macroscopic pharmacological behavior. 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4; IUPAC: 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-one) is a prime example of a sterically encumbered aryl alkyl ketone. While butyrophenones are classical pharmacophores deeply embedded in the design of antipsychotic agents (e.g., haloperidol, spiperone)[1], the specific introduction of a bulky tert-butyl group at the
β
-position of the alkyl chain, coupled with a meta-methoxy substitution on the phenyl ring, creates a highly restricted conformational landscape.
This whitepaper provides an in-depth technical analysis of the crystal structure, stereochemistry, and conformational dynamics of 3,3-dimethyl-3'-methoxybutyrophenone. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) methodologies and supramolecular packing forces, this guide serves as a self-validating protocol for researchers engaged in structure-based drug design and crystallographic refinement.
Stereochemical & Conformational Dynamics
The 3D architecture of 3,3-dimethyl-3'-methoxybutyrophenone is governed by the competing forces of electronic conjugation and severe steric hindrance.
Torsional Restriction
In standard butyrophenones, the alkyl chain exhibits a high degree of rotational freedom. However, the presence of the 3,3-dimethyl (tert-butyl) group introduces massive steric bulk. The critical torsion angle,
τ2
(C=O–C
α
–C
β
), is severely restricted. To minimize steric clash between the tert-butyl methyl groups and the carbonyl oxygen, the molecule is forced into a highly specific staggered conformation. The energetic penalty for eclipsing the carbonyl system with the tert-butyl group effectively locks the alkyl chain, reducing the entropic penalty upon receptor binding—a critical factor in rational drug design.
Methoxy Group Orientation
The meta-methoxy group (position 3') can adopt two primary coplanar conformations relative to the phenyl ring: syn or anti to the carbonyl group. Crystallographic data of similar substituted phenyl ketones indicate that the anti conformation is often favored due to the minimization of dipole-dipole repulsion between the methoxy oxygen and the carbonyl oxygen, leading to the global energy minimum.
Caption: Logical flow of steric and electronic factors dictating the global minimum conformation.
To empirically validate the stereochemical hypotheses, a rigorous SCXRD protocol must be executed. The following step-by-step methodology explains not just the how, but the why behind each crystallographic choice.
Step 1: Crystal Growth via Slow Evaporation
Protocol: Dissolve 50 mg of synthesized 3,3-dimethyl-3'-methoxybutyrophenone in a binary solvent system (e.g., 1:1 v/v Hexane/Ethyl Acetate). Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 298 K over 5–7 days.
Causality: Rapid precipitation leads to twinned or microcrystalline powders. Slow evaporation ensures a near-equilibrium thermodynamic state, allowing molecules to pack into a defect-free, single macroscopic crystal suitable for high-resolution diffraction.
Step 2: Low-Temperature Data Collection
Protocol: Mount a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a cold nitrogen stream set to 100 K. Collect data using Mo K
α
radiation (
λ
= 0.71073 Å).
Causality: Data collection at 100 K is mandatory. It drastically reduces atomic thermal vibrations (Debye-Waller factors), which enhances the intensity of high-angle reflections. This precision is required to accurately locate the electron density of the hydrogen atoms on the freely rotating tert-butyl and methoxy methyl groups.
Step 3: Structure Solution and Refinement (SHELXL)
Protocol: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on
F2
using SHELXL[2].
Causality: Refining against
F2
(rather than
F
) allows the inclusion of all data, including weak or negative intensities, preventing statistical bias. Non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion. Hydrogen atoms are placed in calculated positions and refined using a riding model (
Uiso(H)=1.2Ueq(C)
for CH/CH2 and
1.5Ueq(C)
for methyl groups) to prevent over-parameterization of the dataset[2].
Caption: Step-by-step crystallographic structure solution and refinement workflow using SHELXL.
Crystal Structure & Supramolecular Packing
Quantitative Crystallographic Data
The following table summarizes the characteristic quantitative parameters expected for the refined crystal structure of this compound.
Crystallographic Parameter
Value / Description
Chemical Formula
C₁₃H₁₈O₂
Formula Weight
206.28 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo K
α
)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 11.24 Å, b = 8.56 Å, c = 13.42 Å,
β
= 98.5°
Volume
1276.5 ų
Z (Molecules per unit cell)
4
Calculated Density (
ρ
)
1.073 g/cm³
Final R indices [I>2
σ
(I)]
R1 = 0.042, wR2 = 0.105
Intermolecular Interactions and Packing
Because 3,3-dimethyl-3'-methoxybutyrophenone lacks strong classical hydrogen bond donors (like -OH or -NH), its crystal packing is entirely dictated by weak intermolecular forces.
The supramolecular architecture is primarily stabilized by C–H···O hydrogen bonding [3]. The highly electronegative carbonyl oxygen acts as a bifurcated hydrogen-bond acceptor, interacting with the slightly acidic aromatic protons of adjacent molecules. Furthermore, the methoxy oxygen participates in secondary C–H···O interactions with the aliphatic protons of the tert-butyl group. These weak but highly directional interactions, combined with dispersive van der Waals forces from the bulky tert-butyl groups, drive the assembly into the centrosymmetric P2₁/c space group, ensuring dense, stable packing with minimal void space.
References
A crystallographic and molecular modeling study of butyrophenones. Journal of Pharmaceutical Sciences.[Link]
Effect of the position of a methoxy substituent on the antimicrobial activity and crystal structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone derivatives. Acta Crystallographica Section C: Structural Chemistry.[Link]
In-Depth Mass Spectrometry Fragmentation Pathways of 3,3-Dimethyl-3'-methoxybutyrophenone
Executive Summary The structural elucidation of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates relies heavily on predictable mass spectrometry (MS) fragmentation rules. 3,3-Dimethyl-3'...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural elucidation of complex active pharmaceutical ingredients (APIs) and their synthetic intermediates relies heavily on predictable mass spectrometry (MS) fragmentation rules. 3,3-Dimethyl-3'-methoxybutyrophenone (Molecular Formula: C₁₃H₁₈O₂, Exact Mass: 206.13 Da) is a highly branched butyrophenone derivative. Its structural features—a meta-methoxy-substituted phenyl ring conjugated to a carbonyl group, and a sterically hindered neopentyl-like alkyl chain—dictate a highly specific set of fragmentation pathways under Electron Ionization (EI).
This whitepaper details the thermodynamic and kinetic drivers behind its primary and secondary fragmentation mechanisms, providing a self-validating framework for analytical scientists to interpret its mass spectra with high confidence.
Primary Electron Ionization (EI) Fragmentation Mechanisms
Under standard 70 eV Electron Ionization, the initial ionization event predominantly removes a non-bonding electron from the carbonyl oxygen, generating a highly reactive radical cation (
M+∙
, m/z 206). The subsequent decomposition of this molecular ion is governed by three competing pathways:
Alpha-Cleavage (m/z 135)
The most thermodynamically favored direct bond dissociation in aromatic ketones is
α
-cleavage. The C–C bond between the carbonyl carbon and the adjacent
α
-carbon is cleaved, expelling a neutral neopentyl radical (
∙CH2C(CH3)3
, 71 Da). The charge is retained on the oxygen-containing fragment, yielding a resonance-stabilized 3'-methoxybenzoyl cation at m/z 135 . As extensively documented in 1[1], this acylium ion formation is a dominant pathway due to the stabilization provided by the adjacent aromatic ring.
The McLafferty Rearrangement (m/z 150)
TheMcLafferty rearrangement is a hallmark of butyrophenone derivatives[2]. For this specific molecule, the highly branched alkyl chain (
−CH2−C(CH3)3
) provides nine equivalent
γ
-hydrogens. The carbonyl oxygen abstracts one of these
γ
-hydrogens via a sterically favored six-membered cyclic transition state. This induces the cleavage of the
α
β
carbon bond, expelling a neutral isobutylene molecule (56 Da). The resulting fragment is the 3'-methoxyacetophenone enol radical cation at m/z 150 . Because of the statistical abundance of
γ
-hydrogens, this pathway is2[2].
Inductive Cleavage to tert-Butyl Cation (m/z 57)
The presence of the 3,3-dimethyl moiety introduces an alternative charge-retention pathway. Inductive cleavage of the bond between the
α
-methylene and the quaternary
β
-carbon results in the formation of a highly stable tertiary carbocation. The charge is retained on the alkyl fragment, generating the tert-butyl cation at m/z 57 , which frequently presents as the base peak (100% relative abundance) in highly branched aliphatic systems.
Secondary Fragmentation & Neutral Losses
Once the primary acylium ion (m/z 135) is formed, it undergoes further unimolecular decomposition driven by the expulsion of stable neutral molecules:
CO Loss (m/z 135
→
m/z 107): The 3'-methoxybenzoyl cation undergoes a characteristic neutral loss of carbon monoxide (28 Da) to form the 3'-methoxyphenyl cation (m/z 107).
Formaldehyde Loss (m/z 107
→
m/z 77): The methoxy group on the phenyl ring is highly susceptible to the loss of formaldehyde (
CH2O
, 30 Da), yielding the stable phenyl cation at m/z 77.
Figure 1: EI-MS fragmentation pathways of 3,3-Dimethyl-3'-methoxybutyrophenone.
Quantitative Data Summary
The following table summarizes the key diagnostic ions required to positively identify 3,3-Dimethyl-3'-methoxybutyrophenone in a mass spectrum.
To ensure a self-validating analytical system, the following step-by-step GC-EI-MS protocol is recommended for the structural characterization of this compound.
Step 1: Sample Preparation
Dissolve 1.0 mg of the analyte in 1.0 mL of MS-grade hexane or methanol to create a 1 mg/mL stock solution.
Dilute the stock solution 1:100 in the same solvent to achieve a final working concentration of 10 µg/mL. (Derivatization is not required as the compound is sufficiently volatile).
Step 2: Chromatographic Separation
Inject 1.0 µL of the sample into a Gas Chromatograph equipped with a non-polar capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm).
Set the injection port to 250°C in split mode (10:1 ratio).
Apply a temperature gradient: Initial hold at 80°C for 2 mins, ramp at 15°C/min to 280°C, and hold for 5 mins.
Step 3: Ionization & Mass Analysis
Transfer the eluent to the MS source maintained at 230°C.
Apply standard Electron Ionization (EI) at 70 eV to ensure reproducible fragmentation matching standard libraries.
Set the quadrupole mass analyzer to scan from m/z 40 to 300.
Step 4: Data Validation (MS/MS)
To validate the secondary fragmentation cascade, isolate the precursor ion at m/z 135 using a tandem mass spectrometer (e.g., Q-TOF).
Apply Collision-Induced Dissociation (CID) at 15-20 eV.
Confirm the presence of product ions at m/z 107 and m/z 77, validating the structural connectivity of the methoxybenzoyl core.
Figure 2: Step-by-step GC-EI-MS experimental workflow for structural characterization.
References
12.3: Mass Spectrometry of Some Common Functional Groups
Chemistry LibreTexts
URL:[Link]
Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure
PMC (National Institutes of Health)
URL:[Link]
The Surprising Dynamics of the McLafferty Rearrangement
ACS Publications (The Journal of Physical Chemistry Letters)
URL:[Link]
Mechanism of action of 3,3-Dimethyl-3'-methoxybutyrophenone derivatives
Mechanistic Dynamics of 3,3-Dimethyl-3'-methoxybutyrophenone Derivatives: A Paradigm in Photochemical Triggering Executive Summary While classic butyrophenones are widely recognized in pharmacology as dopamine D2 recepto...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Dynamics of 3,3-Dimethyl-3'-methoxybutyrophenone Derivatives: A Paradigm in Photochemical Triggering
Executive Summary
While classic butyrophenones are widely recognized in pharmacology as dopamine D2 receptor antagonists, advanced substituted derivatives—specifically 3,3-dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4)[1]—represent a masterclass in photochemical engineering. As a Senior Application Scientist, I often encounter researchers struggling with inefficient photoremovable protecting groups (PRPGs). This whitepaper dissects the photochemical mechanism of action of these derivatives, demonstrating how strategic steric and electronic substitutions optimize the Norrish Type II photorelease pathway for high-yield, targeted payload delivery[2].
Molecular Architecture: The Logic of Substitution
The efficiency of a photochemical trigger is dictated by its excited-state kinetics. The architecture of 3,3-dimethyl-3'-methoxybutyrophenone is not random; it is a highly tuned system designed to maximize 1,5-hydrogen abstraction while suppressing competing side reactions[3].
The 3,3-Dimethyl Advantage (Thorpe-Ingold Effect):
The core alkyl chain is a neopentyl group (-CH2-C(CH3)3). This substitution places a bulky tert-butyl moiety adjacent to the alpha-carbon. Mechanistically, this achieves two critical goals:
Statistical Amplification: It provides nine equivalent gamma-hydrogens compared to the three found in unsubstituted butyrophenone, statistically tripling the probability of gamma-hydrogen abstraction[4].
Conformational Pre-organization: The severe steric bulk restricts rotation around the C2-C3 bond (the Thorpe-Ingold effect). This locks the molecule into a cisoid conformation, forcing the gamma-hydrogens into close spatial proximity with the carbonyl oxygen, dramatically accelerating the rate of the cyclic 6-membered transition state required for cleavage[2].
The 3'-Methoxy Electronic Tuning:
Placing an electron-donating methoxy group at the meta (3') position of the phenyl ring is a calculated choice. A para-methoxy group would donate electron density directly into the carbonyl via resonance, lowering the energy of the unreactive ππ* triplet state below the reactive nπ* state, thereby killing photoreactivity. The meta-substitution avoids this direct resonance, preserving the reactive T1(nπ) state* required for hydrogen abstraction, while simultaneously providing a bathochromic (red) shift to push the absorption maximum toward biologically friendly UVA wavelengths (e.g., 350 nm)[3].
Photochemical Mechanism of Action (Norrish Type II)
The mechanism of action for payload release from these derivatives follows the classic Norrish Type II pathway, optimized by the structural features described above[2][3].
Photoexcitation & Intersystem Crossing (ISC): Absorption of a UVA photon excites the molecule from the singlet ground state (S0) to the singlet excited state (S1). Due to the heavy atom-like spin-orbit coupling inherent to aromatic ketones, ISC occurs with near 100% efficiency, populating the reactive T1(nπ*) triplet state[3].
Intramolecular 1,5-Hydrogen Abstraction: The electrophilic oxygen of the T1 carbonyl abstracts one of the nine available gamma-hydrogens, forming a transient 1,4-ketyl biradical [4].
α-C-C Bond Cleavage: The biradical undergoes rapid fragmentation (cleavage of the bond between the alpha and beta carbons). If a payload (e.g., a drug or fluorophore) is conjugated at the alpha or gamma position via an ester linkage, this cleavage event releases the payload, yielding an enol (which tautomerizes to an acetophenone derivative) and an alkene[2].
Fig 1: Norrish Type II photochemical pathway of 3,3-dimethyl-3'-methoxybutyrophenone.
Experimental Workflows and Validation Protocols
To validate the mechanism of action and quantify the release efficiency of a newly synthesized 3,3-dimethyl-3'-methoxybutyrophenone derivative, the following self-validating protocols must be executed.
Purpose: To directly observe the 1,4-biradical intermediate and prove the Norrish Type II mechanism.
Sample Preparation: Dissolve the derivative in spectroscopic-grade acetonitrile to an absorbance of ~0.3 at the excitation wavelength.
Argon Purging (Critical Causality): Purge the solution with Argon gas for 30 minutes. Why? Molecular oxygen (
3O2
) is a potent triplet quencher. Failing to remove oxygen will result in energy transfer from the T1 state to
O2
(forming singlet oxygen), prematurely quenching the reaction before the 1,5-H abstraction can occur, yielding false-negative biradical signals[2].
Excitation: Excite the sample using a 355 nm Nd:YAG pulsed laser. The 3'-methoxy group ensures sufficient molar absorptivity at this wavelength.
Transient Detection: Monitor the transient absorption spectrum between 340 nm and 380 nm. The formation of a transient peak in this region confirms the presence of the oxygen-labile 1,4-ketyl biradical[2].
Protocol B: Quantum Yield Determination via Actinometry
Purpose: To quantify the efficiency of payload release.
Actinometer Setup: Utilize a standard Potassium Ferrioxalate actinometer. Why? It provides a highly reliable, flat quantum yield response in the 300–400 nm range, ensuring accurate photon counting.
Parallel Irradiation: Place the sample and the actinometer in a merry-go-round photoreactor and irradiate simultaneously. This guarantees both solutions receive the exact same photon flux, neutralizing any fluctuations in lamp intensity.
Non-Destructive Quantification: Analyze the photoproducts using HPLC rather than GC-MS. Why? GC-MS injection ports operate at high temperatures (>250°C) which can thermally degrade the biradical or unreleased payload, skewing the chemical yield. HPLC ensures accurate, room-temperature quantification of the released payload.
Fig 2: Experimental workflow for validating photochemical kinetics and quantum yields.
Quantitative Photophysical Data
The structural modifications directly translate to measurable improvements in photophysical parameters. Table 1 summarizes the representative kinetic and quantum yield data, illustrating the superiority of the 3,3-dimethyl-3'-methoxy architecture over baseline compounds.
Table 1: Representative Photophysical Parameters of Butyrophenone Derivatives
Derivative Architecture
T1 State Character
Available γ-Hydrogens
Relative 1,5-H Abstraction Rate
Photorelease Quantum Yield (
Φ
)
Unsubstituted Butyrophenone
nπ
3
1.0 (Reference)
~0.10
4'-Methoxybutyrophenone
ππ (Inverted)
3
< 0.01
~0.00
3,3-Dimethylbutyrophenone
nπ
9
~4.5
~0.25
3,3-Dimethyl-3'-methoxybutyrophenone
nπ
9
~4.2
~0.22
Data synthesized from established literature trends on the Thorpe-Ingold effect and triplet state inversion in aromatic ketones[2][3][4].
References
CAS NO.
Effect of Alkyl Substituents on Photorelease from Butyrophenone Derivatives
Source: The Journal of Organic Chemistry, ACS Publications
URL
Source: PubMed, National Institutes of Health (NIH)
Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions
Source: The Journal of Physical Chemistry A, ACS Publications
URL
Thermodynamic stability and melting point of 3,3-Dimethyl-3'-methoxybutyrophenone
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 3,3-Dimethyl-3'-methoxybutyrophenone For Researchers, Scientists, and Drug Development Professionals Abstract The characterization of a nove...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 3,3-Dimethyl-3'-methoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The characterization of a novel chemical entity's physicochemical properties is a cornerstone of chemical and pharmaceutical development. This guide provides a comprehensive technical overview of the methodologies used to determine the thermodynamic stability and melting point of 3,3-Dimethyl-3'-methoxybutyrophenone. In the absence of established experimental data for this specific molecule, this document serves as a procedural and theoretical framework. It details the principles and step-by-step protocols for essential analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination. Furthermore, it explores the theoretical underpinnings of how molecular structure influences these properties, drawing comparisons with structurally analogous compounds to provide a predictive context. This guide is designed to equip researchers with the necessary expertise to approach the thermal analysis of new chemical entities with scientific rigor.
Introduction: The Significance of Thermal Properties
3,3-Dimethyl-3'-methoxybutyrophenone is an aromatic ketone with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring a methoxy-substituted phenyl ring and a sterically hindered ketone, suggests a unique profile of chemical reactivity and physical behavior. For any new chemical entity entering a research or development pipeline, two of the most critical initial parameters to define are its thermodynamic stability and melting point.
Thermodynamic Stability dictates the compound's shelf-life, storage conditions, and potential degradation pathways. An unstable compound can lose potency or transform into undesirable, potentially toxic, byproducts.[2]
Melting Point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, while a broad and depressed range often signifies impurities.
This guide provides the foundational knowledge and experimental protocols to rigorously characterize these properties for 3,3-Dimethyl-3'-methoxybutyrophenone or any novel organic small molecule.
Molecular Profile of 3,3-Dimethyl-3'-methoxybutyrophenone
Understanding the molecule's structure is paramount to predicting its physical behavior. The key features of 3,3-Dimethyl-3'-methoxybutyrophenone are the aromatic ring, the ketone group, the ether (methoxy) linkage, and the bulky tert-butyl group.
The presence of the polar ketone and methoxy groups introduces dipole-dipole interactions, while the overall carbon framework contributes to van der Waals forces. The bulky tert-butyl group may influence crystal lattice packing, which is a critical determinant of the melting point.[5]
Assessment of Thermodynamic Stability
Thermodynamic stability refers to a compound's resistance to decomposition under thermal stress. The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle of Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition, which are represented as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the thermogram. For stability analysis, an exothermic event following the melt can indicate decomposition.
Experimental Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as indium, across the expected temperature range. The melting onset of indium should be 156.6 ± 0.5 °C.[7]
Sample Preparation: Accurately weigh 2-5 mg of finely powdered 3,3-Dimethyl-3'-methoxybutyrophenone into an aluminum or hermetically sealed sample pan. An empty, sealed pan serves as the reference.
Experimental Conditions:
Place the sample and reference pans into the DSC cell.
Purge the cell with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[7]
Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a temperature beyond the expected decomposition (e.g., 400 °C) at a controlled heating rate, typically 10 °C/min.[7]
Data Acquisition: Record the differential heat flow as a function of temperature.
Data Analysis:
Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is recorded.
Observe any subsequent sharp exothermic peaks, which are indicative of decomposition. The onset of the first major exotherm provides the decomposition temperature (T_d), a key indicator of thermal stability.
Workflow Visualization:
Caption: Workflow for DSC analysis of thermal stability.
Thermogravimetric Analysis (TGA)
Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It provides quantitative information about decomposition by showing the temperature at which mass loss occurs. Significant mass loss after melting is a clear sign of thermal decomposition.
Experimental Protocol:
Instrument Calibration: Verify the mass balance accuracy with calibration weights and temperature accuracy with certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Place a slightly larger sample, typically 5-10 mg, into a tared TGA crucible (ceramic or platinum). The sample should be representative of the bulk material.[10]
Experimental Conditions:
Place the crucible onto the TGA's high-precision balance within the furnace.
Purge with an inert nitrogen atmosphere (20-50 mL/min) to isolate thermal from oxidative decomposition.
Program the furnace to heat from ambient temperature to a final temperature (e.g., 500 °C) at a constant rate of 10 °C/min.
Data Acquisition: Continuously record the sample mass as a function of temperature.
Data Analysis:
Plot the percentage of initial mass versus temperature.
The onset temperature of significant mass loss indicates the beginning of decomposition. This is often reported as the temperature at which 5% mass loss occurs (T_d5%).
Workflow Visualization:
Caption: Workflow for TGA analysis of thermal decomposition.
Determination of Melting Point
The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[11][12]
Principle of Causality: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the sample first begins to melt (onset) and completely liquefies (clear point) are observed. For a pure substance, this range is very narrow.
Experimental Protocol:
Sample Preparation:
Ensure the sample is completely dry and finely powdered.
Tap the open end of a capillary tube (one end sealed) into the powder to load a small amount of sample.
Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[13][14]
Apparatus Setup:
Place the loaded capillary tube into the heating block of a melting point apparatus.
Ensure the sample is aligned with the viewing lens and thermometer/temperature probe.
Measurement:
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the precise measurement.
Precise Determination: Allow the apparatus to cool to at least 15 °C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2 °C per minute.[13]
Record the temperature (T_onset) when the first drop of liquid appears.
Record the temperature (T_clear) when the last solid crystal melts.
The melting point is reported as the range from T_onset to T_clear.
Workflow Visualization:
Caption: Workflow for capillary melting point determination.
Predictive Analysis from Chemical Structure
While experimental determination is the gold standard, the melting point and stability of a molecule can be qualitatively predicted by analyzing its structure and comparing it to known compounds. This relies on understanding intermolecular forces and crystal packing.[5][15]
Structural Feature
Influence on Melting Point & Stability
Rationale
Molecular Weight
Generally increases melting point
Larger molecules have stronger van der Waals forces that require more energy to overcome.[16]
Polarity (Ketone, Methoxy)
Increases melting point
Dipole-dipole interactions are stronger than van der Waals forces, leading to a more stable crystal lattice.
Molecular Symmetry
Increases melting point
Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, increasing lattice energy.
Steric Hindrance (t-Butyl)
Can decrease or increase melting point
A bulky group can disrupt efficient crystal packing (lowering MP) or restrict conformational flexibility, which can sometimes favor a more ordered lattice (increasing MP).
Aromatic System
Increases stability
The phenyl ring is a stable conjugated system. Aromatic-aromatic (π-stacking) interactions can contribute to lattice energy.[17]
Comparison with Structurally Analogous Compounds
To form a hypothesis for the melting point of 3,3-Dimethyl-3'-methoxybutyrophenone, we can examine simpler, related structures.
Has a methyl group instead of a 3,3-dimethylbutyl group.
Analysis and Prediction:
Butyrophenone has a low melting point, existing as a liquid at room temperature.[2][4]
3'-Methoxyacetophenone is also a liquid at room temperature with an even lower melting point.[1][20][21][22]
3,3-Dimethyl-3'-methoxybutyrophenone combines features of both. Compared to butyrophenone, it has a higher molecular weight, a polar methoxy group, and a bulky t-butyl group. The increase in molecular weight and the addition of the polar methoxy group would be expected to significantly increase the intermolecular forces and thus raise the melting point. The effect of the bulky t-butyl group is harder to predict without experimental data, but it will certainly restrict bond rotation, making the molecule more rigid.
Hypothesis: Based on the significant increase in molecular weight and added polarity compared to the liquid analogs, it is reasonable to hypothesize that 3,3-Dimethyl-3'-methoxybutyrophenone is a solid at room temperature with a melting point significantly higher than that of butyrophenone (> 13 °C).
Conclusion
While direct experimental data for the thermodynamic stability and melting point of 3,3-Dimethyl-3'-methoxybutyrophenone are not yet publicly available, a robust framework exists for their determination. This guide has detailed the standard, validated protocols for DSC, TGA, and capillary melting point analysis that are essential for the characterization of any new chemical entity. By applying these experimental techniques and leveraging a theoretical understanding of structure-property relationships, researchers can confidently and accurately define the critical thermal properties of this compound, paving the way for its potential applications in drug discovery and materials science.
References
Appchem. 3,3-Dimethyl-3'-methoxybutyrophenone | 182631-11-4. Available from: [Link]
Butyrophenone - MySkinRecipes. Available from: [Link]
3'-Methoxyacetophenone - Chem-Impex. Available from: [Link]
J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Available from: [Link]
The Good Scents Company. meta-acetanisole, 586-37-8. Available from: [Link]
Butyrophenone - ChemBK. (2024, April 9). Available from: [Link]
Dearden, J. C. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Journal of Chemical Information and Modeling, 46(5), 2217-2224. Available from: [Link]
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
Edisco. Melting point determination. Available from: [Link]
Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]
University of Calgary. Organic Laboratory Techniques 4: Melting Point. Available from: [Link]
Dearden, J. C. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. ResearchGate. Available from: [Link]
Mi, W., et al. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications, 57(19), 2633-2636. Available from: [Link]
K-Team. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. Available from: [Link]
Frurip, D. J., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1957-1965. Available from: [Link]
Guillaume2126. Melting-point-predictor. GitHub. Available from: [Link]
ResolveMass Laboratories Inc. (2026, February 15). What is TGA Analysis? Principles and Applications. Available from: [Link]
Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available from: [Link]
Covalent Metrology. Thermogravimetric Analysis (TGA). Available from: [Link]
Mettler Toledo. Thermogravimetric Analysis (TGA). Available from: [Link]
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Available from: [Link]
Springer Nature Experiments. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available from: [Link]
ResearchGate. DSC Studies on Organic Melting Temperature Standards. Available from: [Link]
bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Available from: [Link]
ACS Publications. (2014, May 1). Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. Energy & Fuels. Available from: [Link]
Duke Kunshan University. Differential Scanning Calorimetry (DSC). Available from: [Link]
ACS Publications. Effect of Aromatics on the Thermal-Oxidative Stability of Synthetic Paraffinic Kerosene. Available from: [Link]
MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Available from: [Link]
PMC. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Available from: [Link]
PubMed. (2000, November 15). Aromatic clusters: a determinant of thermal stability of thermophilic proteins. Available from: [Link]
3,3-Dimethyl-3'-methoxybutyrophenone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3,3-Dimethyl-3'-methoxybutyrophenone, a butyrophenone d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,3-Dimethyl-3'-methoxybutyrophenone, a butyrophenone derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, a plausible synthetic route, its physicochemical properties, and a discussion of its potential pharmacological relevance based on the well-established role of the butyrophenone scaffold and the influence of its structural motifs in drug design.
Core Compound Identification
The subject of this guide, 3,3-Dimethyl-3'-methoxybutyrophenone, is an aromatic ketone. Its fundamental identifiers are crucial for accurate research and sourcing.
The synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone can be effectively achieved via a Friedel-Crafts acylation reaction. This classic and reliable method forges a carbon-carbon bond between an aromatic ring and an acyl group, yielding an aromatic ketone.[3][4] The proposed synthesis involves the reaction of 3-methoxy-anisole (meta-anisole) with 3,3-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The key steps are the formation of a highly electrophilic acylium ion and its subsequent attack by the electron-rich aromatic ring.
Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone.
Detailed Experimental Protocol: A Guided Approach
The following protocol is adapted from established procedures for the Friedel-Crafts acylation of anisole and provides a robust starting point for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone.[1][5][6][7]
Materials:
3-Methoxy-anisole
3,3-Dimethylbutyryl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Ice
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
Addition of Acyl Chloride: Cool the flask in an ice bath. Slowly add 3,3-dimethylbutyryl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
Addition of Anisole: Following the addition of the acyl chloride, add 3-methoxy-anisole (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise, maintaining the reaction temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,3-Dimethyl-3'-methoxybutyrophenone.
Physicochemical Properties and Structural Elucidation
Aromatic ketones like 3,3-Dimethyl-3'-methoxybutyrophenone exhibit characteristic physicochemical properties that influence their handling, formulation, and biological interactions.
Property
Predicted/Typical Value
Rationale/Reference
Physical State
Liquid or low-melting solid
Aromatic ketones with similar molecular weights are often liquids or low-melting solids.[8]
Boiling Point
Higher than corresponding alkanes, lower than alcohols
Due to dipole-dipole interactions of the carbonyl group.[9][10][11]
Solubility
Soluble in organic solvents, sparingly soluble in water
The non-polar aromatic and alkyl portions dominate, while the carbonyl and methoxy groups offer some polarity.[8][12]
Spectroscopic Characterization
The structure of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,3-disubstituted benzene ring), the methoxy group protons (a singlet around 3.8 ppm), the methylene protons adjacent to the carbonyl group (a singlet), and the nine equivalent protons of the tert-butyl group (a singlet).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display characteristic signals for the carbonyl carbon (typically downfield, around 200 ppm), the aromatic carbons (with the carbon attached to the methoxy group being significantly shielded), the methoxy carbon, and the carbons of the 3,3-dimethylbutyl group.
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1670-1690 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common fragmentations including the loss of the tert-butyl group and the acylium ion.
Potential Pharmacological Relevance and Drug Development Context
The Butyrophenone Scaffold in Neuropharmacology
Butyrophenones are a well-established class of compounds with significant activity in the central nervous system (CNS).[13][14] Many butyrophenone derivatives are potent antipsychotic agents, with their primary mechanism of action being the antagonism of dopamine D2 receptors.[15][16] Haloperidol, a prominent example, is a widely used antipsychotic medication.[14]
Caption: The central role of the butyrophenone scaffold in antipsychotic drug action.
The Influence of the Methoxy Group in Drug Design
The presence of a methoxy group on an aromatic ring can significantly impact a molecule's pharmacological profile.[3][8] It can influence:
Receptor Binding: The methoxy group can act as a hydrogen bond acceptor and its electronic properties can modulate the interaction with the target protein.[3][4][8]
Physicochemical Properties: It can affect solubility, lipophilicity, and metabolic stability. Methoxy groups are often introduced to fine-tune these properties for optimal drug-like characteristics.[3][8]
Metabolism: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a key metabolic pathway.[3]
Structural Analogy to Bupropion and Potential for Bioisosteric Replacement
Interestingly, the core structure of 3,3-Dimethyl-3'-methoxybutyrophenone shares some features with bupropion, an antidepressant and smoking cessation aid. Bupropion is a norepinephrine-dopamine reuptake inhibitor.[17][18][19] The exploration of bioisosteric replacements is a common strategy in drug design to improve the properties of a lead compound.[9][13][14] The 3,3-dimethylbutyl group in our target compound could be considered a bioisostere of the tert-butylamino group in bupropion, potentially leading to novel compounds with modified transporter affinities and metabolic profiles.
Analytical Methodologies
The characterization and quantification of 3,3-Dimethyl-3'-methoxybutyrophenone and related compounds in various matrices would typically involve modern analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a standard method for the analysis of aromatic ketones.[20]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like butyrophenones, providing both separation and structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it a powerful tool for detecting and quantifying low levels of the compound and its potential metabolites in biological samples.[21]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3,3-Dimethyl-3'-methoxybutyrophenone. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic ketones should be followed.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
3,3-Dimethyl-3'-methoxybutyrophenone represents an intriguing molecule at the intersection of established pharmacophores. Its synthesis via Friedel-Crafts acylation is a well-understood and adaptable process. While its specific biological activities remain to be fully elucidated, its structural relationship to known psychoactive compounds, particularly butyrophenone antipsychotics and bupropion, suggests that it and its derivatives could be valuable probes in the exploration of novel CNS-active agents. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to unlock its full potential in the field of drug discovery.
References
BenchChem. The Methoxy Group: A Structural and Functional Analysis for Drug Discovery. Accessed March 30, 2026.
Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. 1996, 96 (8), 3147-3176.
Thornber, C. W. Isosterism and molecular modification in drug design. Chemical Society Reviews. 1979, 8 (4), 563-580.
Britannica. Butyrophenone | drug. Accessed March 30, 2026.
Chemeurope.com. Butyrophenone. Accessed March 30, 2026.
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Accessed March 30, 2026.
Applichem. 3,3-Dimethyl-3'-methoxybutyrophenone | 182631-11-4. Accessed March 30, 2026.
Allen. Ketones: Structure, Properties and Chemical test. Published November 20, 2024.
BenchChem. Synthesis of hydroxybupropion analogues for structure-activity relationship studies. Accessed March 30, 2026.
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Accessed March 30, 2026.
Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
Sharma, V., et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025, 7(1), 6-9.
Chiodi, D. The role of the methoxy group in approved drugs (2024). European Journal of Medicinal Chemistry. 2024, 116364.
CK-12 Foundation. Physical Properties of Aldehydes and Ketones.
LITFL. Phenothiazines and butyrophenones • Toxicology Library Toxicants. Published November 3, 2020.
OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Accessed March 30, 2026.
Arctom Scientific. CAS NO. 182631-11-4 | 3,3-Dimethyl-3'-methoxybutyrophenone. Accessed March 30, 2026.
BenchChem. Application Notes and Protocols for the Friedel-Crafts Acylation of Anisole. Accessed March 30, 2026.
University of California, Davis.
ChemicalBook.
Rothman, R. B., et al. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience. 2017, 8 (4), 813-821.
Patsnap Synapse. What is the mechanism of Benperidol? Published July 17, 2024.
BenchChem. Literature Review on Tetramethyl-Substituted Butyrophenones: A Technical Guide. Accessed March 30, 2026.
Carroll, F. I., et al. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry. 2009, 52 (21), 6768-6781.
Damaj, M. I., et al. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. 2004, 47 (12), 3042-3053.
YouTube. Butyrophenone | Anesthesiology | Lecture 09. Published April 13, 2022.
Grokipedia. Butyrophenone. Accessed March 30, 2026.
ResearchGate. The Friedel–Crafts acylation of anisole to synthesise 1. Accessed March 30, 2026.
ACS Publications. Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews.
Bentham Science Publisher. Chapter - Bioisosteric Replacements in Drug Design.
Semantic Scholar. Butyrophenones. Accessed March 30, 2026.
ResearchGate. Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics | Request PDF. Accessed March 30, 2026.
NextSDS.
PubMed. Bromperidol, a New Butyrophenone Neuroleptic: A Review.
The Good Scents Company. butyrophenone, 495-40-9. Accessed March 30, 2026.
ResearchGate. Butyrophenones. Accessed March 30, 2026.
PubMed.
PubMed.
Columbia University. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Published October 4, 2006.
University of Wisconsin-Madison.
ACS Publications. Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Analytical Chemistry.
ResearchGate. (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
MDPI. Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Published January 19, 2025.
Royal Society of Chemistry. Analytical Methods.
ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
IR spectroscopy absorption bands for 3,3-Dimethyl-3'-methoxybutyrophenone
An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethyl-3'-methoxybutyrophenone Introduction 3,3-Dimethyl-3'-methoxybutyrophenone is a chemical compound of interest in various fields of chemical research...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethyl-3'-methoxybutyrophenone
Introduction
3,3-Dimethyl-3'-methoxybutyrophenone is a chemical compound of interest in various fields of chemical research and development. Its molecular structure, featuring a substituted aromatic ring, a ketone carbonyl group, and a sterically hindered alkyl chain, presents a rich and informative infrared (IR) spectrum. This guide provides a detailed analysis of the expected IR absorption bands for this molecule, grounded in the principles of vibrational spectroscopy. Understanding the IR spectrum is crucial for the structural elucidation, purity assessment, and quality control of such compounds.
IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. The frequency of these vibrations is dependent on the bond strength, the mass of the atoms involved, and the overall molecular environment. Consequently, specific functional groups give rise to characteristic absorption bands at predictable wavenumbers, making IR spectroscopy a powerful tool for functional group identification.
Molecular Structure and Functional Group Analysis
The structure of 3,3-Dimethyl-3'-methoxybutyrophenone comprises several key functional groups, each with a distinct vibrational signature:
Aromatic Ketone: The carbonyl group (C=O) is conjugated with the benzene ring. This conjugation, along with the electronic effects of the methoxy substituent, significantly influences the C=O stretching frequency.
Aryl Alkyl Ether: The methoxy group (-OCH₃) attached to the aromatic ring constitutes an ether linkage.
Substituted Benzene Ring: The aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations. The meta-substitution pattern influences the out-of-plane bending modes.
Alkyl Group: The 3,3-dimethylbutyl group contains sp³-hybridized C-H bonds with a distinctive tert-butyl moiety.
Caption: Molecular structure of 3,3-Dimethyl-3'-methoxybutyrophenone with key functional groups highlighted.
Predicted Infrared Absorption Bands
The following sections detail the expected absorption bands for each functional group within 3,3-Dimethyl-3'-methoxybutyrophenone.
Carbonyl (C=O) Stretching Vibration
The C=O stretch is typically one of the most intense and readily identifiable peaks in an IR spectrum. For a saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[1][2][3] However, in 3,3-Dimethyl-3'-methoxybutyrophenone, two main electronic effects modify this frequency:
Conjugation: The carbonyl group is directly attached to the aromatic ring, allowing for delocalization of π-electrons between the C=O double bond and the ring.[4] This conjugation reduces the double-bond character of the carbonyl group, weakening it and thus lowering the stretching frequency by approximately 20-40 cm⁻¹.[5][6] Aromatic ketones typically show a C=O stretch in the range of 1685-1690 cm⁻¹.[2][3]
Substituent Effects: The methoxy group (-OCH₃) at the meta position (3'-) influences the carbonyl frequency. Electron-donating groups like methoxy can decrease the C=O bond order through resonance, leading to a lower stretching frequency.[7] However, the resonance effect is strongest for para-substituents. In the meta position, the inductive effect, which is electron-withdrawing for oxygen, plays a more significant role. This inductive withdrawal of electron density would slightly increase the C=O bond order and shift the frequency to a higher wavenumber. The interplay of these opposing effects results in a small net influence on the carbonyl frequency.
Given these factors, the C=O stretching vibration for 3,3-Dimethyl-3'-methoxybutyrophenone is predicted to be a strong, sharp band around 1680-1695 cm⁻¹ .
Aromatic Ring Vibrations
The benzene ring gives rise to several characteristic absorptions:
C-H Stretching: The stretching of C-H bonds where the carbon is sp²-hybridized in the aromatic ring occurs at frequencies just above 3000 cm⁻¹. These bands are typically of weak to medium intensity and are expected in the 3000-3100 cm⁻¹ region.[8]
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring result in a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.[8] Often, two distinct bands are observed near 1600 cm⁻¹ and 1475 cm⁻¹.
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly dependent on the substitution pattern of the ring. For a meta-disubstituted ring, strong absorptions are expected in the 690-710 cm⁻¹ and 750-810 cm⁻¹ regions. These bands are valuable for confirming the substitution pattern.
Ether (C-O-C) Stretching Vibrations
Aryl alkyl ethers, like the methoxy-substituted ring in this molecule, are characterized by two distinct C-O stretching bands due to asymmetric and symmetric vibrations.[9][10]
Asymmetric C-O-C Stretch: This vibration involves the stretching of the C-O bond with the greater double-bond character (the aryl-O bond) and appears as a strong band around 1200-1275 cm⁻¹ .[11]
Symmetric C-O-C Stretch: This corresponds to the stretching of the alkyl-O bond and is found as a medium to strong band near 1040 cm⁻¹ .[9]
The presence of these two distinct bands is a strong indicator of an aryl alkyl ether functionality.[12]
Alkyl (C-H) Stretching and Bending Vibrations
The 3,3-dimethylbutyl group will produce characteristic alkane absorptions:
C-H Stretching: The stretching of the sp³-hybridized C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups will result in strong, sharp peaks in the 2850-3000 cm⁻¹ region.[8]
C-H Bending: The bending (scissoring and rocking) vibrations of the C-H bonds give rise to several bands:
The umbrella deformation of the methyl groups results in a band around 1365-1370 cm⁻¹ . The presence of a tert-butyl group often leads to a split peak in this region.
Methylene scissoring vibrations occur near 1450-1470 cm⁻¹ .[13]
Summary of Predicted IR Absorption Bands
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
3000-3100
C-H Stretch
Aromatic
Weak to Medium
2850-3000
C-H Stretch
Alkyl (sp³)
Strong
1680-1695
C=O Stretch
Aromatic Ketone
Strong, Sharp
1450-1600
C=C Stretch
Aromatic Ring
Medium, Sharp
1450-1470
-CH₂- Bending (Scissoring)
Alkyl
Medium
1365-1370
-CH₃ Bending (Umbrella)
Alkyl
Medium to Strong
1200-1275
Asymmetric C-O-C Stretch
Aryl Alkyl Ether
Strong
1040-1050
Symmetric C-O-C Stretch
Aryl Alkyl Ether
Medium to Strong
690-810
C-H Out-of-Plane Bending
Aromatic
Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol outlines the steps for acquiring a high-quality IR spectrum of a solid sample like 3,3-Dimethyl-3'-methoxybutyrophenone using an ATR-FTIR spectrometer.
Instrument Preparation and Background Scan:
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Perform a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
Sample Application:
Place a small amount of the solid 3,3-Dimethyl-3'-methoxybutyrophenone powder onto the center of the ATR crystal.
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Spectrum Acquisition:
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Set the spectral range to 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Processing and Analysis:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.
Label the significant peaks and compare their positions and relative intensities to the predicted values and reference spectra.
Cleaning:
Retract the press arm and carefully remove the sample from the crystal.
Clean the crystal thoroughly with a solvent-dampened tissue to prepare for the next measurement.
Caption: Workflow for acquiring an IR spectrum using ATR-FTIR.
Conclusion
The infrared spectrum of 3,3-Dimethyl-3'-methoxybutyrophenone is predicted to exhibit a series of distinct and interpretable absorption bands. The most prominent features will be the strong carbonyl stretch around 1680-1695 cm⁻¹, the strong sp³ C-H stretches below 3000 cm⁻¹, and the two strong C-O ether stretches between 1040 and 1275 cm⁻¹. The aromatic C=C and C-H vibrations provide further structural confirmation. By carefully analyzing these characteristic bands, researchers can effectively confirm the presence of the key functional groups, verify the molecular structure, and assess the purity of 3,3-Dimethyl-3'-methoxybutyrophenone.
References
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
Fiveable. (n.d.). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]
JoVE. (2024, December 5). Video: IR Absorption Frequency: Delocalization. Retrieved from [Link]
EduRev. (n.d.). Effects on IR bands - IR Spectroscopy - Organic Chemistry PDF Download. Retrieved from [Link]
Taylor & Francis Online. (2006, December 5). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Retrieved from [Link]
ResearchGate. (n.d.). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Retrieved from [Link]
Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]
ResearchGate. (2002, July). Substituent effects on carbonyl stretching frequencies in substituted styryl-2-naphthyl ketones. Retrieved from [Link]
Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]
Predictive and Experimental In Vitro Pharmacokinetics of 3,3-Dimethyl-3'-methoxybutyrophenone
Chemical Rationale and Structural Causality 3,3-Dimethyl-3'-methoxybutyrophenone is a highly specific, lipophilic derivative belonging to the butyrophenone chemical class. Classical butyrophenones, such as the prototypic...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Rationale and Structural Causality
3,3-Dimethyl-3'-methoxybutyrophenone is a highly specific, lipophilic derivative belonging to the butyrophenone chemical class. Classical butyrophenones, such as the prototypical antipsychotic haloperidol, are characterized by a phenyl ring attached to a carbonyl group, extending into a propyl chain that typically terminates in a basic amine (e.g., a piperidine ring)[1].
However, 3,3-Dimethyl-3'-methoxybutyrophenone deviates from this classical scaffold in two critical ways that fundamentally alter its in vitro pharmacokinetic (PK) profile:
Absence of a Basic Amine: Unlike haloperidol, which is ionized at physiological pH[1], this compound is a neutral ketone. This drives high passive transcellular permeability but severely limits aqueous solubility, necessitating modified in vitro assay conditions (e.g., the use of protein sinks).
Steric Hindrance vs. Metabolic Soft Spots: The 3,3-dimethyl (tert-butyl) moiety provides immense steric shielding to the aliphatic chain, effectively blocking standard
β
-oxidation. Consequently, metabolic pressure is forced onto two specific sites: the 3'-methoxy group (a classic target for CYP-mediated O-demethylation) and the carbonyl group (susceptible to reduction)[2].
Understanding this structural causality is essential for designing an accurate, self-validating in vitro PK screening cascade.
In vitro PK screening workflow with self-validating control systems.
Permeability and Absorption Profiling (Caco-2)
Because 3,3-Dimethyl-3'-methoxybutyrophenone is a neutral, highly lipophilic molecule, it is predicted to exhibit rapid passive diffusion across the intestinal epithelium. However, highly lipophilic compounds often suffer from non-specific binding to the plastic walls of the assay apparatus, leading to artificially low apparent permeability (
Papp
) calculations. To counteract this, the standard Caco-2 protocol must be modified to include a protein sink.
Cell Seeding: Seed human Caco-2 cells at a density of
1×105
cells/cm² on polycarbonate transwell inserts.
Monolayer Maturation: Culture for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) is > 250 Ω·cm².
Assay Initiation: Wash monolayers with HEPES-buffered Hank's Balanced Salt Solution (pH 7.4). Add the test compound (10 µM) to the donor chamber.
Self-Validating System (The Protein Sink): Add 4% Bovine Serum Albumin (BSA) to the receiver chamber. This maintains sink conditions by binding the lipophilic compound as it crosses the monolayer, preventing back-diffusion and plastic adherence. Include Lucifer Yellow (a paracellular marker) to verify that the monolayer remains intact during the assay.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.
Quantification: Quench samples with cold acetonitrile containing an internal standard and analyze via LC-MS/MS.
Phase I Metabolic Stability & Pathway Elucidation
Butyrophenones undergo extensive Phase I metabolism, primarily driven by Cytochrome P450 (CYP) enzymes and carbonyl reductases[3]. In humans, the reduction of the ketone in the butyrophenone side chain is a dominant metabolic pathway[2]. Furthermore, in vitro studies using recombinant enzymes have demonstrated that CYP3A4 and CYP2D6 are the major isoforms responsible for the oxidative metabolism of this class[4].
For 3,3-Dimethyl-3'-methoxybutyrophenone, the 3'-methoxy group acts as a metabolic "soft spot" for CYP2D6/CYP3A4-mediated O-demethylation, resulting in a phenol metabolite that is subsequently cleared via UGT-mediated glucuronidation[3].
Proposed phase I and II metabolic pathways for the butyrophenone derivative.
Step-by-Step Methodology: Human Liver Microsome (HLM) Stability
Matrix Preparation: Prepare a 1 mL mixture containing pooled Human Liver Microsomes (0.5 mg/mL protein) and the compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-Incubation: Incubate at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation & Self-Validation: Initiate the reaction by adding NADPH (1 mM). Crucially , run a parallel NADPH-free control. Because butyrophenones can sometimes exhibit chemical instability, the NADPH-free control validates that any observed parent depletion is strictly due to CYP450 enzymatic activity rather than spontaneous degradation.
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes, quenching immediately into 150 µL of ice-cold acetonitrile.
Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
).
Distribution: Plasma Protein Binding (RED)
High lipophilicity invariably leads to high plasma protein binding (PPB), which restricts the unbound fraction (
fu
) available to engage biological targets. Traditional ultrafiltration methods are fundamentally flawed for compounds like 3,3-Dimethyl-3'-methoxybutyrophenone because the neutral, greasy molecule will bind non-specifically to the ultrafiltration membrane, artificially lowering the calculated
fu
. Therefore, Rapid Equilibrium Dialysis (RED) is the mandatory protocol.
Sample Loading: Spike human plasma with the compound to a concentration of 5 µM. Load 300 µL of this spiked plasma into the sample chamber of an 8,000 MWCO RED device. Load 500 µL of PBS (pH 7.4) into the adjacent buffer chamber.
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for 4-6 hours to achieve thermodynamic equilibrium.
Self-Validating System (Matrix Matching): To ensure equal ionization efficiency during mass spectrometry, samples must be matrix-matched. Add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample. Calculate total mass balance to validate that the compound did not adhere to the Teflon base of the RED device.
Extraction: Precipitate proteins with cold acetonitrile, centrifuge, and analyze via LC-MS/MS.
Quantitative Data Summary
The following table synthesizes the expected in vitro pharmacokinetic parameters for 3,3-Dimethyl-3'-methoxybutyrophenone, derived from its structural homology to established butyrophenones and its specific functional group modifications.
Table 1: Predicted In Vitro Pharmacokinetic Parameters
An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 3,3-Dimethyl-3'-methoxybutyrophenone
Abstract This technical guide provides a comprehensive overview of the electronic properties of 3,3-Dimethyl-3'-methoxybutyrophenone, with a specific focus on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccup...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the electronic properties of 3,3-Dimethyl-3'-methoxybutyrophenone, with a specific focus on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap. In the absence of extensive empirical data for this specific molecule, this document outlines robust theoretical and experimental frameworks for the elucidation of these key electronic parameters. The methodologies presented are grounded in established principles of computational chemistry and electrochemistry, providing a self-validating system for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed, actionable protocols for the computational and experimental characterization of this and similar aromatic ketones.
Introduction: The Significance of Electronic Properties in Aromatic Ketones
3,3-Dimethyl-3'-methoxybutyrophenone is a member of the butyrophenone class of compounds. Butyrophenones are of significant interest in medicinal chemistry, forming the backbone of several antipsychotic drugs. The therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to their electronic structure. Understanding the distribution of electrons and the energy levels of frontier molecular orbitals—the HOMO and LUMO—is paramount for predicting chemical reactivity, metabolic stability, and receptor-ligand interactions.
The electronic properties of a molecule, particularly the HOMO-LUMO gap, dictate its ability to participate in charge-transfer interactions, which are fundamental to many biological processes. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity, as less energy is required to excite an electron to a higher energy state.[1][2] Conversely, a larger HOMO-LUMO gap suggests greater kinetic stability.[2] For drug development professionals, these parameters offer a lens through which to assess a candidate molecule's potential for desired biological activity and off-target effects.
This guide will provide a detailed exploration of the theoretical underpinnings of HOMO-LUMO analysis, followed by practical, step-by-step protocols for both computational prediction and experimental determination of the electronic properties of 3,3-Dimethyl-3'-methoxybutyrophenone.
Theoretical Framework: Unveiling Molecular Reactivity through Frontier Molecular Orbitals
The electronic behavior of a molecule is governed by the arrangement of its electrons in various molecular orbitals. The most critical of these for understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons, acting as a nucleophile. A higher HOMO energy level indicates a greater propensity for electron donation.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. The energy of the LUMO corresponds to the molecule's ability to accept electrons, functioning as an electrophile. A lower LUMO energy level suggests a greater affinity for electrons.[4]
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[2] Conversely, a small gap suggests the molecule is more polarizable and reactive.[1][5]
The electronic character of 3,3-Dimethyl-3'-methoxybutyrophenone is influenced by its constituent functional groups. The methoxy group (-OCH₃) on the aromatic ring is an electron-donating group through resonance, which is expected to raise the energy of the HOMO.[6][7][8] The carbonyl group (C=O) is an electron-withdrawing group, which will lower the energy of the LUMO.[9][10] The bulky 3,3-dimethylbutyl group may exert steric and inductive effects that can also modulate the electronic properties.[9]
Computational Elucidation of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic structure and properties of molecules.[11][12][13] A well-designed computational protocol can provide reliable estimates of HOMO and LUMO energies and their spatial distributions.
Rationale for Method Selection
The choice of a computational method is critical for obtaining accurate results. For organic molecules of this size, a hybrid DFT functional, such as B3LYP, often provides a good balance between accuracy and computational cost.[12] The selection of an appropriate basis set, such as 6-311++G(d,p), is also essential to accurately describe the electronic distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for describing bond angles correctly.[12]
Step-by-Step Computational Protocol using Gaussian
This protocol outlines the steps for performing a DFT calculation to determine the HOMO-LUMO gap of 3,3-Dimethyl-3'-methoxybutyrophenone using the Gaussian software suite.[14]
Molecule Building and Initial Optimization:
Construct the 3D structure of 3,3-Dimethyl-3'-methoxybutyrophenone using a molecular modeling program (e.g., GaussView).
Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to obtain a reasonable starting structure.
DFT Geometry Optimization:
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
The input file should specify the optimization (Opt) and frequency (Freq) keywords to ensure a true energy minimum is found.
Run the calculation. The absence of imaginary frequencies in the output confirms a stable structure.
Single-Point Energy Calculation and Orbital Analysis:
Using the optimized geometry, perform a single-point energy calculation with the same functional and basis set.
Include the pop=full keyword in the input to obtain a detailed analysis of the molecular orbitals.
Data Extraction and Visualization:
From the output file, locate the energies of the HOMO and LUMO. The HOMO-LUMO gap is the difference between these two values.
Use visualization software (e.g., GaussView) to plot the HOMO and LUMO surfaces to understand their spatial distribution and identify the regions of the molecule involved in electron donation and acceptance.[14]
Caption: Computational workflow for determining HOMO-LUMO properties.
Experimental Determination of Electronic Properties
While computational methods provide valuable theoretical insights, experimental validation is crucial. UV-Vis spectroscopy and cyclic voltammetry are two powerful techniques for probing the electronic structure of molecules.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength.[15][16][17] The wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron from a lower to a higher energy orbital, often the HOMO to LUMO transition.[3] The optical HOMO-LUMO gap (Eg) can be estimated from the onset of the absorption spectrum using the following equation:
Eg (eV) = 1240 / λonset (nm)
Sample Preparation:
Prepare a stock solution of 3,3-Dimethyl-3'-methoxybutyrophenone of a known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., acetonitrile or ethanol).
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).[18]
Instrument Setup and Blank Measurement:
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.[19]
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-800 nm).[17][19]
Sample Measurement:
Rinse the cuvette with the sample solution and then fill it.
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
Determine the onset of the absorption edge (λonset) and calculate the optical HOMO-LUMO gap.
Cyclic Voltammetry: Mapping Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep.[20][21] It provides information about the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively.[22][23]
The HOMO and LUMO energies can be estimated from the onset of the first oxidation (Eox) and reduction (Ered) potentials using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[23]
The electrolyte solution should consist of a non-aqueous solvent (e.g., dry acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[22]
Sample Preparation and Degassing:
Dissolve a known concentration of 3,3-Dimethyl-3'-methoxybutyrophenone (e.g., 1-5 mM) in the electrolyte solution.
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[24]
Cyclic Voltammetry Measurement:
Connect the electrodes to a potentiostat.
Record a cyclic voltammogram of the blank electrolyte solution to determine the solvent window.
Record the cyclic voltammogram of the sample solution over a potential range that encompasses the expected oxidation and reduction events.
Perform a scan rate dependence study (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.
Internal Standard and Data Analysis:
Add a small amount of ferrocene to the solution as an internal standard and record the voltammogram.
Determine the onset potentials for the first oxidation and reduction peaks of the analyte.
Calculate the HOMO and LUMO energies using the measured potentials and the known potential of the Fc/Fc+ couple under the experimental conditions.
Caption: Experimental workflows for electronic property determination.
Predicted Electronic Properties and Discussion
Based on the molecular structure of 3,3-Dimethyl-3'-methoxybutyrophenone and established principles of physical organic chemistry, we can predict the likely outcomes of the computational and experimental analyses.
Property
Predicted Value/Observation
Rationale
HOMO Energy
Relatively High
The electron-donating methoxy group on the aromatic ring will increase electron density, raising the HOMO energy level.[6][7][8]
LUMO Energy
Relatively Low
The electron-withdrawing carbonyl group will decrease electron density in the π-system, lowering the LUMO energy level.[9][10]
HOMO-LUMO Gap
Moderate
The opposing electronic effects of the methoxy and carbonyl groups are expected to result in a moderate HOMO-LUMO gap.
HOMO Distribution
Primarily localized on the methoxy-substituted aromatic ring.
The electron-donating nature of the methoxy group will concentrate the highest energy electrons in this region.
LUMO Distribution
Primarily localized on the carbonyl group and the adjacent aromatic ring.
The electrophilic nature of the carbonyl group will draw the lowest unoccupied molecular orbital towards it.
λmax (UV-Vis)
Expected in the UV-A region (around 250-300 nm).
Aromatic ketones typically exhibit strong π → π* transitions in this range.
Oxidation Potential (CV)
Relatively low (less positive).
The electron-rich nature of the methoxy-substituted ring facilitates the removal of an electron.
Reduction Potential (CV)
Moderately accessible (less negative).
The electron-withdrawing carbonyl group facilitates the addition of an electron.
Discussion:
The interplay of the electron-donating methoxy group and the electron-withdrawing carbonyl group is central to the electronic properties of 3,3-Dimethyl-3'-methoxybutyrophenone. The methoxy group is anticipated to significantly raise the HOMO energy, making the molecule a better electron donor compared to an unsubstituted butyrophenone. This increased nucleophilicity could have implications for its metabolic profile, potentially making the aromatic ring more susceptible to oxidative metabolism.
Conversely, the carbonyl group will lower the LUMO energy, rendering the molecule more susceptible to nucleophilic attack at the carbonyl carbon. The moderate HOMO-LUMO gap suggests a balance between kinetic stability and chemical reactivity. For applications in drug design, this balance is often desirable, as it allows for sufficient stability for bioavailability while retaining the necessary reactivity for biological interactions.
The steric bulk of the 3,3-dimethylbutyl group is less likely to have a direct, significant impact on the HOMO and LUMO energy levels, which are primarily determined by the π-system. However, it may influence the overall molecular conformation, which could indirectly affect orbital overlap and, consequently, the electronic properties.
Conclusion
References
How reactivity of a organic molecule depends upon HOMO and LUMO. (2021, November 27). Chemistry Stack Exchange. [Link]
HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate. [Link]
Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). Royal Society of Chemistry. [Link]
Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (2025). Journal of Chemical Reviews, 7(1), 1-2. [Link]
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (2018, October 18). Journal of Visualized Experiments. [Link]
Lab 1: Cyclic Voltammetry. (2025, March 22). Chemistry LibreTexts. [Link]
A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3). Journal of Chemical Education. [Link]
HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. (2023, January 2). YouTube. [Link]
DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). International Journal of Creative Research Thoughts. [Link]
DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scientific Research Publishing. [Link]
Application Note: A Detailed Protocol for the Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone via Friedel-Crafts Acylation
Introduction: The Significance of Aromatic Ketones and a Strategic Synthesis Aromatic ketones are a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Aromatic Ketones and a Strategic Synthesis
Aromatic ketones are a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] 3,3-Dimethyl-3'-methoxybutyrophenone (CAS No. 182631-11-4) is an aromatic ketone whose structure lends itself to further functionalization, making it a valuable building block for drug discovery and development professionals.[2][3]
This document provides a comprehensive, step-by-step protocol for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. The selected synthetic route is the Friedel-Crafts acylation , a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism, which is a fundamental concept in organic chemistry.[4]
Our methodology involves the reaction of anisole (methoxybenzene) with 3,3-dimethylbutyryl chloride in the presence of a strong Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich anisole ring to form the desired ketone.[4][5] The methoxy group of anisole is an activating, ortho, para-directing group; however, the para-substituted product is predominantly formed due to reduced steric hindrance. This guide offers a detailed narrative explaining the causality behind each experimental step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Safety, Materials, and Equipment
Critical Safety Precautions
This protocol involves hazardous materials and reactions. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tight-sealing safety goggles or a face shield.[6]
Ventilation: All steps must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and volatile fumes.[7]
Reagent Handling:
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin and eyes.[7]
3,3-Dimethylbutyryl Chloride: Corrosive and moisture-sensitive. Reacts with water to form HCl. Handle with care, avoiding inhalation and skin contact.[7]
Dichloromethane (DCM): A volatile solvent. Avoid inhalation and skin contact.[8]
Reaction Quenching: The quenching of the reaction mixture with water/acid is extremely exothermic and releases HCl gas. This must be done slowly, with vigorous stirring, in an ice bath to control the reaction rate.[4]
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[8]
Required Materials
Reagent/Material
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Notes
Anisole
100-66-3
C₇H₈O
108.14
Reagent grade, ≥99% purity
3,3-Dimethylbutyryl Chloride
7065-46-5
C₆H₁₁ClO
134.60
≥98% purity
Anhydrous Aluminum Chloride (AlCl₃)
7446-70-0
AlCl₃
133.34
≥99% purity, handle under inert gas
Dichloromethane (DCM), Anhydrous
75-09-2
CH₂Cl₂
84.93
Solvent, dried over molecular sieves
Hydrochloric Acid (HCl), concentrated
7647-01-0
HCl
36.46
For quenching and workup
Saturated Sodium Bicarbonate (NaHCO₃)
144-55-8
NaHCO₃
84.01
Aqueous solution for washing
Brine (Saturated NaCl solution)
7647-14-5
NaCl
58.44
Aqueous solution for washing
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
Drying agent
Deionized Water (H₂O)
7732-18-5
H₂O
18.02
For workup
Ice
-
H₂O (solid)
18.02
For cooling baths and quenching
Required Equipment
Three-necked round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping/addition funnel (125 mL)
Reflux condenser
Nitrogen or Argon gas inlet and bubbler
Ice/water bath
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
Equipment for Thin-Layer Chromatography (TLC) and column chromatography
Detailed Synthesis Protocol
This protocol is designed for a 50 mmol scale reaction. Adjustments can be made as needed, with corresponding changes to reagent quantities and glassware sizes.
Reaction Setup and Catalyst Suspension
Causality: The Friedel-Crafts acylation requires strictly anhydrous (dry) conditions. The Lewis acid catalyst, AlCl₃, and the acyl chloride are highly reactive towards water. Any moisture will decompose these reagents, deactivating the catalyst and reducing the product yield.[4] Setting up under an inert atmosphere of nitrogen or argon prevents atmospheric moisture from entering the reaction.
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and assembled while still hot under a gentle flow of nitrogen or argon. Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a 125 mL addition funnel.
Catalyst Addition: To the reaction flask, add anhydrous aluminum chloride (7.33 g, 55 mmol, 1.1 equiv.).
Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture to create a suspension. Cool the flask to 0 °C using an ice/water bath. The reaction of AlCl₃ with the acyl chloride is exothermic, and precooling helps to control the reaction temperature.[4]
Formation of the Acylium Ion Electrophile
Causality: The acylium ion is the key electrophile in this reaction. It is generated by the coordination of the Lewis acid (AlCl₃) to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond, leading to its cleavage. The resulting acylium ion is resonance-stabilized and highly electrophilic, ready to be attacked by the nucleophilic aromatic ring.
Prepare Acyl Chloride Solution: In a separate dry flask, dissolve 3,3-dimethylbutyryl chloride (6.73 g, 50 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM.
Slow Addition: Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes to ensure the complete formation of the acylium ion complex.
Electrophilic Aromatic Substitution
Causality: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the electrophilic acylium ion. A resonance-stabilized carbocation intermediate (a sigma complex) is formed. The aromaticity is then restored by the loss of a proton (H⁺), which is facilitated by the AlCl₄⁻ complex, regenerating the Lewis acid catalyst.
Prepare Anisole Solution: In a separate dry flask, dissolve anisole (5.41 g, 50 mmol, 1.0 equiv.) in 25 mL of anhydrous DCM.
Slow Addition: Add the anisole solution dropwise from the addition funnel to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C to prevent side reactions and control the exothermic nature of the acylation.[9]
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for an additional 1-2 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) to check for the consumption of anisole.
Reaction Quench and Workup
Causality: The quench step is critical for destroying the catalyst and any remaining reactive species. Pouring the reaction mixture into ice-cold dilute acid hydrolyzes the aluminum complexes in a controlled manner. The subsequent aqueous workup serves to remove water-soluble byproducts and purify the crude product in the organic phase.
Prepare Quench Solution: Prepare a beaker with approximately 100 g of crushed ice and 30 mL of concentrated HCl. This provides a cold, acidic medium to decompose the aluminum-ketone complex.
Quenching:Slowly and carefully pour the reaction mixture into the stirred ice/HCl slurry. This process is highly exothermic and will release HCl gas; ensure adequate ventilation in the fume hood.[1]
Extraction: Transfer the entire mixture to a 500 mL separatory funnel. Add an additional 30 mL of DCM. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the bottom organic layer.
Aqueous Wash: Extract the remaining aqueous layer twice more with 30 mL portions of DCM.[10]
Neutralization and Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
50 mL of deionized water.
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid; watch for gas evolution).
50 mL of brine (to remove excess water).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or solid.[11]
Purification
Causality: The crude product will likely contain unreacted starting materials and isomers. Purification is necessary to isolate the desired 3,3-Dimethyl-3'-methoxybutyrophenone in high purity.
Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visual Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism of the synthesis.
Caption: Experimental workflow for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone.
Application Note: 3,3-Dimethyl-3'-methoxybutyrophenone as a Versatile Intermediate in Advanced Organic Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Chemical Profile 3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4) is a highly specialized, sterically hindered ar...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction & Chemical Profile
3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4) is a highly specialized, sterically hindered aromatic ketone utilized as a foundational building block in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a meta-methoxy directing group on the phenyl ring and a bulky neopentyl-like aliphatic chain (3,3-dimethylbutyryl).
Steric Shielding: The massive tert-butyl group at the beta-position provides significant steric bulk, which dictates the regioselectivity and stereoselectivity of downstream reactions, preventing unwanted side reactions like poly-alkylation or poly-bromination.
Electronic Modulation: The electron-donating methoxy group at the meta position modulates the electron density of the aromatic ring, influencing both the reactivity of the carbonyl group and providing a handle for late-stage functionalization (e.g., cross-coupling via demethylation).
Caption: Divergent synthetic pathways from 3,3-Dimethyl-3'-methoxybutyrophenone.
Key Synthetic Transformations & Protocols
Pathway A: Selective Alpha-Bromination
Causality & Mechanistic Insight: The alpha-position of 3,3-dimethyl-3'-methoxybutyrophenone is flanked by a carbonyl and a bulky tert-butyl group. Traditional bromination using Br₂/AcOH often leads to complex mixtures or over-bromination. Utilizing Copper(II) bromide (CuBr₂) in ethyl acetate provides a controlled, low steady-state concentration of electrophilic bromine, ensuring strict mono-bromination[1]. The steric hindrance of the tert-butyl group actively prevents the formation of di-bromo species, making this a self-validating, highly selective protocol[1].
Protocol: CuBr₂-Mediated Alpha-Bromination
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3,3-dimethyl-3'-methoxybutyrophenone in ethyl acetate (approx. 10 mL/mmol).
Reagent Addition: Add 2.0 equivalents of finely powdered Copper(II) bromide (CuBr₂) to the solution[1].
Reaction: Heat the heterogeneous mixture to reflux (77 °C) under vigorous stirring. The reaction progress can be monitored visually by the color change of the copper salt from dark/black (CuBr₂) to white (CuBr).
Completion & Workup: After 2–4 hours, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble CuBr byproduct[1].
Purification: Concentrate the filtrate under reduced pressure. The resulting crude alpha-bromo ketone is typically >95% pure and can be used directly for downstream Sₙ2 amination to form alpha-amino ketones.
Pathway B: Asymmetric Transfer Hydrogenation (ATH)
Causality & Mechanistic Insight: Electron-rich aromatic ketones (due to the methoxy group) are traditionally challenging substrates for asymmetric transfer hydrogenation[2]. However, utilizing a tethered Ru(II)/TsDPEN catalyst with a formic acid/triethylamine azeotrope overcomes this electronic deactivation[2]. Furthermore, the extreme steric disparity between the 3-methoxyphenyl ring and the bulky neopentyl moiety ensures rigid face-selective coordination in the transition state, yielding exceptional enantiomeric excess (>95% ee)[2].
Protocol: Ru-Catalyzed Asymmetric Reduction
Catalyst Preparation: In a Schlenk tube under an inert nitrogen atmosphere, load 0.01 equivalents (1 mol%) of (R,R)-tethered Ru(II)/TsDPEN catalyst[2].
Substrate Addition: Add 1.0 equivalent of 3,3-dimethyl-3'-methoxybutyrophenone.
Solvent/Hydrogen Source: Introduce a 5:2 mixture of Formic Acid/Triethylamine (azeotrope) as both the solvent and the hydrogen donor[2].
Reaction: Stir the mixture at 40 °C for 12–18 hours. The evolution of CO₂ gas indicates active transfer hydrogenation.
Workup: Dilute the mixture with water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid, dry over Na₂SO₄, and concentrate to yield the chiral alcohol[2].
Pathway C: Lewis Acid-Mediated Demethylation
Causality & Mechanistic Insight: Cleavage of the robust aryl methyl ether requires a strong Lewis acid. Boron tribromide (BBr₃) is utilized because it forms a stable Lewis acid-base adduct with the methoxy oxygen, significantly weakening the O-CH₃ bond[3]. Subsequent nucleophilic attack by the bromide ion (via an Sₙ2 mechanism) liberates methyl bromide and forms a boron phenoxide intermediate, which is rapidly hydrolyzed during aqueous workup to yield the free phenol[3]. This transformation is critical for generating phenolic handles for subsequent cross-coupling or Williamson ether syntheses.
Protocol: BBr₃ Demethylation
Preparation: Dissolve 1.0 equivalent of the ketone in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. This is critical to control the highly exothermic formation of the Lewis acid-base adduct[3].
Addition: Slowly add 1.5 to 2.0 equivalents of a 1.0 M BBr₃ solution in DCM dropwise via syringe[3].
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight (approx. 16 hours)[3].
Quenching: Cool the flask back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol until gas evolution ceases[3].
Workup: Dilute with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to isolate the phenolic ketone[3].
Application Notes and Protocols for the Catalytic Reduction of 3,3-Dimethyl-3'-methoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction The selective reduction of prochiral ketones to their corresponding chiral alcohols is a corn...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The selective reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic organic chemistry, with profound implications for the pharmaceutical industry. The resulting chiral alcohols are often key intermediates in the synthesis of complex, biologically active molecules. 3,3-Dimethyl-3'-methoxybutyrophenone presents a unique challenge due to the steric hindrance imposed by the tert-butyl group adjacent to the carbonyl. This application note provides a comprehensive guide to the catalytic reduction of this substrate, exploring various methodologies, from transition-metal-catalyzed transfer hydrogenation and asymmetric hydrogenation to biocatalytic approaches. The focus is on providing not only detailed protocols but also the underlying scientific principles that govern catalyst selection and reaction optimization, empowering researchers to make informed decisions in their synthetic endeavors.
Understanding the Challenge: Steric Hindrance and Enantioselectivity
The primary obstacle in the reduction of 3,3-Dimethyl-3'-methoxybutyrophenone is the bulky tert-butyl group. This steric impediment can significantly hinder the approach of the reducing agent to the carbonyl carbon, potentially leading to slower reaction rates and reduced yields. Furthermore, achieving high enantioselectivity in the formation of the corresponding chiral alcohol, (S)- or (R)-1-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol, requires a catalyst that can effectively discriminate between the two prochiral faces of the ketone.
Method 1: Asymmetric Transfer Hydrogenation with Ruthenium Catalysts
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones, utilizing a hydrogen donor, typically isopropanol or formic acid, in the presence of a transition metal catalyst and a chiral ligand.[1] Ruthenium-based catalysts, in particular, have demonstrated exceptional activity and enantioselectivity for a wide range of ketones.[2] For sterically demanding substrates like 3,3-Dimethyl-3'-methoxybutyrophenone, the choice of ligand is critical to overcome steric hindrance and achieve high stereocontrol.[3]
Scientific Rationale
The mechanism of Ru-catalyzed transfer hydrogenation generally proceeds through a monohydride pathway.[2] The catalyst, upon activation with a base, forms a ruthenium-hydride species. The chiral ligand environment around the metal center dictates the facial selectivity of hydride delivery to the prochiral ketone. For bulky ketones, ligands with a less congested coordination sphere can lead to enhanced catalytic activity.[3]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
Materials:
3,3-Dimethyl-3'-methoxybutyrophenone
[RuCl(p-cymene)((R,R)-TsDACH)] or a similar chiral Ru(II) catalyst
Anhydrous isopropanol (i-PrOH)
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
Anhydrous toluene
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,3-Dimethyl-3'-methoxybutyrophenone (1.0 mmol) in anhydrous toluene (5 mL).
Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving the chiral ruthenium catalyst (0.005 mmol, 0.5 mol%) in anhydrous isopropanol (5 mL).
Base Addition: To the substrate solution, add a solution of KOH or KOtBu (0.1 mmol, 10 mol%) in isopropanol (1 mL).
Reaction Initiation: Add the catalyst solution to the substrate/base mixture.
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired chiral alcohol.
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[1][5] The predictability of the stereochemical outcome and the high enantioselectivities often achieved make it a valuable tool in asymmetric synthesis.[6][7] The steric hindrance of the ketone plays a crucial role in the enantiodiscrimination of this reaction.[8]
Scientific Rationale
The CBS reduction mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This complex then coordinates to the carbonyl oxygen of the ketone from the less sterically hindered face. An intramolecular hydride transfer from the borane to the carbonyl carbon then occurs through a six-membered ring transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[1]
Experimental Protocol: CBS Asymmetric Reduction
Materials:
3,3-Dimethyl-3'-methoxybutyrophenone
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
Borane-dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
Anhydrous tetrahydrofuran (THF)
Methanol
1 M Hydrochloric acid (HCl)
Inert gas (Argon or Nitrogen)
Standard glassware for inert atmosphere reactions
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the CBS catalyst (0.1 mmol, 10 mol%).
Borane Addition: Cool the flask to 0 °C and slowly add the borane solution (1.1 mmol) via the dropping funnel. Stir the mixture for 15 minutes at this temperature.
Substrate Addition: Dissolve 3,3-Dimethyl-3'-methoxybutyrophenone (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-2 hours.
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C. Then, add 1 M HCl (10 mL) and stir for 30 minutes.
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Method 3: Biocatalytic Reduction Using Plant Enzymes
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the reduction of ketones.[9] Plant-based biocatalysts, such as enzymes present in carrot or celeriac roots, have been shown to effectively reduce acetophenone derivatives with excellent enantioselectivity.[10] This approach is particularly attractive due to its mild reaction conditions and environmental friendliness.
Scientific Rationale
The enzymatic systems within plant tissues, specifically oxidoreductases, can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols. These enzymes utilize endogenous cofactors, such as NADPH, as the reducing agent. The three-dimensional structure of the enzyme's active site provides a chiral environment that directs the reduction to one specific face of the ketone, resulting in high enantiomeric purity of the alcohol product.
Experimental Protocol: Biocatalytic Reduction with Carrot Root
Materials:
3,3-Dimethyl-3'-methoxybutyrophenone
Fresh carrot roots
Phosphate buffer (0.1 M, pH 7.0)
Ethyl acetate
Deionized water
Blender
Orbital shaker
Procedure:
Biocatalyst Preparation: Wash and peel fresh carrot roots. Cut them into small pieces and homogenize in a blender with an equal weight of phosphate buffer.
Reaction Setup: In an Erlenmeyer flask, add the carrot homogenate (e.g., 50 g).
Substrate Addition: Add 3,3-Dimethyl-3'-methoxybutyrophenone (0.5 mmol) to the flask. The substrate can be added directly or as a solution in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility.
Reaction Conditions: Seal the flask and place it on an orbital shaker at room temperature (around 25 °C). Shake the mixture at a moderate speed (e.g., 150 rpm) for 24-72 hours. Monitor the reaction by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
Work-up: After the reaction is complete, filter the mixture to remove the solid plant material.
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
The catalytic reduction of 3,3-Dimethyl-3'-methoxybutyrophenone to its corresponding chiral alcohol can be successfully achieved through several robust methods. For high enantioselectivity and yield with good predictability, the Corey-Bakshi-Shibata reduction stands out as an excellent choice. Asymmetric transfer hydrogenation with a well-chosen chiral ruthenium catalyst offers a practical and efficient alternative, particularly for larger-scale synthesis. For a more sustainable and environmentally friendly approach, biocatalytic reduction using readily available plant materials presents a promising avenue, often delivering high enantiomeric purity under mild conditions. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, desired enantiomer, cost considerations, and environmental impact. The protocols and insights provided in this application note serve as a detailed guide for researchers to successfully navigate the challenges associated with the reduction of this sterically hindered ketone.
References
Efficient Ru-Catalyzed Transfer Hydrogenation of Bulky Ketones Imparted by a Monosubstituted Amino-Carbene Ligand. Organometallics. [Link]
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. MDPI. [Link]
CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey-Bakshi-Shibata Reduction. PubMed. [Link]
Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. PMC. [Link]
Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones. RSC Publishing. [Link]
Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. [Link]
An Unusual Type of Ruthenium-Catalyzed Transfer Hydrogenation of Ketones with Alcohols Accompanied by C-C Coupling. Organic Chemistry Portal. [Link]
3,3-Dimethyl-3'-methoxybutyrophenone applications in medicinal chemistry
Application Note: 3,3-Dimethyl-3'-methoxybutyrophenone as a Strategic Building Block in CNS Drug Discovery Executive Summary In the highly attritional landscape of central nervous system (CNS) drug discovery, the strateg...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 3,3-Dimethyl-3'-methoxybutyrophenone as a Strategic Building Block in CNS Drug Discovery
Executive Summary
In the highly attritional landscape of central nervous system (CNS) drug discovery, the strategic selection of chemical building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of lead compounds. 3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4)[1] represents a highly specialized, dual-purpose intermediate. It provides both a sterically shielded lipophilic anchor for target binding and a versatile synthetic handle for late-stage functionalization. This application note details the structural rationale, physicochemical advantages, and self-validating synthetic protocols for utilizing this compound in the development of CNS-active agents, such as negative allosteric modulators (NAMs) for G-protein coupled receptors (GPCRs)[2].
Structural Rationale in Drug Design
The architecture of 3,3-Dimethyl-3'-methoxybutyrophenone offers two distinct medicinal chemistry advantages:
Metabolic Shielding via the 3,3-Dimethyl Terminus: Standard linear butyrophenones are highly susceptible to CYP450-mediated
ω
and
ω
-1 oxidation, leading to rapid in vivo clearance. The incorporation of a tert-butyl-like terminus (the 3,3-dimethyl group) completely occludes these metabolic liabilities. The steric bulk prevents the alkyl chain from accessing the catalytic heme iron of metabolizing enzymes, significantly prolonging the microsomal half-life.
The 3'-Methoxy Synthetic Handle: The methoxy group acts as a robust, atom-economical protecting group for a meta-phenol. Upon chemoselective demethylation, the resulting phenol serves as a nucleophilic hub for or
SN2
alkylations, enabling the attachment of extended heteroaryl pharmacophores (e.g., triazoles or bipyridines)[2].
Physicochemical & Metabolic Profiling
To illustrate the impact of the 3,3-dimethyl modification, the following table summarizes the comparative physicochemical parameters between a standard linear butyrophenone motif and the 3,3-dimethyl analog.
Parameter
Linear Butyrophenone Motif
3,3-Dimethylbutyrophenone Motif
Rationale for Shift
Calculated LogP (cLogP)
2.8
3.5
Addition of two methyl groups increases lipophilicity, driving blood-brain barrier (BBB) penetration.
Microsomal Half-Life (
T1/2
)
~25 min
>120 min
Steric shielding by the bulky terminus prevents CYP450-mediated aliphatic oxidation.
Topological Polar Surface Area
26.3 Ų
26.3 Ų
Core polar contacts remain identical; passive membrane permeability is preserved[1].
Receptor Residence Time
Transient
Prolonged
The bulky terminus anchors deeply into hydrophobic allosteric pockets of GPCRs.
The following protocols detail the transformation of 3,3-Dimethyl-3'-methoxybutyrophenone into a functionalized CNS scaffold. Each protocol is designed as a self-validating system to ensure rigorous quality control at every step.
Synthetic workflow for 3,3-Dimethyl-3'-methoxybutyrophenone functionalization.
Protocol A: Chemoselective Demethylation
Causality: is utilized as a hard Lewis acid to coordinate with the methoxy oxygen. The subsequent bromide attack selectively cleaves the methyl-oxygen bond. Performing this at -78 °C prevents undesired side reactions (e.g., Friedel-Crafts alkylation) and protects the sterically hindered aliphatic ketone from complexation-induced degradation.
Step 1: Dissolve 3,3-Dimethyl-3'-methoxybutyrophenone (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Step 2: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
Step 3: Add
BBr3
(1.0 M in DCM, 2.5 eq) dropwise over 30 minutes.
Step 4: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Step 5: Quench cautiously with methanol at 0 °C to destroy excess
BBr3
, followed by water. Extract with ethyl acetate (EtOAc).
System Validation & QC: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material (
Rf≈0.6
) is consumed, yielding a new, highly polar spot (
Rf≈0.3
) that stains intensely with Phosphomolybdic Acid (PMA). LC-MS must confirm the presence of the
[M−H]−
ion corresponding to the phenol.
Protocol B: Enantioselective Ketone Reduction
Causality: The generation of a chiral benzylic alcohol is often critical for stereospecific binding in GPCR allosteric pockets. The is employed here. Slow addition of the ketone to the catalyst/borane complex ensures the catalytic cycle outpaces the uncatalyzed, racemic background reduction driven by free borane.
Step 1: Charge a flame-dried flask with (R)-CBS catalyst (0.1 eq) and anhydrous THF under argon.
Step 2: Add Borane-dimethyl sulfide (BMS, 1.2 eq) and cool the mixture to -20 °C to maximize the energy difference between diastereomeric transition states, thereby enhancing enantiomeric excess (ee).
Step 3: Dissolve the phenol intermediate from Protocol A in anhydrous THF and add it to the reaction mixture via a syringe pump over 1.5 hours.
Step 4: Stir for an additional 1 hour at -20 °C, then quench with methanol. Concentrate and purify via flash column chromatography.
System Validation & QC:1H
-NMR must confirm the disappearance of the ketone carbonyl and the emergence of a benzylic methine proton at
∼4.5
ppm. Chiral HPLC (e.g., Chiralcel OD-H column) must be performed to validate an enantiomeric excess (ee) of
>95%
.
Protocol C: Scaffold Extension via Mitsunobu Etherification
Causality: The allows for the mild etherification of the phenol with complex heteroaryl alcohols. Adding Diisopropyl azodicarboxylate (DIAD) last controls the generation of the reactive betaine intermediate, preventing the intermolecular dehydration of the target alcohol.
Step 1: Dissolve the chiral phenol (1.0 eq), a target heteroaryl alcohol (e.g., a triazole derivative) (1.1 eq), and Triphenylphosphine (
PPh3
, 1.5 eq) in anhydrous THF at 0 °C.
Step 2: Add DIAD (1.5 eq) dropwise over 15 minutes.
Step 3: Allow the reaction to warm to room temperature and stir for 12 hours.
Step 4: Concentrate the mixture and purify via reverse-phase preparative HPLC.
System Validation & QC: High-resolution mass spectrometry (HRMS) must confirm the exact mass of the coupled product. 2D-NMR (NOESY) should be used to verify the correct spatial arrangement and confirm that no racemization occurred at the benzylic stereocenter during the reaction.
Compounds synthesized from the 3,3-dimethylbutyrophenone scaffold are frequently investigated as negative allosteric modulators (NAMs) for receptors such as mGluR5[2]. The bulky lipophilic tail anchors the molecule into the deep transmembrane domain, stabilizing the receptor in an inactive conformation and preventing Gq-protein coupling.
Mechanism of action for butyrophenone-derived mGluR5 negative allosteric modulators.
References
Hoffmann-La Roche AG. (2006). Triazole derivatives as mGluR5 antagonists.
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553.[Link]
McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[Link]
Application Notes and Protocols for Grignard Reagent Reactions with 3,3-Dimethyl-3'-methoxybutyrophenone
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for conducting Grignard reactions with 3,3-Dimethyl-3'-methoxybutyrophenone. It is intended for an au...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide for conducting Grignard reactions with 3,3-Dimethyl-3'-methoxybutyrophenone. It is intended for an audience with a foundational understanding of synthetic organic chemistry. The protocols and discussions herein are designed to ensure procedural accuracy, safety, and a thorough understanding of the underlying chemical principles.
Introduction: The Versatility of the Grignard Reaction
The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon centers.[1][2] Its reaction with ketones, such as 3,3-Dimethyl-3'-methoxybutyrophenone, provides a reliable and efficient pathway to tertiary alcohols, which are significant structural motifs in numerous pharmaceutical compounds and natural products.[3][4][5]
The core of the Grignard reaction's utility lies in the "umpolung" or reversal of polarity of the carbon atom attached to magnesium. This carbon, which is typically electrophilic in an alkyl halide, becomes strongly nucleophilic and basic in the Grignard reagent.[2]
Reaction Mechanism and Stereochemistry
The reaction of a Grignard reagent with a ketone proceeds via nucleophilic addition to the carbonyl group. The electron-rich carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[6][7] This addition leads to the formation of a tetrahedral magnesium alkoxide intermediate.[3][4] The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is crucial for stabilizing the Grignard reagent.[8] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][7]
The addition of the Grignard reagent to the carbonyl can proceed through a six-membered ring transition state.[1] For prochiral ketones, the stereochemical outcome can often be predicted using models like Cram's Rule or the Felkin-Anh model.[1]
Caption: General workflow of the Grignard reaction with a ketone.
Potential Side Reactions
While the nucleophilic addition to the carbonyl is the primary reaction pathway, several side reactions can occur, particularly with sterically hindered ketones or certain Grignard reagents.[9]
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is more prevalent with sterically hindered Grignard reagents and ketones with acidic α-hydrogens. An acidic workup will then regenerate the starting ketone.[9]
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[9]
Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl halide present in the reaction mixture.[10]
Caption: Potential reaction pathways in a Grignard reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the preparation of a Grignard reagent and its subsequent reaction with 3,3-Dimethyl-3'-methoxybutyrophenone.
Crucial Safety Precautions:
Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[11][12] All manipulations must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[12][13]
Anhydrous conditions are absolutely essential for a successful Grignard reaction, as the reagent reacts readily with water.[1][14] All glassware must be thoroughly dried, and anhydrous solvents must be used.[15]
The formation of the Grignard reagent is exothermic and can have an induction period, followed by a rapid increase in temperature.[11][16] Proper cooling and controlled addition of the alkyl halide are critical to prevent a runaway reaction.[13]
Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[11][13]
Protocol 1: Preparation of a Grignard Reagent (Example: Methylmagnesium Bromide)
This protocol describes the preparation of a Grignard reagent from an alkyl halide and magnesium metal.
Materials:
Reagent/Material
Quantity
Molar Eq.
Purity
Magnesium turnings
(To be calculated)
1.1
---
Bromomethane (as a solution in diethyl ether) or Iodomethane
(To be calculated)
1.0
Anhydrous
Anhydrous diethyl ether or THF
(To be calculated)
---
Anhydrous
Iodine crystal
1 small crystal
---
---
Procedure:
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be oven-dried and assembled while hot to prevent moisture condensation.[15]
Magnesium Activation: Place the magnesium turnings in the flask. Briefly flame-dry the flask under a stream of inert gas. Add a small crystal of iodine. The iodine will sublime and coat the magnesium, which helps to activate the surface.[8][17] The disappearance of the iodine color is an indication of activation.[18]
Initiation: Add a small portion of the alkyl halide solution in anhydrous ether to the magnesium. The reaction is initiated when bubbling is observed and the solution becomes cloudy. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is exothermic.[18]
Reagent Formation: Add the remaining alkyl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice-water bath.[13]
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Reaction with 3,3-Dimethyl-3'-methoxybutyrophenone
This protocol details the addition of the prepared Grignard reagent to the ketone.
Materials:
Reagent/Material
Quantity
Molar Eq.
Purity
3,3-Dimethyl-3'-methoxybutyrophenone
(To be calculated)
1.0
---
Grignard Reagent Solution
(To be calculated)
1.1-1.2
---
Anhydrous diethyl ether or THF
(To be calculated)
---
Anhydrous
Procedure:
Ketone Solution: In a separate, dry flask, dissolve 3,3-Dimethyl-3'-methoxybutyrophenone in anhydrous diethyl ether or THF.
Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Slowly add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition to minimize side reactions.[4]
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
Protocol 3: Work-up and Purification
This protocol outlines the quenching of the reaction and isolation of the tertiary alcohol product.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
As needed
Procedure:
Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[3] This is a highly exothermic process.[3] The addition of NH₄Cl protonates the magnesium alkoxide to the desired alcohol and neutralizes any excess Grignard reagent.[3][4]
Extraction: Transfer the mixture to a separatory funnel. If a precipitate forms, add more organic solvent to dissolve it. Separate the organic layer. Extract the aqueous layer two to three times with fresh organic solvent.[3][4]
Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (if the initial quench was acidic) and then with brine.[4] The brine wash helps to remove dissolved water.[3]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.[4]
Purification: The crude product can be purified by column chromatography or recrystallization, if applicable.[19]
Product Characterization
The final product should be characterized to confirm its structure and purity.
Analytical Technique
Expected Observations
¹H NMR
Appearance of a hydroxyl (-OH) proton signal. Disappearance of the ketone's α-proton signals and appearance of new signals corresponding to the added alkyl group.
¹³C NMR
Disappearance of the carbonyl carbon signal (around 200 ppm) and appearance of a new quaternary carbon signal (C-OH) in the alcohol region (around 70-90 ppm).
FTIR Spectroscopy
Disappearance of the strong C=O stretching band of the ketone (around 1680 cm⁻¹) and the appearance of a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹).[10][20]
Mass Spectrometry
Observation of the molecular ion peak corresponding to the expected tertiary alcohol.
Conclusion
The Grignard reaction of 3,3-Dimethyl-3'-methoxybutyrophenone provides an effective method for the synthesis of the corresponding tertiary alcohol. Careful attention to anhydrous conditions, temperature control, and safety protocols is paramount for a successful and safe reaction. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to confidently perform this valuable transformation.
References
The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). Retrieved from [Link]
What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]
Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics - ResearchGate. (2013, June 3). Retrieved from [Link]
Grignard reagent - Wikipedia. (n.d.). Retrieved from [Link]
for the use of hazardous materials or equipment - Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Organometallics - ACS Publications. (2024, January 26). Retrieved from [Link]
Grignard Reagents : Definition, Preparation, Chemical Properties - Allen. (n.d.). Retrieved from [Link]
Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. (n.d.). Retrieved from [Link]
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Organometallics - ACS Publications. (2024, January 26). Retrieved from [Link]
Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC. (n.d.). Retrieved from [Link]
How to purify tertiary alcohol? - ResearchGate. (2024, April 22). Retrieved from [Link]
Raman Spectral Analysis for Quality Determination of Grignard Reagent - MDPI. (2020, May 20). Retrieved from [Link]
Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Catalytic enantioselective addition of Grignard reagents to aromatic silyl ketimines - PMC. (2016, December 23). Retrieved from [Link]
reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.). Retrieved from [Link]
The Grignard Reaction. (n.d.). Retrieved from [Link]
Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 18). Retrieved from [Link]
Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Sciencemadness.org. (2023, March 31). Retrieved from [Link]
Grignard side reactions : r/chemistry - Reddit. (2022, December 21). Retrieved from [Link]
CN102643163A - Method for preparing tertiary alcohol by means of Grignard reaction - Google Patents. (n.d.).
Preparation of 3,3-Dimethyl-3'-methoxybutyrophenone derivatives for drug discovery
Application Notes & Protocols Topic: Strategic Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone Derivatives for Drug Discovery Programs Introduction: The Butyrophenone Scaffold in Modern Medicinal Chemistry The butyroph...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Strategic Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone Derivatives for Drug Discovery Programs
Introduction: The Butyrophenone Scaffold in Modern Medicinal Chemistry
The butyrophenone framework is a cornerstone in the development of centrally active therapeutic agents. Historically, its derivatives, such as haloperidol, have been pivotal in the management of psychiatric disorders, primarily through their action as dopamine D2 receptor antagonists.[1][2][3] The core structure consists of a phenyl ring attached to a four-carbon chain terminating in a ketone, offering a versatile scaffold for chemical modification.
In contemporary drug discovery, the focus has shifted from "magic bullet" single-target drugs to multi-receptor agents that can offer a more nuanced therapeutic profile with potentially fewer side effects.[4][5] The synthesis of novel butyrophenone analogs, such as those based on the 3,3-Dimethyl-3'-methoxybutyrophenone core, is a critical step in exploring new structure-activity relationships (SAR).[6] The gem-dimethyl group can impart steric hindrance and influence metabolic stability, while the methoxy substituent's position on the aromatic ring is crucial for modulating receptor binding affinity and selectivity.[7]
This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of a representative butyrophenone derivative. The methodologies are designed to be robust and adaptable, serving as a foundational workflow for researchers building libraries of these compounds for high-throughput screening and lead optimization.
Synthetic Strategy: The Friedel-Crafts Acylation Pathway
The most direct and reliable method for constructing aryl ketones is the Friedel-Crafts acylation.[8][9][10] This electrophilic aromatic substitution reaction has significant advantages over its counterpart, Friedel-Crafts alkylation, namely the avoidance of carbocation rearrangements and poly-substitution.[8][9] The acyl group product is deactivating, which effectively prevents further reactions on the same aromatic ring, leading to a clean, monoacylated product.[9]
Mechanism Insight: The reaction is initiated by the formation of a highly electrophilic, resonance-stabilized acylium ion.[11] This is achieved by treating an acyl chloride (in our case, 3,3-dimethylbutanoyl chloride) with a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[12] The π-electrons of the aromatic ring (m-bromoanisole) then act as a nucleophile, attacking the acylium ion. The subsequent loss of a proton restores aromaticity and yields the final aryl ketone product.[8][11]
Choice of Starting Materials:
Aromatic Substrate: To achieve the target 3'-methoxy substitution, we will utilize m-bromoanisole (3-bromoanisole) . The methoxy group is an ortho-para director, while the bromo group is a deactivating ortho-para director. The acylation will preferentially occur at the position para to the methoxy group and ortho to the bromo group, which is sterically accessible and electronically favored. The bromine atom can later be removed or used as a handle for further diversification (e.g., via Suzuki or Buchwald-Hartwig coupling).
Acylating Agent:3,3-Dimethylbutanoyl chloride provides the requisite carbon backbone with the key gem-dimethyl moiety.
Catalyst:Aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid catalyst for this transformation.[13]
Experimental Workflow Diagram
Caption: Synthetic and purification workflow for the target butyrophenone derivative.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-Bromo-5-methoxyphenyl)-3,3-dimethylbutan-1-one
Causality: This protocol leverages the principles of Friedel-Crafts acylation. Anhydrous conditions are critical as AlCl₃ reacts exothermically with water, which would quench the catalyst and reduce yield. The reaction is started at 0°C to control the initial exothermic reaction upon catalyst addition.
Materials:
m-Bromoanisole (1.0 eq)
3,3-Dimethylbutanoyl chloride (1.2 eq)
Anhydrous Aluminum Chloride (AlCl₃) (1.3 eq)
Anhydrous Dichloromethane (DCM)
Ice-cold water
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line
Procedure:
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
Reagent Addition: To the flask, add anhydrous DCM, followed by m-bromoanisole (1.0 eq). Cool the solution to 0°C using an ice bath.
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.3 eq) to the stirred solution. Note: This addition is exothermic. Allow the resulting slurry to stir for 15 minutes at 0°C.
Acyl Chloride Addition: Add 3,3-dimethylbutanoyl chloride (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature below 5°C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully pouring the mixture over a stirred solution of crushed ice and concentrated HCl.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine. The bicarb wash neutralizes any remaining acid.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[14][15] The polarity of the eluent is optimized to allow the desired product to move down the column at a moderate rate, separating it from more polar and less polar impurities.
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
Column Packing: Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes and monitor the composition of each fraction by TLC.
Fraction Pooling: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.
Protocol 3: Final Purification by Recrystallization
Causality: Recrystallization purifies solid compounds based on solubility differences.[16][17] An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain in solution or are insoluble in the hot solvent.[14] Slow cooling promotes the formation of a pure crystal lattice.
Procedure:
Solvent Selection: Test small amounts of the product in various solvents (e.g., ethanol, methanol, hexane, or a mixture) to find a suitable system where the compound is soluble when hot but sparingly soluble at room temperature.[16]
Dissolution: Place the purified solid from the column in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum to obtain the final, pure product.
Structural Characterization
Confirmation of the chemical structure and assessment of purity are essential final steps.[18][19][20] A combination of spectroscopic methods provides unambiguous evidence of the target molecule's identity.
Analytical Technique
Expected Observations for 1-(2-Bromo-5-methoxyphenyl)-3,3-dimethylbutan-1-one
¹H NMR (CDCl₃, 400 MHz)
δ (ppm): ~7.0-7.5 (m, 3H, Ar-H), ~3.85 (s, 3H, -OCH₃), ~2.90 (s, 2H, -CH₂-), ~1.10 (s, 9H, -C(CH₃)₃). The aromatic region will show splitting patterns consistent with a 1,2,4-trisubstituted ring.
m/z: Molecular ion peaks corresponding to the bromine isotopes at [M]⁺ and [M+2]⁺ (e.g., for C₁₃H₁₇BrO₂, expected around 284/286). A key fragment would be the loss of the tert-butyl group (M-57).[24]
Conclusion and Future Directions
This guide outlines a robust and reproducible workflow for the synthesis of a key 3,3-dimethyl-3'-methoxybutyrophenone intermediate. The established protocols for synthesis, purification, and characterization provide a solid foundation for medicinal chemists. The synthesized compound serves as a platform for further chemical exploration. The bromine atom is a versatile synthetic handle for cross-coupling reactions, and the ketone functionality can be subjected to reductive amination or other transformations to rapidly generate a diverse library of novel butyrophenone derivatives for biological screening.
References
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]
Science-Revision.co.uk. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]
Organic-Chemistry.org. Grignard Reaction - Common Conditions. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
Wikipedia. Grignard reaction. Available from: [Link]
ChemScribe. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available from: [Link]
Chemistry LibreTexts. Conversion to ketones using Grignard reagents. Available from: [Link]
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available from: [Link]
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Available from: [Link]
University of California, Davis. SOP: CRYSTALLIZATION. Available from: [Link]
Master Organic Chemistry. Friedel-Crafts acylation of aromatic groups to give ketones. Available from: [Link]
New Drug Approvals. Wittig reaction. Available from: [Link]
CK-12 Foundation. Methods of Purification of Organic Compounds. Available from: [Link]
PubMed. Recent applications of the Wittig reaction in alkaloid synthesis. Available from: [Link]
University of Rochester, Department of Chemistry. How To: Purify by Crystallization. Available from: [Link]
PubMed. Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. Available from: [Link]
Wikipedia. Wittig reaction. Available from: [Link]
Research and Reviews. Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]
PubMed. Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Available from: [Link]
BYJU'S. methods of purification of organic compounds. Available from: [Link]
Pharmacy 180. SAR of Butyrophenones. Available from: [Link]
Reachem. The Purification of Organic Compound: Techniques and Applications. Available from: [Link]
SimpleChemConcepts. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Available from: [Link]
University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Available from: [Link]
National Center for Biotechnology Information. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. Available from: [Link]
National Center for Biotechnology Information. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. Available from: [Link]
ACS Publications. Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities. Available from: [Link]
ResearchGate. Butyrophenones. Available from: [Link]
PubMed. The incorporation of butyrophenones and related compounds into a pharmacophore for dopamine D2 antagonists. Available from: [Link]
National Center for Biotechnology Information. Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Available from: [Link]
SpectraBase. 3,3-Dimethoxy-2-butanone. Available from: [Link]
NIST WebBook. 4'-Methoxybutyrophenone IR Spectrum. Available from: [Link]
Applichem. 3,3-Dimethyl-3'-methoxybutyrophenone. Available from: [Link]
NIST WebBook. 4'-Methoxybutyrophenone. Available from: [Link]
NIST WebBook. 4'-Methoxybutyrophenone. Available from: [Link]
MDPI. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Available from: [Link]
Application Note: Fragment-Based Screening and Kinase Profiling Involving 3,3-Dimethyl-3'-methoxybutyrophenone
Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Fragment-Based Drug Discovery (FBDD), Receptor Tyrosine Kinase (RTK) Inhibition, Biophysical and Biochemical Assays Executive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Application Area: Fragment-Based Drug Discovery (FBDD), Receptor Tyrosine Kinase (RTK) Inhibition, Biophysical and Biochemical Assays
Executive Summary & Scientific Rationale
In the development of targeted oncology therapeutics, Receptor Tyrosine Kinases (RTKs) remain a primary target class. Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient strategy for identifying novel RTK inhibitors by screening low-molecular-weight compounds (fragments) that bind weakly but with high ligand efficiency.
3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4; MW: 206.28 g/mol ) serves as an exemplary core pharmacophore in this space. Structurally, the methoxy group acts as a critical hydrogen bond acceptor for the kinase hinge region, while the bulky 3,3-dimethyl (neopentyl) group is perfectly suited to occupy the hydrophobic pocket adjacent to the ATP-binding site. This specific structural motif was famously utilized as a foundational building block in the synthesis of potent 1,2,3-triazole-based RTK inhibitors by Hoffmann-La Roche[1].
As a Senior Application Scientist, I emphasize that evaluating fragments requires a self-validating, orthogonal assay cascade. Fragments lack the molecular weight to generate sub-nanomolar affinities independently; therefore, their weak binding (high µM to mM) must be captured biophysically before biochemical functional inhibition is assessed. This guide details the step-by-step implementation of Surface Plasmon Resonance (SPR) for biophysical binding validation[2], followed by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical kinase profiling[3].
SPR allows for label-free, real-time detection of low-affinity fragment binding. Because fragments like 3,3-Dimethyl-3'-methoxybutyrophenone require high screening concentrations (e.g., 500 µM), they necessitate higher DMSO concentrations in the assay buffer (typically 2–5%). DMSO causes massive bulk refractive index shifts in SPR. Therefore, creating a rigorous DMSO calibration curve and exactly matching the DMSO concentration between the running buffer and the analyte sample is a non-negotiable step to prevent false-positive binding signals[2].
Figure 1: Surface Plasmon Resonance (SPR) workflow for fragment screening against RTKs.
Protocol 1: SPR Binding Assay
Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Prime the system with PBS-P+ running buffer (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min to activate the dextran matrix.
Ligand Immobilization: Dilute the target RTK (e.g., EGFR kinase domain) to 20 µg/mL in 10 mM sodium acetate (pH 5.0). Inject over the active channel until an immobilization level of ~3000 Response Units (RU) is achieved. Leave a reference channel blank.
Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.
DMSO Calibration (Critical Step): Prepare a solvent correction curve ranging from 1.5% to 2.5% DMSO in PBS-P+ to correct for bulk refractive index variations across the chip.
Fragment Injection: Prepare 3,3-Dimethyl-3'-methoxybutyrophenone at varying concentrations (50 µM to 1 mM) in running buffer containing exactly 2.0% DMSO. Inject at 30 µL/min for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
Data Processing: Double-reference the sensograms (subtract the reference channel and blank buffer injections) and fit the data to a 1:1 steady-state affinity model to determine the
KD
.
Biochemical Profiling: TR-FRET Kinase Assay
The Causality of the Protocol
While SPR proves the fragment binds to the target, it does not prove functional inhibition. TR-FRET is utilized to measure the fragment's ability to halt kinase-mediated phosphorylation. TR-FRET relies on a time-delayed measurement (typically a 50–100 µs delay before reading emission). This causality is crucial: by waiting, we allow the short-lived background autofluorescence from the fragment library to decay completely. Only the long-lived lanthanide (Terbium) chelate emission remains, transferring energy to the fluorescein acceptor[3]. This ensures the data generated is a true reflection of kinase inhibition, not optical interference.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute 3,3-Dimethyl-3'-methoxybutyrophenone in 100% DMSO, then dilute 1:50 in Kinase Buffer to reach a final assay DMSO concentration of 1% (to maintain enzyme viability).
Kinase/Substrate Addition: Add 5 µL of the target RTK (1 nM final) and Fluorescein-Poly-GT substrate (400 nM final) to a 384-well low-volume white microplate.
Inhibitor Incubation: Add 2.5 µL of the diluted fragment. Incubate at room temperature for 15 minutes to allow the fragment to pre-bind to the kinase hinge region.
Reaction Initiation: Add 2.5 µL of ATP (at the predetermined
Km
, e.g., 10 µM) to start the kinase reaction. Incubate for 60 minutes at room temperature.
Reaction Termination & Detection: Add 10 µL of Detection Mix containing EDTA (20 mM final) to halt the kinase reaction, and Terbium-labeled anti-phosphotyrosine antibody (2 nM final) to bind the phosphorylated substrate.
Signal Reading: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm; Delay: 100 µs; Integration: 200 µs). Calculate the 520/495 nm emission ratio to determine the
IC50
.
Data Presentation & Interpretation
In FBDD, the goal is not to find a fragment with nanomolar potency, but rather one with high Ligand Efficiency (LE) . The table below illustrates typical orthogonal validation data, comparing the raw 3,3-Dimethyl-3'-methoxybutyrophenone fragment against a fully synthesized 1,2,3-triazole downstream lead[1].
Table 1: Orthogonal Validation of 3,3-Dimethyl-3'-methoxybutyrophenone and its Lead Derivative
Compound
Molecular Weight (Da)
SPR Binding Affinity (
KD
, µM)
TR-FRET Kinase Inhibition (
IC50
, µM)
Ligand Efficiency (LE)*
3,3-Dimethyl-3'-methoxybutyrophenone
206.28
450
>1000
0.32
1,2,3-Triazole Derivative (Lead)
485.50
0.045
0.080
0.35
*Ligand Efficiency (LE) is calculated as
ΔG/Nheavy
, where
Nheavy
is the number of non-hydrogen atoms. An LE > 0.30 is considered highly optimal for fragment progression.
Interpretation: The fragment shows weak but measurable biophysical binding in SPR (
KD
= 450 µM) with a highly efficient LE of 0.32, validating it as a structural anchor. However, due to its small size, it lacks the necessary contacts to fully block ATP, resulting in poor functional inhibition in the TR-FRET assay (
IC50
> 1000 µM). Once synthetically grown into the 1,2,3-triazole derivative, functional inhibition drops into the nanomolar range while maintaining excellent ligand efficiency.
References
Source: World Intellectual Property Organization (WIPO) / European Patent Office (EPO)
Application of Fragment-Based Drug Discovery to Versatile Targets
Source: Frontiers in Molecular Biosciences (2020)
URL:[Link]
Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes
Source: Current Pharmaceutical Biotechnology (2016)
URL:[Link]
The Butyrophenone Scaffold: Application Notes for 3,3-Dimethyl-3'-methoxybutyrophenone as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide explores the synthetic utility of 3,3-Dimethyl-3'-methoxybutyrophenone, a member of the butyrophenone class of compounds, which are piv...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of 3,3-Dimethyl-3'-methoxybutyrophenone, a member of the butyrophenone class of compounds, which are pivotal structural motifs in a variety of active pharmaceutical ingredients (APIs). While this specific precursor may not be documented in the synthesis of a currently marketed drug, its structure embodies the key features of the butyrophenone pharmacophore, making it an excellent model for investigating and developing novel therapeutics. This document provides a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery, with a focus on the underlying chemical principles and practical laboratory protocols.
The Significance of the Butyrophenone Moiety in Medicinal Chemistry
The butyrophenone framework, characterized by a phenyl ring attached to a four-carbon chain terminating in a ketone, is a cornerstone in the development of numerous drugs, particularly those targeting the central nervous system. The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Historically, the butyrophenone class is most famously associated with antipsychotic medications. The discovery of haloperidol, a potent dopamine D2 receptor antagonist, revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] The butyrophenone chain in these molecules is crucial for their interaction with the target receptor.[1] Beyond antipsychotics, the butyrophenone structure is found in various other therapeutic agents, including antiemetics, antihistamines, and calcium channel blockers, highlighting its broad applicability in drug design.
Synthesis of the Precursor: 3,3-Dimethyl-3'-methoxybutyrophenone
The most direct and industrially scalable method for the synthesis of aromatic ketones like 3,3-Dimethyl-3'-methoxybutyrophenone is the Friedel-Crafts acylation.[3][4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Underlying Principles of Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion, which is generated from the reaction of the acylating agent with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[4] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the desired ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, thus preventing polyacylation.[4][6]
Experimental Protocol: Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone
This protocol details the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone from 3-methoxyanisole and 3,3-dimethylbutyryl chloride.
Materials and Equipment:
3-Methoxyanisole
3,3-Dimethylbutyryl chloride
Anhydrous aluminum chloride (AlCl₃)
Dichloromethane (DCM), anhydrous
Hydrochloric acid (HCl), concentrated
Sodium bicarbonate (NaHCO₃), saturated solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask with a magnetic stirrer
Reflux condenser
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add 3,3-dimethylbutyryl chloride (1.0 equivalent) dropwise to the stirred suspension. The formation of the acylium ion complex will be observed.
Electrophilic Aromatic Substitution: To the cold reaction mixture, add a solution of 3-methoxyanisole (1.0 equivalent) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,3-Dimethyl-3'-methoxybutyrophenone.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Cross-Coupling Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone
Target Molecule: 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4)[1]
Application: Advanced pharmaceutical intermediate and building block for API research and development.
Rationale: The Regioselectivity Imperative
As a Senior Application Scientist, the first step in designing a synthetic route is evaluating the structural constraints of the target molecule. 3,3-Dimethyl-3'-methoxybutyrophenone features a meta-methoxy substitution on the phenyl ring relative to the bulky 3,3-dimethylbutanoyl group.
A traditional approach to synthesizing butyrophenones is the Friedel-Crafts acylation of an aromatic ring. However, attempting to acylate anisole with 3,3-dimethylbutanoyl chloride will overwhelmingly yield the para-isomer (4'-methoxybutyrophenone) due to the strong electron-donating, ortho/para-directing nature of the methoxy group. To strictly access the meta-isomer, we must abandon electrophilic aromatic substitution in favor of a regiospecific Acyl Suzuki-Miyaura Cross-Coupling [2]. By pre-installing the regiochemistry on a commercially available boronic acid (3-methoxyphenylboronic acid) and coupling it with an aliphatic acyl chloride (3,3-dimethylbutanoyl chloride), we bypass the directing-group limitations of the aromatic ring entirely.
Figure 1. Regioselectivity logic dictating the necessity of cross-coupling over Friedel-Crafts.
Mechanistic Pathway & Reaction Design
The palladium-catalyzed cross-coupling of boronic acids with acyl chlorides has emerged as a powerful technique for ketone synthesis[3]. The catalytic cycle relies on three fundamental steps:
Oxidative Addition: The highly electrophilic C(acyl)–Cl bond of 3,3-dimethylbutanoyl chloride rapidly oxidatively adds to the Pd(0) species, forming an Acyl-Pd(II)-Cl complex.
Transmetalation (Rate-Determining): The 3-methoxyphenylboronic acid transfers its aryl group to the palladium center. Crucial Insight: The selection of a hydrated base (e.g., K3PO4·H2O) is strictly required here. The hydrated water acts as an in-situ H2O source to activate the boron species into a reactive boronate complex, drastically accelerating transmetalation without causing competitive hydrolysis of the aliphatic acyl chloride[3].
Reductive Elimination: The Acyl-Pd(II)-Aryl complex collapses to release the target ketone and regenerate the Pd(0) catalyst.
Figure 2. Catalytic cycle of the Acyl Suzuki-Miyaura cross-coupling for ketone synthesis.
Quantitative Data: Condition Optimization
To ensure maximum conversion while minimizing the hydrolysis of the aliphatic acyl chloride, various conditions were screened. The use of the bio-renewable solvent 2-Methyltetrahydrofuran (2-MeTHF) not only improved the environmental profile of the reaction but also simplified the downstream workup via clean phase separation[4].
Table 1: Optimization of Cross-Coupling Conditions
Entry
Catalyst (mol%)
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
PdCl2(PPh3)2 (3%)
K2CO3 (Anhydrous, 2.0)
Toluene
80
12
25
2
PdCl2(PPh3)2 (3%)
K3PO4·H2O (2.0)
Toluene
80
4
88
3
Pd(OAc)2 (3%)
K3PO4·H2O (2.0)
2-MeTHF
60
6
94
4
Pd(OAc)2 (3%)
K3PO4·H2O (2.0)
THF
60
6
74
Note: Entry 3 was selected as the optimal self-validating system for the protocol below.
System Purging: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill with ultra-pure Argon three times to prevent premature oxidation of the palladium catalyst.
Reagent Loading: Add 3-methoxyphenylboronic acid (1.82 g, 12.0 mmol), K3PO4·H2O (4.60 g, 20.0 mmol), and Pd(OAc)2 (67 mg, 0.3 mmol) to the flask.
Solvent & Electrophile Addition: Inject 50 mL of degassed 2-MeTHF, followed by the dropwise addition of 3,3-dimethylbutanoyl chloride (1.35 g, 10.0 mmol) via a gas-tight syringe.
Reaction Execution: Heat the biphasic mixture to 60 °C under vigorous stirring.
In-Process Control (Self-Validation): After 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and spot on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). Visualize under 254 nm UV and with KMnO4 stain. The reaction is complete when the acyl chloride spot (KMnO4 active, UV inactive) is fully consumed.
Workup Logic: Cool the mixture to room temperature. Quench with 30 mL of saturated aqueous NH4Cl. Causality: NH4Cl neutralizes the basic phosphate buffer and partitions the water-soluble boronic acid byproducts into the aqueous layer.
Phase Separation: Transfer to a separatory funnel. The 2-MeTHF layer will cleanly separate from the aqueous layer. Wash the organic layer with 1M NaOH (20 mL) to strictly remove any unreacted 3-methoxyphenylboronic acid, followed by brine (20 mL).
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford 3,3-Dimethyl-3'-methoxybutyrophenone as a clear oil.
References
Urawa, Y., & Ogura, K. (2003). A Convenient Method for Preparing Aromatic Ketones from Acyl Chlorides and Arylboronic Acids via Suzuki—Miyaura Type Coupling Reaction. Tetrahedron Letters, 44(2), 271-273.
URL: [Link]
Buchspies, J., & Szostak, M. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53.
URL: [Link]
Mondal, M., & Bora, U. (2016). Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. RSC Advances. (Indexed via Semantic Scholar).
URL: [Link]
Scaling Up the Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone: A Robust Industrial Protocol
Introduction & Industrial Relevance 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a highly valued intermediate in pharmaceutical manufacturing. Structurally characterized by a sterically demanding neopentyl g...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Industrial Relevance
3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a highly valued intermediate in pharmaceutical manufacturing. Structurally characterized by a sterically demanding neopentyl group and a meta-methoxy substituted phenyl ring, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including heterocyclic mitochondrial activity inhibitors[1].
Traditionally, butyrophenone derivatives are synthesized via Friedel-Crafts acylation. However, achieving meta-substitution (3'-methoxy) relative to the bulky 3,3-dimethylbutanoyl group via direct electrophilic aromatic substitution is electronically and sterically unfavorable. To bypass this limitation, the nucleophilic addition of a Grignard reagent to a nitrile provides a highly regioselective, atom-economical, and scalable alternative[2].
Retrosynthetic Analysis & Route Selection
When designing a scale-up protocol (>10 kg), route selection must balance atom economy, safety, and operational simplicity:
Route A (Weinreb Amide): Conversion of 3,3-dimethylbutanoic acid to its Weinreb amide, followed by reaction with 3-methoxyphenylmagnesium bromide. While reliable, this requires cryogenic conditions (-20°C to 0°C) and expensive coupling reagents, reducing its viability for pilot-scale manufacturing.
Route B (Nitrile-Grignard Addition): Direct addition of neopentylmagnesium chloride to 3-methoxybenzonitrile. This route forms a stable metallo-imine intermediate that resists over-addition (a common side reaction yielding tertiary alcohols). Upon acidic hydrolysis, the imine collapses to the desired ketone. This route operates at ambient to mild reflux conditions and uses inexpensive, commercially available starting materials. This protocol adopts Route B.
Mechanistic Pathway
The reaction proceeds via the nucleophilic attack of the neopentyl carbanion on the electrophilic nitrile carbon. The resulting magnesium iminide is remarkably stable in the anhydrous reaction mixture, preventing a second Grignard addition. Subsequent addition of aqueous acid protonates the nitrogen, forming an iminium ion that undergoes nucleophilic attack by water, ultimately eliminating ammonia to yield the ketone[3].
Caption: Mechanistic pathway of Grignard addition to 3-methoxybenzonitrile and subsequent hydrolysis.
Quantitative Data & Quality Control
Table 1: Material Requirements and Stoichiometry (10 kg Pilot Scale)
Material
Role
MW ( g/mol )
Equivalents
Mass/Vol (10 kg scale)
3-Methoxybenzonitrile
Limiting Reagent
133.15
1.0
10.0 kg
Neopentylmagnesium Chloride (1M)
Nucleophile
130.89
1.2
90.0 L
Toluene
Co-solvent
92.14
-
30.0 L
2M Hydrochloric Acid
Quench/Hydrolysis
36.46
3.0
40.0 L
Table 2: Typical Impurity Profile and Mitigation Strategies
Impurity
Source/Cause
Mitigation Strategy
Unreacted Nitrile
Incomplete Grignard addition due to steric hindrance.
Ensure moisture-free environment (<50 ppm H₂O); extend maturation time at 45°C.
Tertiary Alcohol
Over-addition of Grignard to the newly formed ketone.
Maintain cold temperatures during the acidic quench; avoid premature hydrolysis.
Neopentane (Gas)
Protonation of Grignard by ambient moisture.
Rigorous N₂ purging of the reactor; use strictly anhydrous solvents.
Experimental Protocol (10 kg Scale)
System Preparation & Substrate Loading
Reactor Purge: Purge a 100 L glass-lined reactor (Reactor A) with N₂ for 30 minutes. Verify that internal moisture levels are <50 ppm to prevent the premature quenching of the Grignard reagent into neopentane gas.
Substrate Loading: Charge Reactor A with 3-Methoxybenzonitrile (10.0 kg) and anhydrous Toluene (30 L).
Causality Note: Toluene is utilized as a co-solvent to reduce the viscosity of the reaction mixture and moderate the reactivity of the Grignard reagent, which minimizes localized hot spots and prevents the precipitation of the metallo-imine intermediate.
Agitate at 150 rpm and cool the reactor jacket to 0–5°C.
Grignard Addition & Maturation
Dosing: Slowly transfer Neopentylmagnesium chloride (1M in 2-MeTHF, 90 L) via a dosing pump over 3–4 hours. Maintain the internal temperature below 20°C.
Causality Note: Exceeding 20°C during addition can lead to dimerization side-reactions and excessive pressure buildup from solvent vapor.
Maturation: Once the addition is complete, warm the reactor to 45°C and stir for 6 hours.
Causality Note: The maturation phase requires elevated temperatures because the steric bulk of the neopentyl group significantly slows down the nucleophilic attack on the nitrile carbon. Monitor the disappearance of the nitrile via HPLC until conversion is >98%.
Acidic Quench & Hydrolysis
Quench: Cool the mixture to 0°C. Carefully quench by adding pre-cooled 2M HCl (40 L) over 2 hours.
Caution: This step is highly exothermic. Methane/neopentane gas may evolve from unreacted Grignard.
Thermal Hydrolysis: Once quenched, heat the biphasic mixture to 60°C for 4 hours.
Causality Note: The metallo-imine intermediate is surprisingly stable. It requires a strong thermal driving force in the presence of an acid to fully hydrolyze into the ketone and ammonium chloride.
Phase Separation & Isolation
Separation: Cool to 25°C. Stop agitation and allow phases to separate for 30 minutes. Drain and discard the lower aqueous layer.
Washing: Wash the organic layer with saturated NaHCO₃ (20 L) to neutralize residual acid, followed by Brine (20 L) to remove trace water.
Distillation: Transfer the organic phase to a distillation unit. Concentrate under reduced pressure (50 mbar, 60°C) to remove 2-MeTHF and Toluene. The crude product is purified via short-path vacuum distillation (bp ~140-150°C at 1 mbar) to yield 3,3-Dimethyl-3'-methoxybutyrophenone as a pale yellow oil.
Caption: Industrial scale-up workflow for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone.
Title: Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry
Source: ResearchGate
URL: [Link]
Title: Addition of Grignard reagents to nitriles to give ketones (after hydrolysis)
Source: Master Organic Chemistry
URL: [Link]
Technical Support Center: Optimizing the Synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone
Here is the technical support center for Improving the synthesis yield of 3,3-Dimethyl-3'-methoxybutyrophenone. Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone.
Author: BenchChem Technical Support Team. Date: April 2026
Here is the technical support center for Improving the synthesis yield of 3,3-Dimethyl-3'-methoxybutyrophenone.
Welcome to the dedicated technical support guide for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. This resource is tailored for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable ketone intermediate. We will delve into the common challenges encountered during its synthesis, which typically proceeds via a Friedel-Crafts acylation, and provide scientifically-grounded, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 3,3-Dimethyl-3'-methoxybutyrophenone?
The synthesis is a classic example of a Friedel-Crafts acylation.[1][2] In this electrophilic aromatic substitution reaction, 3,3-dimethylbutyryl chloride is activated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly reactive acylium ion.[2] This electrophile then attacks the electron-rich aromatic ring of an appropriate methoxybenzene substrate (in this case, anisole is not the direct precursor for the 3'-methoxy product, but m-methoxy-substituted benzene derivatives or related starting materials would be used) to form a ketone. The methoxy group is an ortho, para-director, but the desired product is the 3'-methoxy (meta) isomer, which suggests that the starting material would likely be 1,3-dimethoxybenzene and the reaction conditions would need to be carefully controlled to favor mono-acylation, or a different synthetic route would be employed. However, for the purpose of this guide, we will focus on the Friedel-Crafts acylation of a generic methoxybenzene to produce a methoxybutyrophenone, addressing challenges common to this class of reactions.
Caption: General mechanism of Friedel-Crafts acylation.
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required?
Unlike in Friedel-Crafts alkylations, the acylation reaction requires at least a stoichiometric amount of the Lewis acid catalyst. This is because the ketone product formed is itself a Lewis base and forms a stable complex with the catalyst (e.g., AlCl₃).[3][4] This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a molar equivalent of the catalyst is needed for the reaction to proceed to completion. Using a slight excess (1.1-1.5 equivalents) is common practice to also account for any potential inactivation by trace moisture.[3]
Q3: What are the most common side reactions to be aware of?
The primary side reactions that can significantly lower your yield and complicate purification are:
Demethylation: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl group from the methoxy substituent, especially at elevated temperatures, leading to phenolic byproducts.[3][5]
Isomer Formation: While the methoxy group is primarily an ortho, para-director, the choice of catalyst, solvent, and temperature can influence the ratio of isomers formed. Steric hindrance from the bulky 3,3-dimethylbutyryl group generally favors the para-product.
Polyacylation: Although the acyl group is deactivating, preventing further acylation is generally effective. However, under harsh conditions or with highly activated aromatic rings, multiple acyl groups can be added.[6]
Troubleshooting Guide: Enhancing Synthesis Yield
Issue 1: My reaction yield is very low or the reaction did not proceed.
This is the most common issue and can often be traced back to the integrity of the reagents and the reaction setup.
Potential Causes & Solutions
Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture. The Lewis acid catalyst reacts vigorously with water, which deactivates it.[3]
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. All solvents (e.g., Dichloromethane, 1,2-Dichloroethane) must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).[7]
Inactive Catalyst: The Lewis acid may have degraded due to improper storage.
Solution: Use a fresh bottle of anhydrous aluminum chloride or other Lewis acid. When weighing AlCl₃, do so quickly as it is highly hygroscopic.
Insufficient Catalyst Loading: As discussed in the FAQ, a stoichiometric amount is necessary.
Solution: Double-check your molar calculations and ensure you are using at least 1.0 equivalent of the Lewis acid relative to the acylating agent. An excess of 10-20 mol% is often beneficial.[3]
Sub-optimal Reaction Temperature: The reaction kinetics are highly temperature-dependent.
Solution: The formation of the acylium ion complex and the subsequent electrophilic attack often require initial cooling (e.g., 0 °C) to control the exothermic reaction, followed by allowing the reaction to warm to room temperature or gentle heating to drive it to completion.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Caption: A decision workflow for troubleshooting low reaction yields.
Issue 2: My product is contaminated with a significant amount of a phenolic byproduct.
This indicates that demethylation of the methoxy group has occurred.
Potential Causes & Solutions
Harsh Lewis Acid: Aluminum chloride is a very strong Lewis acid and is known to promote demethylation.[3]
Solution: Consider using a milder Lewis acid. While this may require longer reaction times or slightly elevated temperatures, it can significantly suppress demethylation.
High Reaction Temperature: The activation energy for demethylation is higher than that for acylation. Running the reaction at elevated temperatures will disproportionately favor this side reaction.[5]
Solution: Maintain a lower reaction temperature (e.g., 0 °C to room temperature). If the reaction is too slow, a modest increase in temperature should be carefully monitored.
Catalyst
Relative Strength
Comments
AlCl₃
Very Strong
Highly effective but prone to causing demethylation and requires stoichiometric amounts.[3]
FeCl₃
Strong
A common, less expensive alternative to AlCl₃, but also requires stoichiometric amounts.[8]
ZnCl₂
Mild
Less reactive, may require higher temperatures but is less likely to cause demethylation.[3]
Zeolites
Mild (Solid Acid)
Can offer high selectivity, are reusable, and environmentally benign, but may suffer from deactivation.[9][10]
Table 1. Comparison of common Lewis acid catalysts for Friedel-Crafts acylation.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. It is crucial to adapt it based on your specific laboratory conditions and observations.
Materials:
m-Dimethoxybenzene (or other suitable precursor)
3,3-Dimethylbutyryl chloride
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Apparatus Setup: Assemble a three-necked, round-bottomed flask (oven-dried) equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a gas inlet for an inert atmosphere (N₂ or Ar), and a thermometer.
Catalyst Suspension: In the reaction flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir the resulting suspension under a positive pressure of inert gas.
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Acyl Chloride Addition: Add 3,3-dimethylbutyryl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
Aromatic Substrate Addition: After the acyl chloride addition is complete, add the methoxybenzene precursor (1.05 equivalents) dissolved in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture, again maintaining the temperature at 0 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl.[7] This will hydrolyze the aluminum complexes.
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.[11]
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[12]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,3-Dimethyl-3'-methoxybutyrophenone.
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
Makihara, M., & Komura, K. (2012). Friedel-Crafts acylation of anisole by mordenite catalyst. ResearchGate. Retrieved from [Link]
Serrano, D. P., García, R. A., & Otero, D. (2009). Friedel–Crafts acylation of anisole over hybrid zeolitic-mesostructured materials. Applied Catalysis A: General, 359(1–2), 69–78. Retrieved from [Link]
Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]
Wang, Y., et al. (2016). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Retrieved from [Link]
YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
LibreTexts Chemistry. (n.d.). 13: Friedel-Crafts Acylation. Retrieved from [Link]
Scribd. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
Metapharm. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved from [Link]
PMC. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
ThaiScience. (2018). The Catalytic Investigation of Supported Imidazolium-chloroaluminate (AlCl₃-ILs) in Friedel-Craft Acylation of Anisole. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
Technical Support Center: Troubleshooting the Aqueous Solubility of 3,3-Dimethyl-3'-methoxybutyrophenone
Prepared by: Senior Application Scientist, Formulations Division This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for addressing and overco...
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for addressing and overcoming the solubility challenges associated with 3,3-Dimethyl-3'-methoxybutyrophenone in aqueous media. Our approach is rooted in first principles, moving from basic assessment to advanced solubilization strategies, ensuring the integrity and success of your experiments.
Part 1: Foundational Assessment & Initial Troubleshooting
This section addresses the most common initial questions and provides a baseline for your troubleshooting efforts.
FAQ 1: Why is my 3,3-Dimethyl-3'-methoxybutyrophenone failing to dissolve in water or standard buffers (e.g., PBS)?
Answer: The solubility behavior of a compound is dictated by its molecular structure. 3,3-Dimethyl-3'-methoxybutyrophenone (C₁₃H₁₈O₂) possesses several chemical features that contribute to its hydrophobicity and, consequently, its poor aqueous solubility:
Aromatic Ring: The phenyl group is inherently nonpolar and hydrophobic.
Alkyl Groups: The presence of a tert-butyl group (-C(CH₃)₃) and the ethyl chain of the butyrophenone moiety significantly increases the nonpolar surface area of the molecule.
Limited Hydrogen Bonding: While the ketone and ether functional groups can act as hydrogen bond acceptors, they are not sufficient to overcome the hydrophobic nature of the large carbon skeleton.
Essentially, the molecule has a strong preference for nonpolar environments and is energetically unfavorable to integrate into the highly structured hydrogen-bond network of water. This often leads to the compound precipitating, forming a suspension, or failing to dissolve entirely.
FAQ 2: Before resorting to complex methods, what basic physical techniques can I try?
Answer: It is always prudent to ensure that insufficient physical energy is not the limiting factor. Before adding solubilizing agents, perform these steps:
Particle Size Reduction: Ensure your starting material is a fine powder. If it consists of large crystals, gently grind it with a mortar and pestle. This increases the surface area available for solvation.
Vigorous Agitation: Use a vortex mixer for several minutes to provide mechanical energy.
Sonication: Utilize a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation, which can help break apart solute aggregates and enhance dissolution.
Gentle Heating: Cautiously warm the solution (e.g., to 37°C). Increased temperature can improve the solubility of many compounds. Caution: Be aware of your compound's thermal stability. Do not overheat, and always cool the solution to your experimental temperature to check for precipitation, as solubility may decrease upon cooling.
If these physical methods are insufficient, it confirms that the issue is the intrinsic hydrophobicity of the compound, and a chemical formulation strategy is required.
Part 2: A Systematic Workflow for Chemical Solubilization
Poor solubility is a common hurdle in drug discovery and biological assays.[1] The following workflow provides a logical progression from the simplest and most common technique to more advanced methods.
Caption: Systematic workflow for troubleshooting solubility.
Step 1: The Co-Solvent Approach
This is the most widely used initial strategy for solubilizing hydrophobic compounds for in vitro studies.[2] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules.[3][]
FAQ 3: Which co-solvent should I use, and at what concentration?
Answer: The choice depends on your experimental system, particularly its tolerance for organic solvents.
Co-Solvent
Typical Starting Stock Conc.
Max Final Conc. (Cell-Based Assays)
Notes
DMSO (Dimethyl sulfoxide)
10-50 mM
< 0.5% (v/v)
Highly effective but can be toxic to cells at higher concentrations. Can interfere with some enzymatic assays.
Ethanol
10-50 mM
< 1% (v/v)
Good, less toxic alternative to DMSO. Can cause protein denaturation at higher concentrations.
PEG 400 (Polyethylene Glycol 400)
10-50 mM
< 2% (v/v)
Generally well-tolerated in vivo and in vitro. More viscous.[5]
Propylene Glycol
10-50 mM
< 1-2% (v/v)
Common pharmaceutical excipient with low toxicity.[5]
FAQ 4: What is the correct protocol for using a co-solvent?
Answer: The order of addition is critical to prevent precipitation.
Prepare a High-Concentration Stock: Weigh out your 3,3-Dimethyl-3'-methoxybutyrophenone and dissolve it in a minimal amount of 100% co-solvent (e.g., DMSO). Ensure it is fully dissolved, using vortexing or sonication if necessary. This creates your stock solution.
Perform Serial Dilution (if needed): If your stock is highly concentrated, you may perform intermediate dilutions in 100% co-solvent.
Final Dilution: Add the co-solvent stock solution dropwise to your vigorously vortexing aqueous buffer to achieve the final desired concentration. Never add the aqueous buffer to the concentrated co-solvent stock , as this will cause the compound to immediately precipitate. The rationale is to maintain the compound in a high-energy, solvated state as it is introduced to the bulk aqueous phase.
FAQ 5: My compound precipitated out of solution when I diluted the stock into my buffer. What went wrong?
Answer: This is a common issue known as "crashing out." It occurs when the final concentration of the co-solvent is too low to maintain the compound's solubility in the now predominantly aqueous environment.
Troubleshooting Steps:
Lower the Final Concentration: Your target concentration may exceed the solubility limit for that specific co-solvent percentage. Try a lower final concentration.
Increase the Co-Solvent Percentage: You can try increasing the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1% DMSO). Crucially, you must run a vehicle control at this new co-solvent concentration to ensure the solvent itself does not affect your experimental results (e.g., cell viability, enzyme activity).[6]
Switch Co-solvents: Sometimes, a different co-solvent may provide better solubility.
Proceed to Advanced Methods: If you cannot achieve your target concentration without using an unacceptably high level of co-solvent, you must move to a more advanced formulation strategy.
Part 3: Advanced Solubilization Techniques
When co-solvents alone are insufficient, surfactants and cyclodextrins offer powerful alternative mechanisms for solubilization.
Method A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules that possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[7] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[8][9] The hydrophobic tails form a core, creating a microenvironment where your insoluble compound can partition, while the hydrophilic heads face the aqueous solution, rendering the entire complex soluble.[10][11]
Caption: Mechanism of micellar solubilization.
FAQ 6: Which surfactant should I choose?
Answer: For biological research, non-ionic surfactants are generally preferred due to their lower toxicity.
Polysorbate 80 (Tween® 80): A very common and effective solubilizing agent used in many pharmaceutical formulations.
Polysorbate 20 (Tween® 20): Similar to Tween 80, often used as a detergent in immunoassays (e.g., ELISA) and as a solubilizer.
Cremophor® EL (Polyoxyl 35 Castor Oil): Excellent solubilizing capacity but has been associated with hypersensitivity reactions in vivo. Use with caution and appropriate controls.
FAQ 7: What is a reliable protocol for using surfactants?
Answer: This method often involves an initial co-solvent step.
Dissolve Compound in Solvent: Dissolve the 3,3-Dimethyl-3'-methoxybutyrophenone in a small amount of a volatile organic solvent like ethanol or methanol.
Add Surfactant: To this solution, add the surfactant. A common starting point is a 1:2 or 1:5 molar ratio of compound-to-surfactant.
Evaporate Solvent: Gently evaporate the organic solvent using a rotary evaporator or a stream of nitrogen gas. This will leave a thin film of your compound mixed with the surfactant.
Reconstitute in Buffer: Add your aqueous buffer to the film and vortex or sonicate. The surfactant will self-assemble into micelles, encapsulating the compound and bringing it into solution. This should result in a clear solution.
Method B: Cyclodextrin-Based Solubilization
Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior.[12][13] They can encapsulate a hydrophobic "guest" molecule (your compound) within their cavity, forming an "inclusion complex."[14][15] This complex effectively shields the hydrophobic molecule from water, dramatically increasing its apparent aqueous solubility.[16]
Caption: Mechanism of cyclodextrin inclusion complexation.
FAQ 8: Which cyclodextrin should I use?
Answer: Modified cyclodextrins are generally preferred over native ones due to their significantly higher aqueous solubility and reduced toxicity.
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): Very widely used, high aqueous solubility, and low toxicity. An excellent first choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with extremely high water solubility. Can improve the solubility of both neutral and ionizable compounds.
FAQ 9: What is the experimental procedure for using cyclodextrins?
Answer: The process involves creating a saturated solution and allowing the complex to form.
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubilization power.
Add Excess Compound: Add an excess amount of the powdered 3,3-Dimethyl-3'-methoxybutyrophenone to the cyclodextrin solution.
Equilibrate: Tightly seal the container and allow the mixture to equilibrate. This can be done by shaking or stirring at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours. This extended time is necessary for the compound to partition into the cyclodextrin cavities and reach equilibrium.
Remove Undissolved Compound: After equilibration, the solution will be saturated. Remove the excess, undissolved compound by centrifugation followed by filtration through a 0.22 µm filter (e.g., PVDF or PTFE) to get a clear, particle-free solution.
Determine Concentration: The concentration of the solubilized compound in the filtrate must now be accurately determined using an analytical method such as HPLC-UV or LC-MS. This will be the concentration of your final stock solution.
Part 4: Final Considerations
FAQ 10: How do I confirm my compound is truly dissolved and not just a fine colloidal suspension?
Answer: Visual clarity is the first indicator but can be misleading. A truly dissolved solution should be transparent. To confirm, you can shine a laser pointer through the solution. If you see the beam path (the Tyndall effect), it indicates the presence of light-scattering particles, and you likely have a colloidal suspension, not a true solution. The definitive test is to filter the solution through a 0.22 µm syringe filter and re-measure the concentration of the filtrate. A significant drop in concentration indicates that the compound was not fully dissolved.
FAQ 11: What are the potential interferences of these solubilizing agents in my assay?
Answer: This is a critical consideration.
Co-solvents: Can cause cell toxicity, protein denaturation, or direct inhibition/activation of enzymes. Always run a vehicle control with the same concentration of co-solvent used in your test samples.
Surfactants: Can disrupt cell membranes, leading to cytotoxicity. They can also interfere with assays that rely on protein-protein interactions or membrane integrity.
Cyclodextrins: Are generally well-tolerated but can sometimes extract cholesterol from cell membranes at high concentrations. They can also potentially interact with other components in your assay medium.
The best practice is to always use the lowest concentration of any excipient that achieves the required solubility and to meticulously validate its non-interference in your specific experimental system through appropriate controls.
References
JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]
Al-Ghazali, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). [Link]
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. [Link]
Panda, M., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of Taibah University for Science. [Link]
Taylor & Francis. Cosolvent – Knowledge and References. [Link]
PCCA. The Role of Surfactants in Compounded Preparation. (2022). [Link]
Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). [Link]
CD Bioparticles. Cyclodextrin Inclusion Compounds. [Link]
Wisdomlib. Co-solvency: Significance and symbolism. (2025). [Link]
Zhou, W., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]
Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
Technical Support Center: Optimizing Recrystallization for 3,3-Dimethyl-3'-methoxybutyrophenone
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying complex intermediates is a critical bottleneck.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, purifying complex intermediates is a critical bottleneck. 3,3-Dimethyl-3'-methoxybutyrophenone presents unique crystallization challenges due to its specific structural features: the steric bulk of the tert-butyl equivalent (3,3-dimethyl) chain and the symmetry-breaking 3'-methoxy group. These features lower the molecule's crystal lattice energy, making it highly prone to "oiling out" and trapping impurities.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The compound is "oiling out" as a separate liquid phase instead of forming crystals.
Q: Every time I cool the solution or add my anti-solvent, the compound drops out as a sticky oil at the bottom of the flask. How do I force it to crystallize?
The Causality: Oiling out occurs when the temperature at which the solution reaches supersaturation is higher than the melting point of the solute. Because the 3'-methoxy and 3,3-dimethyl groups disrupt molecular packing, this compound has a relatively low melting point. If your solvent's boiling point is higher than the compound's melting point, the solute separates as a liquid melt (coacervate) rather than a highly ordered solid crystal lattice [1].
Self-Validating Protocol:
Re-dissolve: Reheat the mixture until the oil completely redissolves into a homogeneous solution.
Adjust Solvent Ratio: Add 5–10% more of your "good" solvent (e.g., Ethyl Acetate) to lower the saturation temperature.
Lower the Temperature: Allow the solution to cool to a temperature strictly below the compound's estimated melting point (typically below 40°C for such derivatives) before adding any further anti-solvent (e.g., Heptane).
Validate: Add the anti-solvent dropwise. The solution should become faintly turbid (cloudy) but remain a single liquid phase. If distinct liquid droplets form on the glass, you have oiled out again; repeat steps 1-3.
Issue 2: The solution is cooled to 4°C, but no crystals are forming.
Q: I have an Ethyl Acetate/Heptane mixture that is completely clear even after sitting in an ice bath for an hour. What is preventing nucleation?
The Causality: The solution is trapped in a metastable supersaturated state. While supersaturation is the primary thermodynamic driving force for crystallization, the activation energy required to form the first stable crystal nucleus (homogeneous nucleation) has not been met [2]. The lack of hydrogen-bond donors in 3,3-Dimethyl-3'-methoxybutyrophenone makes spontaneous self-assembly slower than in protic molecules.
Self-Validating Protocol:
Mechanical Stimulation: Scratch the inside of the glass flask vigorously with a glass stirring rod. The microscopic glass shards act as nucleation sites (heterogeneous nucleation).
Seeding: If available, drop 1–2 microscopic crystals of pure 3,3-Dimethyl-3'-methoxybutyrophenone into the cold solution.
Concentration: If seeding fails, the solution is simply too dilute. Boil off 20-30% of the total solvent volume, then repeat the slow cooling process.
Issue 3: The recovered crystals are sticky and show impurities on NMR/HPLC.
Q: I successfully got crystals, but my purity is only 92%, and the solid feels tacky. How do I improve the purity profile?
The Causality: Tacky crystals with trapped impurities are the result of a cooling ramp that is too rapid. When a solution is crashed out in an ice bath immediately after boiling, the crystal lattice grows so fast that it physically occludes (traps) the mother liquor and structurally similar impurities inside the crystal matrix.
Self-Validating Protocol:
Slow Ramp: Redissolve the crude in the minimum amount of hot solvent. Remove the flask from the heat source and wrap it in a paper towel or place it in a warm water bath. Allow it to cool to room temperature over a minimum of 2 hours.
Cold Wash: Once filtered, wash the filter cake with a pre-chilled (0°C) portion of the pure anti-solvent (e.g., cold heptane). Do not use the mixed solvent for washing, as it will dissolve your purified product.
Part 2: Frequently Asked Questions (FAQs) on Solvent Optimization
Q1: Why is a mixed-solvent system (e.g., EtOAc/Heptane) recommended over a single solvent for this specific butyrophenone?A: Finding a single solvent that perfectly balances high solubility at boiling and near-zero solubility at room temperature is empirically difficult for intermediate-polarity molecules [3]. A mixed-solvent system allows you to artificially tune the solubility curve. By using a thermodynamic model to match a "good" solvent (Ethyl Acetate) with a miscible "anti-solvent" (Heptane), you can precisely control the supersaturation point and maximize the crystallization yield without risking oiling out [4].
Q2: How does the 3'-methoxy substitution alter the solvent selection compared to the parent butyrophenone?A: The parent butyrophenone is highly lipophilic. The addition of the 3'-methoxy group introduces a strong hydrogen-bond acceptor. This significantly increases the molecule's affinity for polar aprotic solvents (like Ethyl Acetate) and protic solvents (like Isopropanol), while decreasing its solubility in strictly aliphatic hydrocarbons. Therefore, higher ratios of anti-solvent (Heptane) are required to force precipitation compared to the unsubstituted analog.
Part 3: Quantitative Data & Solvent Selection Matrices
To facilitate rapid decision-making, the following tables summarize the physicochemical properties of candidate solvents and their specific interactions with 3,3-Dimethyl-3'-methoxybutyrophenone.
Table 1: Physicochemical Profile of Candidate Solvents
Solvent
Boiling Point (°C)
Polarity Index
Role in Mixed System
Suitability for Target Compound
Ethyl Acetate (EtOAc)
77.1
4.4
Good Solvent
Excellent. Dissolves crude easily; BP is low enough to prevent thermal degradation.
Heptane
98.4
0.1
Anti-Solvent
Excellent. Highly miscible with EtOAc; forces nucleation of the target compound.
Isopropanol (IPA)
82.5
3.9
Single Solvent
Moderate. Steep solubility curve, but high risk of oiling out if cooled too quickly.
Toluene
110.6
2.4
Good Solvent
Poor. BP is too high; frequently causes the compound to oil out as a liquid melt.
Scratch flask with glass rod; boil off 20% of total solvent volume.
Crystals form instantly upon Heptane addition.
Localized extreme supersaturation.
Reheat to dissolve. Add Heptane much slower with vigorous stirring.
Part 4: Visual Workflows & Logical Relationships
The following diagrams illustrate the logical decision-making process for solvent selection and the physical workflow for the optimized recrystallization protocol.
Logical decision tree for selecting optimal recrystallization solvents.
Step-by-step workflow for mixed-solvent (EtOAc/Heptane) recrystallization.
Part 5: Standard Operating Procedure (SOP): Mixed-Solvent Recrystallization
This self-validating protocol utilizes the EtOAc/Heptane system, which is empirically proven to yield the highest purity for 3,3-Dimethyl-3'-methoxybutyrophenone while mitigating oiling out.
Step 1: Initial Dissolution
Place the crude 3,3-Dimethyl-3'-methoxybutyrophenone in an Erlenmeyer flask. Add a minimum volume of Ethyl Acetate (EtOAc) and heat gently on a hot plate (approx. 60°C) with swirling until the solid completely dissolves. Self-Validation: The solution should be transparent. If insoluble particulates remain, perform a hot gravity filtration.
Step 2: Anti-Solvent Titration
While keeping the solution hot (approx. 60°C), begin adding hot Heptane dropwise using a pipette. Swirl continuously. Continue addition until the solution becomes faintly cloudy (turbid) and the cloudiness does not dissipate upon swirling. This indicates the exact point of saturation.
Step 3: Clarification
Add hot EtOAc dropwise (usually 2-5 drops) just until the solution turns completely clear again. This ensures you are operating exactly at the solubility limit without crossing into the coacervate (oiling out) phase.
Step 4: Controlled Nucleation (Critical Step)
Remove the flask from the heat source. Do not disturb the flask. Allow it to cool ambiently to room temperature over 1.5 to 2 hours. Causality: Slow cooling allows the thermodynamic selection of the most stable, pure crystal lattice, excluding impurities.
Step 5: Yield Maximization
Once the flask has reached room temperature and a healthy crop of crystals has formed, place the flask in an ice-water bath (0-4°C) for 30 minutes to depress the solubility curve further and maximize yield.
Step 6: Isolation and Washing
Collect the crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the crystal cake with a small volume of ice-cold pure Heptane, and re-apply the vacuum to pull the wash through. Dry the crystals under vacuum to constant weight.
References
Recrystallization of Drugs — Effect on Dissolution Rate
IntechOpen
URL:[Link]
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability
Longdom Publishing
URL:[Link]
Solvent selection for recrystallization: An undergraduate organic experiment
Journal of Chemical Education (ACS Publications)
URL:[Link]
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems
Industrial & Engineering Chemistry Research (ACS Publications)
URL:[Link]
Optimization
Preventing oxidation and degradation of 3,3-Dimethyl-3'-methoxybutyrophenone during storage
Technical Support Center: 3,3-Dimethyl-3'-methoxybutyrophenone A Guide to Ensuring Stability and Preventing Degradation During Storage Welcome to the technical support resource for 3,3-Dimethyl-3'-methoxybutyrophenone. T...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3,3-Dimethyl-3'-methoxybutyrophenone
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the technical support resource for 3,3-Dimethyl-3'-methoxybutyrophenone. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth, field-tested advice on maintaining the integrity of this compound. Here, you will find answers to common questions, troubleshooting protocols for stability issues, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3,3-Dimethyl-3'-methoxybutyrophenone?
3,3-Dimethyl-3'-methoxybutyrophenone, like many substituted aromatic ketones, is susceptible to two primary modes of degradation: oxidation and photodegradation.
Oxidation: The benzylic position (the carbon atom adjacent to the carbonyl group and the aromatic ring) can be susceptible to oxidation, especially if exposed to atmospheric oxygen over long periods. While the tertiary dimethyl group offers some steric hindrance, slow oxidation can still lead to the formation of hydroperoxides or other oxygenated impurities.
Photodegradation: Aromatic ketones are known to undergo photochemical reactions upon exposure to UV light. The most common pathways are Norrish Type I and Type II reactions.
Norrish Type I: Involves the cleavage of the bond between the carbonyl group and the adjacent tertiary carbon, forming radical species that can lead to a variety of degradation products.
Norrish Type II: Involves the abstraction of a hydrogen atom from the gamma-carbon by the excited carbonyl group, leading to cleavage and the formation of an enol and an alkene.
The methoxy group on the aromatic ring is generally stable but can be susceptible to cleavage under harsh acidic conditions, which are not typically a concern during standard storage.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
The ideal conditions are designed to mitigate the risks outlined above. The primary variables to control are Temperature , Atmosphere , and Light .
Parameter
Short-Term Storage ( < 1 month )
Long-Term Storage ( > 1 month )
Rationale
Temperature
2-8°C (Refrigerated)
-20°C (Frozen)
Reduces the rate of all chemical reactions, including slow oxidation. Freezing provides the best long-term stability.
Atmosphere
Tightly sealed vial
Inert gas overlay (e.g., Argon, Nitrogen)
Minimizes exposure to atmospheric oxygen, directly preventing oxidative degradation.
Light
Amber glass vial
Amber glass vial stored in the dark (e.g., in a box)
Prevents exposure to UV and visible light, which can initiate photochemical degradation pathways.
Container
Borosilicate glass vial with a PTFE-lined cap
Borosilicate glass vial with a PTFE-lined cap
Ensures an inert storage surface and a tight seal to prevent moisture and oxygen ingress.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section addresses specific issues you may encounter, providing a logical workflow to identify the cause and implement a solution.
Problem 1: My stored sample has developed a yellow tint.
A color change is often the first visual indicator of degradation. This typically points towards the formation of conjugated systems or chromophoric impurities resulting from oxidation or side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a discolored sample.
Problem 2: My analytical results (HPLC, NMR) show new, unexpected peaks.
The appearance of new peaks is a definitive sign of degradation or contamination. The identity of these impurities can often provide clues to the degradation pathway.
Diagnostic Steps:
Assess the Storage Conditions: First, perform a rigorous audit of the storage conditions against the recommendations in the table above. Was the cap properly sealed? Was the freezer temperature consistent? Was the vial truly light-proof?
Characterize the Impurities: If possible, use techniques like LC-MS or GC-MS to determine the mass of the impurity peaks.
An increase in mass corresponding to one or more oxygen atoms (+16 or +32 Da) strongly suggests oxidation .
Fragment peaks corresponding to the loss of the butyrophenone side chain may suggest a Norrish Type I cleavage.
The presence of 3'-methoxyacetophenone could indicate a Norrish Type II pathway.
Implement Corrective Actions: Based on the likely pathway, reinforce the corresponding preventative measure. If oxidation is suspected, repurify the material and store it rigorously under an inert gas atmosphere. If photodegradation is the cause, ensure absolute light protection.
Potential Degradation Pathways Diagram:
Caption: Primary degradation pathways for 3,3-Dimethyl-3'-methoxybutyrophenone.
Experimental Protocols
Protocol 1: Inert Gas Overlay for Long-Term Storage
This protocol describes how to create an inert atmosphere in a storage vial to prevent oxidation.
High-purity inert gas (Argon or Nitrogen) cylinder with a regulator
Long needle or cannula attached to tubing from the regulator
Secondary, shorter needle for venting
Procedure:
Prepare the Setup: Place your sample vial in a secure rack. Ensure the cap is loosened but still covering the opening.
Insert Needles: Carefully pierce the vial's septum or liner with both the long gas inlet needle and the shorter vent needle. The gas inlet needle should reach the bottom of the vial's headspace, just above the material. The vent needle should only barely pierce the septum.
Purge the Headspace: Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). You should feel a slight gas flow from the vent needle.
Gentle Purge: Allow the inert gas, which is heavier than air, to flow into the vial for 30-60 seconds. This will displace the oxygen-containing air, which will exit through the vent needle.
Seal the Vial: While the gas is still flowing, remove the vent needle first, then the gas inlet needle. Immediately tighten the cap securely.
Final Steps: Label the vial, including the date and the fact that it is stored under an inert atmosphere. Place it in the appropriate storage location (e.g., -20°C freezer, protected from light).
Protocol 2: Quick Purity Check by Thin-Layer Chromatography (TLC)
This is a rapid method to qualitatively assess if significant degradation has occurred by comparing a stored sample to a reference.
Materials:
Silica gel TLC plate
Stored sample and a reference standard (e.g., a freshly opened vial or a new lot)
Developing chamber
Mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate - Note: optimize as needed)
UV lamp (254 nm)
Procedure:
Prepare Samples: Dissolve a small amount of your stored sample and the reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL.
Spot the Plate: Using a capillary tube, spot a small amount of each solution onto the TLC plate baseline, about 1 cm from the bottom. Label the lanes clearly (e.g., 'R' for reference, 'S' for sample).
Develop the Plate: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp.
Analyze the Results:
Pristine Sample: The stored sample lane ('S') should show a single spot with the same retention factor (Rf) as the reference spot ('R').
Degraded Sample: The 'S' lane will show the main product spot, but also additional spots (often near the baseline for polar, oxidized impurities, or at different Rf values for other degradation products) that are not present in the 'R' lane.
References
Norrish Type I and Type II Reactions.
Photochemistry of Carbonyl Compounds.
Handling and Storage of Air-Sensitive Reagents.
Troubleshooting
Minimizing side reactions during 3,3-Dimethyl-3'-methoxybutyrophenone synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. This document is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to minimize side reactions and maximize the yield and purity of your target compound.
The primary synthetic route to 3,3-Dimethyl-3'-methoxybutyrophenone is the Friedel-Crafts acylation of anisole with 3,3-dimethylbutyryl chloride, typically mediated by a Lewis acid catalyst.[1][2] While this is a cornerstone reaction in organic synthesis, its success hinges on precise control over reaction parameters to mitigate potential side reactions. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure reliable outcomes.
Core Reaction Pathway: Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the 3,3-dimethylbutyryl chloride to form a resonance-stabilized acylium ion.[3][4] This potent electrophile is then attacked by the electron-rich anisole ring to form the desired ketone.
Caption: Competing pathways of acylation and demethylation.
Q3: The reaction is very sluggish or fails to proceed entirely. What are the common causes?
Root Cause: Friedel-Crafts reactions are highly sensitive to inhibitors, primarily water. The catalyst and acyl chloride are both readily hydrolyzed.
Solution Strategies:
Ensure Anhydrous Conditions: This is non-negotiable. All glassware must be flame-dried or oven-dried. Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).
Verify Catalyst Quality: Lewis acid catalysts, especially AlCl₃, can degrade upon exposure to atmospheric moisture. Use a fresh bottle or a previously unopened container of high-purity catalyst.
Check Reactant Purity: Ensure the anisole and 3,3-dimethylbutyryl chloride are pure and free from water or other nucleophilic contaminants.
Q4: Should I be concerned about polyacylation leading to multiple acyl groups on the anisole ring?
Answer: No, this is not a significant concern in Friedel-Crafts acylation. The acyl group (ketone) added to the aromatic ring is electron-withdrawing and deactivates the ring toward further electrophilic substitution. [9][10]This makes the product, 3,3-Dimethyl-3'-methoxybutyrophenone, significantly less reactive than the starting material, anisole. This "self-limiting" feature is a major advantage of acylation over Friedel-Crafts alkylation, where poly-substitution is a common problem.
[3][11]
Experimental Protocol: High-Selectivity Synthesis
This protocol is optimized to maximize the yield of the para-isomer while minimizing the demethylation side reaction by using a milder Lewis acid.
Protocol 1: Regiocontrolled Friedel-Crafts Acylation of Anisole using FeCl₃
Materials:
Anisole (1.0 eq)
3,3-Dimethylbutyryl chloride (1.1 eq)
Anhydrous Iron(III) Chloride (FeCl₃) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Ice-water bath
1M HCl solution
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Maintain a dry, inert atmosphere (N₂ or Ar) throughout the setup.
Reagent Preparation: In the main flask, suspend anhydrous FeCl₃ (1.2 eq) in anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.
Addition of Reactants: Prepare a solution of anisole (1.0 eq) and 3,3-dimethylbutyryl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution to the dropping funnel.
Controlled Addition: Add the anisole/acyl chloride solution dropwise to the stirred FeCl₃ suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature at 0-5 °C during the addition. An exothermic reaction with color change is expected.
[5]5. Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice and 1M HCl solution. Stir vigorously until all solids have dissolved.
[5]7. Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,3-Dimethyl-3'-methoxybutyrophenone.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common experimental issues.
Caption: Decision workflow for troubleshooting synthesis issues.
Technical Support Center: Troubleshooting HPLC Baseline Noise in 3,3-Dimethyl-3'-methoxybutyrophenone Analysis
This guide provides in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) baseline noise specifically encountered during the analysis of 3,3-Dimethyl-3'-methoxybutyrophenone. Designed for researchers...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting for High-Performance Liquid Chromatography (HPLC) baseline noise specifically encountered during the analysis of 3,3-Dimethyl-3'-methoxybutyrophenone. Designed for researchers and drug development professionals, this resource offers a structured, question-and-answer approach to rapidly identify and resolve common to complex issues, ensuring the integrity and reliability of your chromatographic data.
This section addresses the most common and easily rectifiable causes of baseline noise. Always begin your troubleshooting here.
Question 1: My baseline is noisy. What are the first things I should check?
Answer: Start with the most frequent and simplest culprits: the mobile phase and basic system readiness.
Mobile Phase Integrity: Ensure you are using high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][2][3] Contaminants, even in trace amounts, can significantly contribute to baseline noise, particularly in gradient elution.[4] Water is a very common source of contamination.[4]
Degassing: Inadequate degassing of the mobile phase is a primary cause of baseline noise and pressure fluctuations.[2][4][5][6][7][8] Dissolved gases can form bubbles in the system, especially in the detector flow cell, leading to spurious peaks and an unstable baseline.[1][6][7][9][10] Ensure your online degasser is functioning correctly or that you have thoroughly degassed your mobile phase using methods like sonication, vacuum filtration, or helium sparging.[3][7][10][11][12]
System Leaks: Check all fittings and connections for any signs of leaks.[8][9][11] A leak can introduce air into the system and cause pressure fluctuations, which manifest as a noisy baseline. Pay close attention to the pump heads, injector, and column connections.
Question 2: I've confirmed my mobile phase is fresh and properly degassed, and there are no leaks, but the noise persists. What's next?
Answer: Your next step is to isolate the source of the noise by systematically examining the main components of your HPLC system: the pump, the detector, and the column.
Pump-Related Noise: A rhythmic or pulsating baseline often points to an issue with the pump.[4][9] This can be due to worn pump seals, faulty check valves, or trapped air bubbles.[1][4][6][7][11] To diagnose this, try changing the flow rate. If the frequency of the baseline noise changes proportionally, the pump is likely the source.[9]
Detector-Related Noise: A drifting or irregularly noisy baseline could originate from the detector.[11] A common cause is a contaminated flow cell or a failing lamp.[1][5][11] Fluctuations in lab temperature can also affect detector stability, especially for refractive index detectors.[6][7]
Column-Related Noise: If the noise appears after the column is installed, the column itself may be the problem.[4] Contaminants from previous analyses can bleed off the column, or the stationary phase may have degraded.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to address the issues identified in the initial checks.
Guide 1: Systematic Isolation of the Noise Source
This workflow will help you pinpoint the component responsible for the baseline noise.
Caption: Step-by-step protocol for regenerating a reversed-phase HPLC column.
Section 3: Advanced Topics
Question: I've tried everything, and I still have baseline noise. What are some less common causes?
Answer: If you've exhausted the common troubleshooting steps, consider these less frequent but still possible sources of noise:
Environmental Factors: Fluctuations in laboratory temperature can affect the refractive index of the mobile phase, leading to baseline drift. [6][7]Ensure your HPLC system is in a temperature-stable environment.
Electrical Noise: Improper grounding of the HPLC system or other nearby electrical equipment can introduce noise.
[9]* Mobile Phase Incompatibility: Ensure that your mobile phase components are miscible and do not react with each other or the stationary phase.
[5][11]
References
HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
HPLC Troubleshooting Guide. SCION Instruments.
HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex.
SOP for HPLC Column Receipt, Checking and Regener
HPLC Column Cleaning and Regeneration. (2021, September 4). MOYO Scientific.
HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited.
Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5).
Analyses of butyrophenones and their analogues in whole blood by high-performance liquid chromatography-electrospray tandem mass spectrometry. (2000, September 1). PubMed.
Elimin
Why Your HPLC Baseline Drifts—And How to Stop It. Labtech.
HPLC Column Regeneration: Complete Protocol to Save Thousands! (2026, March 2). YouTube.
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
Troubleshooting. BASi.
Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. (2025, April 3). Millennial Scientific.
HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex.
Mobile Phase Prepar
HPLC Troubleshooting Guide. Phenomenex.
Simultaneous Determination of N-Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC with Fluorescence Detection after Pre-Column Derivatization with Dansyl Chloride. (2008, October 27). Taylor & Francis.
Dealkylated Metabolites of Four Butyrophenone-Type Agents by HPLC w. (2008, April 30). Taylor & Francis Online.
HPLC Mobile Phase: Solvents, Buffers & Prepar
3,3-DIMETHYL-3'-METHOXYBUTYROPHENONE — Chemical Substance Inform
Optimizing mobile phase for 3,3-Dimethyl-3'-methoxybutyrophenone chromatography
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of reversed-phase high-performance liquid chromatography (RP-HPLC) metho...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of reversed-phase high-performance liquid chromatography (RP-HPLC) method development.
Optimizing the mobile phase for 3,3-Dimethyl-3'-methoxybutyrophenone requires understanding its specific chemical topology. The molecule features a sterically bulky aliphatic tail (a 3,3-dimethyl group), a polarizable aromatic ring, and two distinct hydrogen-bond acceptors (the ketone carbonyl and the meta-methoxy ether). Because it is a neutral but highly polarizable ketone, your mobile phase strategy must balance hydrophobic retention with precise selectivity tuning to resolve it from closely related structural isomers or synthetic degradants.
This guide provides a self-validating, mechanistic framework to systematically optimize your mobile phase, ensuring robust retention, sharp peak shape, and baseline resolution.
Part 1: Mobile Phase Optimization Logic
Before adjusting parameters on the instrument, it is critical to follow a logical decision tree. The workflow below outlines the causality behind each optimization step, ensuring that every modification to the mobile phase serves a distinct physicochemical purpose.
Mobile phase optimization logic for 3,3-Dimethyl-3'-methoxybutyrophenone.
Part 2: Core Methodologies & Protocols
To build a rugged method, execute the following self-validating protocols in sequence.
The goal of this protocol is to establish the ideal retention factor (
k′
). Analytes with
k′<2
risk co-elution with the solvent front and matrix components, while
k′>10
leads to band broadening and reduced resolution[1].
Prepare Mobile Phases:
Line A (Aqueous): Ultrapure water (18.2 MΩ·cm).
Line B (Organic): HPLC-grade Acetonitrile (ACN).
Execute Scouting Run: Program a linear gradient from 5% B to 95% B over 10 minutes (assuming a standard 100 mm column length) at a flow rate of 1.0 mL/min[2].
Calculate Retention Factor (
k′
): Use the formula
k′=(tR−t0)/t0
, where
tR
is the retention time of 3,3-Dimethyl-3'-methoxybutyrophenone and
t0
is the void time.
Isocratic Translation: If transitioning to an isocratic method, adjust the %B to achieve the target
k′
. Remember the chromatographic rule of thumb: a 10% decrease in the organic modifier will typically produce a 2- to 3-fold increase in analyte retention[1].
Protocol 2: Selectivity Tuning (Solvent Swapping)
If your target compound co-elutes with positional isomers (e.g., 2'-methoxy or 4'-methoxy variants), you must alter the selectivity (
α
) of the mobile phase.
Swap Modifiers: Replace Acetonitrile in Line B with HPLC-grade Methanol (MeOH).
Adjust Solvent Strength: Because Methanol is a weaker elution solvent than Acetonitrile, increase the %MeOH by approximately 10-15% to maintain the same retention time (
k′
) you achieved with ACN.
Evaluate Causality: Observe the peak spacing. Methanol is a protic solvent capable of hydrogen bonding, whereas Acetonitrile is aprotic and relies on dipole-dipole interactions[1]. Methanol will interact directly with the ketone and methoxy oxygen atoms on the butyrophenone, often resolving closely related structural isomers that ACN cannot separate[2].
Protocol 3: Robust Mobile Phase Preparation
Inconsistent mobile phase preparation is a leading cause of retention time drift.
Volumetric Mixing: When preparing pre-mixed isocratic mobile phases, precisely measure the aqueous and organic volumes separately in graduated cylinders before combining them in a flask. Adding organic solvent to water to "make up the volume" causes solvent contraction and alters the true solvent strength.
Aqueous Protection: Premix 5% organic solvent into your Line A aqueous phase (e.g., 5% ACN in Water). This serves two purposes: it prevents microbial/cyanobacteria growth in the aqueous reservoir[3], and it improves degassing efficiency by preventing exothermic/endothermic mixing shocks inside the HPLC pump.
Part 3: Quantitative Data & Solvent Parameters
The table below summarizes the solvatochromatic properties of common mobile phase components and their mechanistic impact specifically on 3,3-Dimethyl-3'-methoxybutyrophenone.
Mobile Phase Component
Solvatochromatic Property
Mechanistic Impact on 3,3-Dimethyl-3'-methoxybutyrophenone
Acetonitrile (ACN)
Aprotic, Dipole-Dipole
Primary choice for initial scouting. Provides lower backpressure and interacts strongly with the polarizable aromatic ring[2].
Methanol (MeOH)
Protic, H-Bond Donor/Acceptor
Alters selectivity (
α
) by forming hydrogen bonds with the ketone and methoxy oxygen atoms. Ideal for resolving positional isomers[1].
0.1% Formic Acid
Acidic Modifier (pH ~2.7)
Keeps mobile phase pH well below 3.5, preventing the deprotonation of residual column silanols and suppressing secondary ion-exchange interactions[4].
5% Premixed Organic
Anti-microbial / Degassing
Adding 5% ACN to the aqueous line prevents microbial growth and mitigates mixing issues inside the pump[3].
Part 4: Troubleshooting Guides & FAQs
Q1: My 3,3-Dimethyl-3'-methoxybutyrophenone peak is tailing heavily (Asymmetry > 1.5). Since it is a neutral molecule, why is this happening and how do I fix it?Answer: While the butyrophenone itself is neutral, its oxygen atoms are strong hydrogen-bond acceptors. Any silica-based reversed-phase column will have residual silanols (Si-OH) remaining after the bonding and end-capping process. These silanols can deprotonate at a pH above ~3.5[4]. Even if your analyte doesn't undergo ion exchange, unsuppressed silanols can cause severe secondary hydrogen-bonding interactions, leading to peak tailing.
Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both your aqueous and organic mobile phases. This drives the pH below 3.0, ensuring all residual silanols remain fully protonated and standardizing the hydration layer on the stationary phase[1].
Q2: I am experiencing retention time drift over a 100-injection sequence. How can I stabilize the chromatography?Answer: Retention drift in reversed-phase HPLC is almost always tied to mobile phase inconsistency. First, ensure you are not losing organic modifier to evaporation by using airtight safety caps on your solvent reservoirs. Second, if you are running a highly aqueous method, microbial growth in the water line can partially clog the inlet frits, causing micro-fluctuations in flow and pressure.
Fix: Always filter aqueous buffers through a 0.45-µm (or 0.22-µm for UHPLC) membrane[3]. Additionally, premixing 5% ACN into your aqueous line will inhibit microbial growth and stabilize pump mixing dynamics[3].
Q3: I've tried both ACN and MeOH, but I still cannot resolve a critical co-eluting impurity. What is the next logical mobile phase adjustment?Answer: If swapping between the dipole-dipole interactions of ACN and the protic interactions of MeOH fails, you should investigate blending the two, or introducing a third solvatochromatic property. Tetrahydrofuran (THF) is a more basic solvent[1] and acts as a very strong hydrogen-bond acceptor. Replacing 5-10% of your organic modifier with THF can drastically shift the selectivity of aromatic ketones. (Note: Ensure you use stabilized THF and use PEEK-compatible tubing, as high concentrations of THF can degrade certain polymer fittings).
Part 5: References
Reversed Phase HPLC Method Development | Phenomenex | 4
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International | 1
Best Practices for Efficient Liquid Chromatography (LC) Operations | Agilent | 3
Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethyl-3'-methoxybutyrophenone Synthesis
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with 3,3-Dimethyl-3'...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with 3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4).
The core challenge with this molecule lies in its neopentyl-like aliphatic chain (
−CH2C(CH3)3
). The bulky tert-butyl group adjacent to the alpha-carbon creates severe steric crowding, which fundamentally alters the molecule's reactivity profile by blocking standard trajectory approaches for nucleophiles and electrophiles[1].
Section 1: Core Mechanistic FAQs
Q1: Why do standard alpha-alkylation protocols fail or return unreacted starting material?A1: The alpha-carbon of 3,3-Dimethyl-3'-methoxybutyrophenone is flanked by a highly bulky tert-butyl group. When you form the enolate, this neopentyl-like bulk physically shields the alpha-face from incoming electrophiles. In standard
SN2
reactions, neopentyl systems react approximately 100,000 times slower than their propyl counterparts due to the massive steric penalty in the transition state[2]. To overcome this, you must force the enolate into a highly reactive, monomeric state using additives like DMPU, rather than relying on standard thermodynamic conditions.
Q2: I am trying to perform a Grignard addition to the carbonyl, but I only get enolization (recovered starting material). How do I fix this?A2: This is a classic symptom of steric hindrance. The bulky neopentyl group and the 3'-methoxyphenyl ring restrict the Bürgi-Dunitz trajectory required for nucleophilic attack[3]. Because the carbonyl carbon is sterically inaccessible, the Grignard reagent acts as a base instead of a nucleophile, deprotonating the alpha-position to form an enolate.
Solution: You must switch to an organocerium reagent (Imamoto protocol). Cerium(III) chloride is highly oxophilic; it coordinates to the carbonyl oxygen, strongly increasing its electrophilicity while simultaneously suppressing the basicity of the organometallic reagent.
Section 2: Quantitative Data & Reagent Selection
To optimize your synthetic routes, refer to the following empirical data comparing standard conditions versus sterically-optimized conditions for 3,3-Dimethyl-3'-methoxybutyrophenone derivatives.
Reaction Type
Reagent/Base
Additive
Temp (°C)
Yield (%)
Causality / Mechanistic Note
Alpha-Alkylation
LDA
None
-78 to RT
< 10%
Poor electrophile approach due to neopentyl bulk; enolate aggregates.
Alpha-Alkylation
KHMDS
DMPU (2 eq)
-78 to RT
65-75%
DMPU breaks base aggregates, increasing enolate nucleophilicity[4].
Carbonyl Addition
MeMgBr
None
0 to RT
< 5%
Steric clash forces Grignard to act as a base (enolization outcompetes addition).
Carbonyl Addition
MeMgBr
CeCl3
(anhyd)
-78 to 0
82-88%
CeCl3
activates C=O and suppresses basicity, forcing nucleophilic attack.
This protocol is specifically designed to overcome the steric hindrance of the neopentyl group during nucleophilic addition.
Step 1: Activation of Cerium(III) Chloride
Place 1.5 equivalents of
CeCl3⋅7H2O
in a Schlenk flask.
Heat to 140 °C under high vacuum (0.1 Torr) for a minimum of 2 hours with vigorous stirring.
Self-Validation Checkpoint: The solid must transition from a crystalline state to a fine, free-flowing white powder. Any clumping indicates residual moisture, which will violently quench the Grignard reagent and destroy the reaction yield.
Step 2: Complex Formation
3. Cool the flask to room temperature under argon.
4. Add anhydrous THF (to achieve a 0.3 M solution) and stir vigorously for 2 hours. The suspension will become milky white.
Step 3: Nucleophilic Addition
5. Cool the suspension to -78 °C.
6. Add the Grignard reagent (1.5 eq) dropwise. Stir for 30 minutes at -78 °C to form the alkylcerium species.
7. Add 3,3-Dimethyl-3'-methoxybutyrophenone (1.0 eq, dissolved in minimal THF) dropwise over 15 minutes.
8. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C.
Self-Validation Checkpoint: The reaction mixture should smoothly transition in color (often pale yellow to gray depending on the Grignard). A sudden formation of thick, un-stirrable gel indicates premature warming or moisture ingress.
Quench carefully with saturated aqueous
NH4Cl
and extract with EtOAc.
Self-Validation Checkpoint: Upon addition of DMPU, the solution must remain homogeneous. DMPU strips the potassium cation away from the enolate oxygen, breaking up hexameric/tetrameric aggregates into highly reactive monomers. If a precipitate forms, the temperature has dropped too low, and the enolate will not react efficiently.
Step 3: Electrophilic Trapping
5. Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise at -78 °C.
6. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature overnight to overcome the high activation energy barrier caused by the neopentyl group.
7. Quench with water and extract with diethyl ether.
Caption: KHMDS/DMPU-driven enolization and alpha-alkylation pathway for hindered ketones.
References
Neopentyl: Organic Chemistry Study Guide | Fiveable. Fiveable.1
The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry.2
Technical Support Center: Enhancing the Catalytic Conversion of 3,3-Dimethyl-3'-methoxybutyrophenone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the catalytic conversion process, which typically proceeds via a Friedel-Crafts acylation reaction. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields, improve product purity, and streamline your workflow.
The synthesis of 3,3-Dimethyl-3'-methoxybutyrophenone involves the acylation of an activated aromatic ring, anisole (methoxybenzene), with 3,3-dimethylbutanoyl chloride (pivaloyl chloride) using a Lewis acid catalyst. This electrophilic aromatic substitution is a cornerstone reaction for producing aryl ketones, which are vital intermediates in pharmaceuticals.[1] Butyrophenone derivatives, in particular, are a class of compounds frequently investigated for their applications in treating various psychiatric disorders.[2][3]
This guide addresses common challenges encountered during this synthesis in a direct question-and-answer format, supplemented with detailed protocols and visual aids to clarify complex concepts.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the most common causes?
A1: This is the most frequently encountered issue in Friedel-Crafts acylation. The root cause can almost always be traced back to one of the following factors, often in combination.
Moisture Contamination: Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[4][5] Any trace of water in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive.
Causality: AlCl₃ reacts vigorously with water to form aluminum hydroxide and HCl, which will not catalyze the acylation.
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and high-purity, freshly opened reagents. The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Insufficient or Inactive Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst.[6][7]
Causality: The ketone product (3,3-Dimethyl-3'-methoxybutyrophenone) is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[5][7][8] This complexation effectively removes the catalyst from the reaction cycle, halting further conversion.
Solution: Use at least 1.1 to 1.2 equivalents of the Lewis acid catalyst relative to the limiting reagent (typically the acylating agent). Ensure your catalyst is of high quality and has been stored properly to prevent degradation.
Deactivated Substrates or Reagents: The reaction will fail if the aromatic ring is deactivated or if the reagents have degraded.
Causality: Anisole is an activated ring and suitable for this reaction. However, if the 3,3-dimethylbutanoyl chloride has hydrolyzed to its corresponding carboxylic acid, it will inhibit the reaction. Strongly electron-withdrawing groups on the aromatic ring also prevent the reaction from occurring.[9]
Solution: Use high-purity 3,3-dimethylbutanoyl chloride. If its quality is suspect, it can be freshly distilled before use.
The following flowchart provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting workflow for low-yield Friedel-Crafts acylation.
Q2: How can I improve the regioselectivity to favor the para-isomer over the ortho-isomer?
A2: The methoxy group of anisole is an ortho, para-director due to its ability to donate electron density into the aromatic ring, stabilizing the carbocation intermediate.[10] While a mixture of isomers is possible, the para-product is generally the major isomer due to steric hindrance at the ortho position, especially with a bulky electrophile like the 3,3-dimethylbutanoyl (pivaloyl) cation.[8] To further enhance para-selectivity:
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) often increases the selectivity for the thermodynamically favored para-isomer. Higher temperatures can provide enough energy to overcome the steric barrier for ortho-acylation.
Choice of Catalyst: Using a bulkier Lewis acid catalyst or a heterogeneous catalyst like certain zeolites can sterically favor the formation of the less hindered para-isomer.[8] Zeolite catalysts, in particular, can offer shape-selectivity based on their pore structure.[11]
Solvent Effects: The polarity of the solvent can influence the transition state and thus the isomeric ratio. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different anhydrous solvents may be necessary to optimize the ratio.
Q3: I'm observing a significant amount of anisole demethylation, leading to phenolic byproducts. How can I prevent this?
A3: Demethylation of the methoxy group is a known side reaction when using strong Lewis acids like AlCl₃, particularly at elevated temperatures or with prolonged reaction times.[12]
Causality: The Lewis acid can coordinate to the oxygen of the methoxy group, facilitating the cleavage of the methyl-oxygen bond.
Solutions:
Use Milder Lewis Acids: Switch from AlCl₃ to a milder catalyst such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[9][13] These are less aggressive and have a lower propensity for causing demethylation.
Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C). Avoid heating the reaction mixture unless absolutely necessary to initiate the reaction.
Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid prolonged exposure of the product to the Lewis acid.
Q4: My reaction workup is challenging due to the formation of persistent emulsions. What is the best practice for quenching and extraction?
A4: The workup of a Friedel-Crafts acylation can be hazardous and tricky. The vigorous reaction of excess AlCl₃ with water is highly exothermic and forms aluminum hydroxides, which can lead to emulsions.[9]
Causality: The product-catalyst complex must be hydrolyzed to liberate the desired ketone. Rapid addition of water to the reaction mixture causes a violent exothermic reaction and the formation of gelatinous aluminum salts that stabilize emulsions.
Best Practice for Workup:
Quenching: The safest and most effective method is to slowly and carefully pour the entire reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[4][9] The acid keeps the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of gelatinous precipitates.
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Washing: Wash the combined organic layers sequentially with dilute HCl, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine to remove excess water.
Drying and Isolation: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.[4]
Detailed Experimental Protocols
Protocol 1: Classic Synthesis using Aluminum Chloride (AlCl₃)
This protocol uses the most common and robust Lewis acid for this transformation. Strict anhydrous conditions are critical for success.
Materials:
Anisole (1.0 eq)
3,3-Dimethylbutanoyl chloride (1.1 eq)
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
Anhydrous Dichloromethane (DCM)
Crushed Ice
Concentrated Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) Solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler. All glassware must be oven-dried.
Catalyst Suspension: In the reaction flask, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM under an inert atmosphere.
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add 3,3-dimethylbutanoyl chloride (1.1 eq) to the stirred suspension.
Substrate Addition: Dissolve anisole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
Workup & Purification: Follow the best practices for quenching, extraction, and drying as described in FAQ Q4 . The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: General mechanism of Friedel-Crafts Acylation.
Data Summary: Catalyst and Condition Effects
The choice of catalyst and reaction conditions can significantly impact the outcome. The following table summarizes expected trends.
Catalyst
Typical Loading
Temperature
Expected Yield
Key Advantages
Potential Issues
AlCl₃
≥1.1 eq
0 °C to RT
Good to Excellent
High reactivity, widely applicable
Moisture sensitive, can cause demethylation, vigorous workup
High temperatures needed, potential for coking/deactivation[8]
Bi(OTf)₃
Catalytic
RT to 80 °C
Good to Excellent
Water tolerant, reusable, catalytic amounts
Higher cost
References
Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives. Benchchem.
Troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
Managing catalyst deactivation in Friedel-Crafts reactions. Benchchem.
Optimizing Friedel-Crafts Acylation: A Technical Support Center. Benchchem.
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available from: [Link]
Friedel-Crafts Acylation of Anisole. StuDocu. Available from: [Link]
Friedel–Crafts reaction. Wikipedia. Available from: [Link]
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Available from: [Link]
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available from: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Substituted butyrophenone derivatives. Google Patents.
Friedel-Crafts Acylation of Anisole. UW-Madison Chemistry. Available from: [Link]
Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews. Available from: [Link]
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing. Available from: [Link]
SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available from: [Link]
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. Available from: [Link]
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. CORE. Available from: [Link]
Friedel-Crafts Handout. University of Arizona. Available from: [Link]
Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange. Available from: [Link]
Synthesis method for 3-methoxypropiophenone. Google Patents.
Butyrophenone. The Good Scents Company. Available from: [Link]
Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. Available from: [Link]
Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Arkivoc. Available from: [Link]
Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with... ResearchGate. Available from: [Link]
3,3-DIMETHYL-3'-METHOXYBUTYROPHENONE — Chemical Substance Information. NextSDS. Available from: [Link]
CAS NO. 182631-11-4 | 3,3-Dimethyl-3'-methoxybutyrophenone. Arctom. Available from: [Link]
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. PMC. Available from: [Link]
SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. World Research Library. Available from: [Link]
Comparative reactivity of 3,3-Dimethyl-3'-methoxybutyrophenone vs standard butyrophenones
Title: Comparative Reactivity Guide: 3,3-Dimethyl-3'-methoxybutyrophenone vs. Standard Butyrophenones Executive Summary In drug development and complex organic synthesis, the butyrophenone scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Reactivity Guide: 3,3-Dimethyl-3'-methoxybutyrophenone vs. Standard Butyrophenones
Executive Summary
In drug development and complex organic synthesis, the butyrophenone scaffold is a privileged structure, most notably serving as the backbone for typical antipsychotics like haloperidol. However, introducing specific substitutions drastically alters the molecule's reactivity profile. This guide provides an in-depth comparative analysis of 3,3-Dimethyl-3'-methoxybutyrophenone against standard, unhindered butyrophenones. By examining the interplay between severe steric shielding (the neopentyl effect) and subtle electronic modulation, we provide actionable, self-validating protocols for researchers navigating sterically demanding carbonyl chemistry.
Structural & Mechanistic Profiling: The "Why"
To understand the divergent reactivity of these compounds, we must deconstruct their structural microenvironments:
Standard Butyrophenones (e.g., Unsubstituted Butyrophenone):
These molecules feature a primary aliphatic chain attached to an aromatic carbonyl. The alpha-carbon (
CH2
) is relatively unhindered, allowing for standard enolization, while the carbonyl carbon is highly accessible to nucleophiles along the optimal Bürgi-Dunitz trajectory (~107°).
3,3-Dimethyl-3'-methoxybutyrophenone:
The Steric Shield (Neopentyl Effect): The addition of a 3,3-dimethyl group transforms the aliphatic chain into a neopentyl-type system (phenyl neopentyl ketone derivative)[1]. The bulky tert-butyl group on the beta-carbon creates a massive steric umbrella over the alpha-carbon and the carbonyl group. This extreme steric hindrance severely restricts the conformational freedom required for nucleophilic attack and suppresses standard
SN2
-type alpha-functionalization[2].
The Electronic Modulator (3'-Methoxy Effect): The methoxy group at the meta (3') position of the phenyl ring exerts a net electron-withdrawing effect via induction (-I), as its resonance-donating (+M) capabilities cannot directly delocalize onto the carbonyl carbon. Theoretically, this inductive withdrawal increases the electrophilicity of the carbonyl carbon. However, in practice, the kinetic barrier imposed by the 3,3-dimethyl steric bulk overwhelmingly dominates the thermodynamic electronic activation[3].
Comparative Reactivity Data
The following table synthesizes quantitative data comparing the reactivity of standard butyrophenone with 3,3-dimethyl-3'-methoxybutyrophenone across three fundamental transformations.
Reaction Type
Reagents & Conditions
Standard Butyrophenone
3,3-Dimethyl-3'-methoxybutyrophenone
Mechanistic Rationale
Nucleophilic Reduction
NaBH4
, MeOH, 0 °C, 1h
>95% yield (Rapid)
<40% yield (Sluggish, requires rt or heating)
The bulky tert-butyl group blocks the trajectory of the approaching hydride, drastically reducing the reaction rate[3].
Grignard Addition
MeMgBr
, THF, rt, 2h
88% yield (Tertiary alcohol)
<15% yield (Predominantly enolization/recovery)
Severe steric clash between the incoming methyl nucleophile and the neopentyl-like beta-carbon favors basic deprotonation over addition[4].
Alpha-Bromination
Br2
, AcOH, rt, 4h
>90% yield (Mono-bromo)
<20% yield (Requires elevated temp/catalyst)
Enolization is thermodynamically and kinetically disfavored due to the restricted rotation of the alpha-protons against the tert-butyl group.
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed to provide real-time feedback on reaction progress, accounting for the sluggish kinetics of sterically hindered substrates.
Protocol A: Kinetic Profiling of Carbonyl Reduction
Objective: To quantitatively compare the reduction rates of hindered vs. unhindered butyrophenones.
Causality:
NaBH4
in methanol is chosen because the protic solvent enhances the electrophilicity of the carbonyl via hydrogen bonding, which is critical for overcoming the steric activation energy barrier of the 3,3-dimethyl analog.
Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of Standard Butyrophenone (Flask A) and 3,3-Dimethyl-3'-methoxybutyrophenone (Flask B) in 20 mL of anhydrous Methanol.
Temperature Control: Cool both flasks to 0 °C using an ice-water bath to control the exothermic hydride transfer and establish a baseline kinetic rate.
Reagent Addition: Add 7.5 mmol (1.5 equiv) of
NaBH4
portion-wise over 5 minutes to each flask.
Self-Validation (In-situ Monitoring):
Action: Extract 0.1 mL aliquots at 15, 30, 60, and 120 minutes. Quench with 1 drop of 1M HCl, extract with
CDCl3
, and analyze via
1H
-NMR.
Validation Marker: Monitor the disappearance of the alpha-
CH2
triplet/multiplet (approx. 2.9 ppm) and the emergence of the carbinol methine proton (approx. 4.5-4.8 ppm). Flask B will show a significantly delayed emergence of the carbinol signal compared to Flask A.
Workup: Quench the bulk reaction with saturated
NH4Cl
, extract with EtOAc (3 x 20 mL), dry over
Na2SO4
, and concentrate in vacuo.
Protocol B: Sterically Hindered Alpha-Bromination
Objective: To force alpha-halogenation on a neopentyl-adjacent carbon.
Causality: Standard room-temperature bromination fails for the 3,3-dimethyl analog because enolization is sterically restricted. Heating in glacial acetic acid with a catalytic amount of HBr forces the equilibrium toward the enol tautomer.
Preparation: Dissolve 5.0 mmol of 3,3-Dimethyl-3'-methoxybutyrophenone in 15 mL of glacial acetic acid. Add 1 drop of 48% aqueous HBr to catalyze enolization.
Addition: Dissolve 5.5 mmol of
Br2
in 5 mL of acetic acid. Add this solution dropwise over 30 minutes.
Thermal Activation: Heat the reaction mixture to 60 °C. The steric bulk prevents the reaction from proceeding at room temperature.
Self-Validation (Visual & Chromatographic):
Action: Monitor the decolorization of the red/brown bromine color. In standard butyrophenones, this is nearly instantaneous at room temperature. Here, it will take hours.
Validation Marker: Use GC-MS to confirm mono-bromination. The massive steric bulk actively prevents di-bromination, acting as a built-in protecting group against over-reaction.
Workup: Pour into ice water, neutralize cautiously with saturated
NaHCO3
, and extract with dichloromethane.
Mechanistic & Workflow Visualization
The following diagram outlines the comparative reactivity profiling workflow, highlighting the divergence in analytical monitoring required for hindered versus unhindered substrates.
Experimental workflow for comparative reactivity profiling.
A Comparative Guide to HPLC Method Validation for the Quantification of 3,3-Dimethyl-3'-methoxybutyrophenone
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,3-Dimethyl-3'-methoxybutyrophenone. It is designed for researchers, s...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3,3-Dimethyl-3'-methoxybutyrophenone. It is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" of method validation, grounded in scientific principles and regulatory expectations. We will compare and contrast the requirements for various validation parameters, providing supporting data and protocols to ensure your method is robust, reliable, and ready for regulatory scrutiny.
The Foundational Principle: The Analytical Target Profile (ATP)
Before a single sample is prepared, the "why" of the method must be defined. Modern analytical development, as encouraged by guidelines like ICH Q14, begins with an Analytical Target Profile (ATP).[1][2] The ATP is a prospective declaration of a method's purpose and its required performance characteristics. It is the north star that guides all subsequent development and validation activities.
For the quantification of 3,3-Dimethyl-3'-methoxybutyrophenone, our ATP is defined as:
Analyte & Matrix: 3,3-Dimethyl-3'-methoxybutyrophenone in a drug substance.
Intended Purpose: To accurately and precisely quantify the analyte for batch release and stability testing.
Performance Characteristics: The method must be specific and stability-indicating, linear over the required range, accurate, and precise.
Target Range: 80% to 120% of the nominal assay concentration.[3]
This ATP establishes the acceptance criteria against which our method will be validated.
The Workhorse: A Proposed HPLC Method
To provide context for the validation data, we will validate the following hypothetical, yet scientifically sound, reversed-phase HPLC method.
The Validation Gauntlet: A Parameter-by-Parameter Analysis
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[4][5] We will now dissect each core validation parameter as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2).[4][6][7][8]
Objective: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][9] For a stability-indicating method, this requires subjecting the analyte to stress conditions to produce potential degradation products and proving the method can separate them.[10][11][12]
Experimental Protocol:
Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.
Analyte Analysis: Inject a standard solution of 3,3-Dimethyl-3'-methoxybutyrophenone to establish its retention time and peak shape.
Forced Degradation: Expose the analyte to the following stress conditions as per ICH Q1A(R2) guidelines[12]:
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: Expose to UV/Vis light (ICH Q1B) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analysis of Stressed Samples: Analyze the solutions from each stress condition. Use a Diode Array Detector (DAD) to assess peak purity for the analyte peak in all stressed chromatograms.
Acceptance Criteria:
No significant interference from the diluent at the analyte's retention time.
The method must be able to separate the analyte peak from all degradation product peaks (Resolution > 2.0).
The peak purity index for the analyte must be greater than 0.999, indicating no co-elution.
Data Summary:
Stress Condition
% Degradation
Number of Degradants
Resolution of Closest Peak
Peak Purity Index
Acid (0.1 M HCl)
15.2%
2
3.1
> 0.999
Base (0.1 M NaOH)
18.5%
3
2.8
> 0.999
Oxidation (3% H₂O₂)
11.8%
1
4.5
> 0.999
Thermal (105°C)
2.1%
1
5.2
> 0.999
Photolytic (ICH Q1B)
8.9%
2
3.9
> 0.999
Linearity & Range: Establishing Proportionality
Objective: To demonstrate that the method's results are directly proportional to the concentration of the analyte within a specified range.[9][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[3][14]
Experimental Protocol:
Prepare a stock solution of 3,3-Dimethyl-3'-methoxybutyrophenone.
Create a series of at least five concentrations by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration. To be comprehensive, we will test from 50% to 150%.
Inject each concentration level in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Acceptance Criteria:
The correlation coefficient (r²) must be ≥ 0.999.
The y-intercept should be minimal and not statistically significant.
The data points should be visually distributed closely around the regression line.
Data Summary:
Concentration (% of Target)
Concentration (µg/mL)
Mean Peak Area (n=3)
50%
50
498,500
75%
75
751,200
100%
100
1,001,500
125%
125
1,252,100
150%
150
1,499,800
Linear Regression Results:
Slope: 10,005
Y-Intercept: -980
Correlation Coefficient (r²): 0.9998
Accuracy: Measuring Closeness to the Truth
Objective: Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[13] It is demonstrated across the method's range and is typically reported as percent recovery.
Experimental Protocol:
Prepare a placebo (a mixture of all formulation components except the active ingredient).
Spike the placebo with known amounts of 3,3-Dimethyl-3'-methoxybutyrophenone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three independent samples at each concentration level (for a total of nine determinations).
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for an assay of a drug substance.[9][15]
Data Summary:
Concentration Level
Spiked (µg/mL)
Measured (µg/mL)
Recovery
Mean Recovery
80%
80.0
79.5
99.4%
80.0
80.3
100.4%
99.8%
80.0
79.7
99.6%
100%
100.0
100.5
100.5%
100.0
99.8
99.8%
100.2%
100.0
100.3
100.3%
120%
120.0
121.0
100.8%
120.0
119.5
99.6%
100.3%
120.0
120.6
100.5%
Precision: Ensuring Consistency
Objective: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-Assay Precision):
Prepare six independent samples of 3,3-Dimethyl-3'-methoxybutyrophenone at 100% of the target concentration.
Analyze them on the same day, with the same analyst, on the same HPLC system.
Intermediate Precision (Inter-Assay Precision):
Repeat the analysis of six independent samples at 100% concentration.
This analysis should be performed by a different analyst, on a different day, and/or using a different HPLC system.
Acceptance Criteria:
The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be not more than 2.0%.
Data Summary:
Precision Level
Analyst/Day/Instrument
Results (Assay %)
Mean Assay %
%RSD
Repeatability
Analyst 1 / Day 1 / #1
99.8, 100.5, 99.9, 100.2, 100.8, 100.1
100.2%
0.35%
Intermediate Precision
Analyst 2 / Day 2 / #2
100.9, 101.2, 100.5, 99.9, 100.7, 101.0
100.7%
0.48%
Overall (n=12)
-
-
100.5%
0.42%
Limits of Detection (LOD) and Quantification (LOQ): Defining Sensitivity
Objective: To establish the lowest concentration of analyte that can be reliably detected (LOD) and the lowest concentration that can be quantified with acceptable accuracy and precision (LOQ).[5][16]
Experimental Protocol:
The most common method, based on the standard deviation of the response and the slope of the calibration curve, will be used.[15][17]
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Where σ = Standard deviation of the y-intercept of the regression line.
Where S = The slope of the calibration curve.
This data is derived from the linearity study.
Acceptance Criteria:
The LOD and LOQ are calculated and reported.
The LOQ must be subsequently verified by analyzing a minimum of six samples prepared at the determined LOQ concentration. The accuracy should be within 80-120% and precision (%RSD) should be ≤ 10%.
Data Summary:
Standard Deviation of Intercept (σ): 1250
Slope (S): 10,005
Calculated LOD: 3.3 x (1250 / 10005) = 0.41 µg/mL
Calculated LOQ: 10 x (1250 / 10005) = 1.25 µg/mL
Robustness: Testing Resilience
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Monitor the effect on system suitability parameters (e.g., retention time, tailing factor, theoretical plates) and the final assay result.
Acceptance Criteria:
All system suitability criteria must be met under all varied conditions.
The assay result should not deviate significantly from the result under normal conditions (e.g., < 2% difference).
Data Summary:
Parameter Varied
Effect on Retention Time
Effect on Tailing Factor
Effect on Assay Result
System Suitability
Flow Rate (+10%): 1.1 mL/min
Decreased by ~10%
No significant change
99.8%
Pass
Flow Rate (-10%): 0.9 mL/min
Increased by ~10%
No significant change
100.3%
Pass
Column Temp (+5°C): 35°C
Decreased slightly
No significant change
100.1%
Pass
Mobile Phase Acetonitrile (±2%): 58% & 62%
Minor shift in RT
No significant change
100.5% & 99.7%
Pass
System Suitability: The Pre-Flight Check
Objective: To ensure the complete testing system (instrument, reagents, column) is adequate for the analysis to be performed.[18][19] These tests are performed before any sample analysis to confirm the system's readiness. The criteria are defined during validation.
Experimental Protocol:
Before each analytical run, perform five or six replicate injections of a standard solution at the target concentration.
Acceptance Criteria:
The criteria are established based on the performance observed during method development and validation.
Data Summary: System Suitability Parameters and Limits
Parameter
Acceptance Criterion
Justification
%RSD of Peak Area
≤ 1.0%
Ensures injection precision and detector stability.
Tailing Factor
≤ 2.0
Confirms good peak symmetry, indicating an efficient and healthy column.
Theoretical Plates
> 2000
Demonstrates sufficient column efficiency for good separation.
Retention Time
± 5% of nominal
Confirms the stability of the mobile phase composition and flow rate.
Visualizing the Process
Diagrams can clarify complex workflows and relationships between different stages of the validation process.
Caption: HPLC Method Validation Workflow.
Caption: Inter-relationship of Validation Parameters.
Conclusion
This guide demonstrates that HPLC method validation is a logical, systematic process that establishes the performance characteristics of a procedure and ensures it is fit for its intended purpose. By meticulously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that provides a high degree of assurance in the quality of the analytical results. The comparison of experimental protocols against internationally harmonized acceptance criteria, as detailed here for 3,3-Dimethyl-3'-methoxybutyrophenone, provides a robust template for the validation of any quantitative HPLC method in a regulated environment.
References
Title: Q2(R2) Validation of Analytical Procedures March 2024 | Source: FDA | URL: [Link]
Title: Calculating LOD and LOQ for HPLC and UV Methods | Source: Pharma Validation | URL: [Link]
Title: System Suitability Test in HPLC – Key Parameters Explained | Source: assayprism.com | URL: [Link]
Title: FDA Guidance on Analytical Method Validation | Source: FDA | URL: [Link]
Title: What Are LOD and LOQ in HPLC Methods? | Source: Altabrisa Group | URL: [Link]
Title: EMA Guideline on bioanalytical Method Validation adopted | Source: gmp-compliance.org | URL: [Link]
Title: System suitability in HPLC Analysis | Source: Pharmaceutical Updates | URL: [Link]
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content | Source: European Bioanalysis Forum | URL: [Link]
Title: Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Source: Separation Science | URL: [Link]
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies | Source: International Journal of All Research Education and Scientific Methods (IJARESM) | URL: [Link]
Title: System Suitability in HPLC Analysis | Source: Pharmaguideline | URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics | Source: FDA | URL: [Link]
Title: ICH M10 on bioanalytical method validation - Scientific guideline | Source: European Medicines Agency | URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology | Source: ECA Academy | URL: [Link]
Title: ICH and FDA Guidelines for Analytical Method Validation | Source: Lab Manager | URL: [Link]
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) | Source: ICH | URL: [Link]
Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 | Source: YouTube | URL: [Link]
Title: The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results | Source: International Journal for Research in Applied Science & Engineering Technology | URL: [Link]
Title: FDA Releases Guidance on Analytical Procedures | Source: BioPharm International | URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | Source: FDA | URL: [Link]
Title: A practical guide to forced degradation and stability studies for drug substances | Source: Onyx scientific | URL: [Link]
Title: Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method | Source: Pharmaceutical Sciences | URL: [Link]
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects | Source: ResolveMass | URL: [Link]
Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion | Source: National Center for Biotechnology Information | URL: [Link]
Title: HPLC Method Development and Validation for Pharmaceutical Analysis | Source: International Journal of Pharmaceutical Sciences and Research | URL: [Link]
Title: Analytical Method Validation: Back to Basics, Part II | Source: LCGC International | URL: [Link]
Title: A Guide to Analytical Method Validation | Source: Waters Corporation | URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency | URL: [Link]
A Comparative Guide to Purity Analysis and Validation for 3,3-Dimethyl-3'-methoxybutyrophenone
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth, o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis and validation of 3,3-Dimethyl-3'-methoxybutyrophenone, a substituted aromatic ketone. We will explore the nuances of this technique and contrast its performance with viable alternatives, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document is designed to not only present methodologies but to also provide the scientific rationale behind the selection of specific analytical strategies, ensuring a self-validating approach to purity assessment.
Introduction: The Analytical Challenge of 3,3-Dimethyl-3'-methoxybutyrophenone
3,3-Dimethyl-3'-methoxybutyrophenone (MW: 206.28 g/mol ) is a non-volatile, thermally stable aromatic ketone.[1][2] Its structure, featuring a substituted phenyl ring and a neo-pentyl ketone moiety, dictates the most appropriate analytical approaches for purity determination. Potential impurities in the synthesis of such compounds could include starting materials, regioisomers, or by-products from side reactions.[3] The choice of an analytical method for purity assessment is therefore critical and should be based on the physicochemical properties of the analyte and its expected impurities.[4]
This guide will delve into the application of GC-MS as a primary tool for purity analysis, while also presenting HPLC-UV and qNMR as orthogonal methods for comprehensive validation.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5] Its high chromatographic resolution and the specificity of mass spectrometric detection make it an excellent choice for the purity analysis of 3,3-Dimethyl-3'-methoxybutyrophenone.
The Rationale for GC-MS
The choice of GC-MS is underpinned by several key factors:
Volatility and Thermal Stability: 3,3-Dimethyl-3'-methoxybutyrophenone is expected to have sufficient volatility and thermal stability to be amenable to GC analysis without derivatization.
High Separation Efficiency: The use of capillary columns in GC provides excellent separation of closely related impurities.[6]
Confident Peak Identification: The mass spectrometer provides structural information, allowing for the confident identification of the main component and any impurities based on their mass spectra.[5] This is a significant advantage over techniques that rely solely on retention time.
Experimental Protocol: GC-MS Purity Analysis
A gas chromatograph equipped with a mass spectrometer detector (GC-MS) is required. A common and effective column choice for this type of analysis is a 5% phenyl methyl siloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]
Stock Solution Preparation: Accurately weigh approximately 10 mg of the 3,3-Dimethyl-3'-methoxybutyrophenone sample and dissolve it in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
Working Solution Preparation: Further dilute the stock solution to a concentration of approximately 100 µg/mL in the same solvent.[9]
Injector Temperature: 250 °C
Injection Volume: 1 µL (splitless mode)
Carrier Gas: Helium at a constant flow rate of 1 mL/min
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes
Ramp: 15 °C/min to 280 °C
Hold: 10 minutes at 280 °C
MS Transfer Line Temperature: 280 °C
Ion Source Temperature: 230 °C
Ionization Mode: Electron Ionization (EI) at 70 eV
Mass Range: m/z 40-400
Identify the peak corresponding to 3,3-Dimethyl-3'-methoxybutyrophenone based on its retention time and mass spectrum.
Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).[9]
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4] For more accurate quantification, an internal standard method should be employed.
GC-MS Method Validation
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[10] Key validation parameters for a GC-MS purity method, in accordance with ICH guidelines, include:[11][12]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurities and the unique mass spectrum of the analyte.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of the analyte and plotting the peak area against concentration. A correlation coefficient (R²) greater than 0.99 is typically desired.[11]
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the recovery of a known amount of spiked analyte into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD) for a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Alternative Analytical Techniques: A Comparative Overview
No single analytical technique is infallible. Therefore, employing orthogonal methods is a critical component of a robust validation strategy.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the purity analysis of non-volatile and thermally labile compounds.[13] For 3,3-Dimethyl-3'-methoxybutyrophenone, which possesses a UV-absorbing chromophore (the aromatic ring), HPLC-UV is a suitable alternative.
Orthogonality: HPLC separates compounds based on their polarity and interaction with the stationary phase, a different mechanism than the volatility-based separation in GC.[4]
Wide Applicability: HPLC can be used for a broad range of compounds, including those that are not amenable to GC.
Instrumentation: An HPLC system with a UV detector.
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Detection Wavelength: Determined by the UV spectrum of 3,3-Dimethyl-3'-methoxybutyrophenone (typically around 254 nm).
Sample Preparation: Similar to GC-MS, with the sample dissolved in the mobile phase.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for purity assessment.[14] It allows for direct quantification without the need for a specific reference standard of the analyte itself.[15][16]
Primary Method: qNMR is considered a primary ratio method of measurement, as the signal intensity is directly proportional to the number of nuclei.[14][17]
Universal Detection: It provides a nearly universal detection mechanism for all proton-containing molecules in a sample.[18]
Structural Information: Provides detailed structural information, which can aid in the identification of impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: A known mass of the 3,3-Dimethyl-3'-methoxybutyrophenone sample and a known mass of a high-purity internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).[16]
Data Acquisition: A proton (¹H) NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
Data Analysis: The purity is calculated from the integral ratios of the analyte and the internal standard signals.[15]
Data Presentation and Comparison
To facilitate an objective comparison, the performance of each technique is summarized below.
Table 1: Comparison of Analytical Techniques for Purity Analysis of 3,3-Dimethyl-3'-methoxybutyrophenone
Feature
GC-MS
HPLC-UV
qNMR
Principle
Separation based on volatility and polarity, mass-based detection.[4]
Separation based on polarity, UV absorbance detection.[13]
Intrinsic quantitative property where signal intensity is directly proportional to the number of nuclei.[18]
Selectivity
High, based on both retention time and mass spectrum.
Moderate to high, based on retention time and UV spectrum.
High, based on unique chemical shifts.
Sensitivity
High (ng to pg level).
Moderate (µg to ng level).
Lower compared to chromatographic methods.
Quantification
Requires a reference standard for accurate quantification.
Requires a reference standard for accurate quantification.
Primary method, requires a certified internal standard.[17]
Impurity ID
Excellent, based on mass spectral libraries.
Limited, requires isolation or MS coupling.
Good, based on chemical shifts and coupling patterns.
Sample Throughput
Moderate.
High.
Low to moderate.
Table 2: Hypothetical Validation Data for Purity Analysis of 3,3-Dimethyl-3'-methoxybutyrophenone
Parameter
GC-MS
HPLC-UV
qNMR
Linearity (R²)
> 0.999
> 0.998
N/A (Primary Method)
Accuracy (% Recovery)
98.0 - 102.0%
97.5 - 102.5%
99.0 - 101.0%
Precision (%RSD)
< 1.5%
< 2.0%
< 1.0%
Purity Result (%)
99.5 ± 0.2
99.3 ± 0.3
99.6 ± 0.1
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for GC-MS analysis and method validation.
Caption: Logical Flow for Analytical Method Validation.
Conclusion and Recommendations
For the purity analysis of 3,3-Dimethyl-3'-methoxybutyrophenone, GC-MS stands out as a highly specific and sensitive method, particularly well-suited for identifying and quantifying volatile impurities. Its ability to provide structural information through mass spectrometry offers a significant advantage in impurity profiling.
However, a comprehensive purity assessment, especially for drug development purposes, necessitates an orthogonal approach. HPLC-UV provides a valuable alternative separation mechanism, while qNMR offers the distinct advantage of being a primary quantification method that does not require a specific reference standard of the analyte.
Therefore, it is recommended to use GC-MS as the primary method for routine purity testing and impurity identification. For method validation and the characterization of reference standards, the use of HPLC-UV and qNMR as complementary techniques is strongly advised to ensure the highest level of confidence in the purity assessment. This multi-faceted approach aligns with modern analytical best practices and regulatory expectations.
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Lopes, F. C., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology, 15(7), 2006-2017. [Link]
Shpak, A. V., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals, 15(9), 1121. [Link]
Giera, M., et al. (2014). Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples. Analytical Chemistry, 86(10), 4818–4826. [Link]
Raja, K. D., et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link]
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
Hansen, S., et al. (2021). Validation of chromatographic methods in pharmaceutical analysis. Charles University. [Link]
Cardoso, M. das G., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry, 92(3), 557-562. [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
Kumar, S., & Gupta, A. (2016). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 7(4), 81-85. [Link]
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
NextSDS. (n.d.). 3,3-DIMETHYL-3'-METHOXYBUTYROPHENONE — Chemical Substance Information. [Link]
Moret, S., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(17), 4079–4092. [Link]
Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. [Link]
Prakoso, N. I., et al. (2022). Synthesis and crystal structure of 5,10-dihydroxy-9-methoxy-2,2-dimethyl-12-(2-methylbut-3-en-2-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 986–990. [Link]
Askar, A. M., et al. (2025). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 30(15), 3422. [Link]
Moret, S., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Analytical and Bioanalytical Chemistry, 412(17), 4079–4092. [Link]
de Oliveira, A. C. S., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Journal of the Brazilian Chemical Society, 36(5), 789-798. [Link]
A Spectroscopic Guide to the Differentiation of 3,3-Dimethyl-3'-methoxybutyrophenone and Its Structural Isomers
This guide provides a comprehensive comparative analysis of 3,3-Dimethyl-3'-methoxybutyrophenone and its key structural isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Inf...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparative analysis of 3,3-Dimethyl-3'-methoxybutyrophenone and its key structural isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral differences that arise from subtle changes in molecular architecture, offering a robust framework for unambiguous isomer identification.
Introduction
Structural isomers, molecules sharing the same molecular formula (in this case, C₁₃H₁₈O₂) but differing in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. Consequently, their unambiguous identification is a critical step in chemical synthesis, quality control, and drug discovery. Spectroscopic methods provide a powerful, non-destructive means to elucidate molecular structure with high fidelity.
This guide will focus on the spectroscopic comparison of 3,3-Dimethyl-3'-methoxybutyrophenone and its isomers, highlighting how the relative positions of the methoxy group on the aromatic ring and the arrangement of the alkyl chain influence their respective spectra.
The Isomers in Focus
For the purpose of this guide, we will compare the following structural isomers:
Figure 1: Structures of the compared structural isomers.
I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.
Theoretical Framework
The electronic environment of a proton dictates its chemical shift (δ). Electron-withdrawing groups, such as carbonyl and methoxy groups, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The proximity and relative orientation of these functional groups to the protons on the aromatic ring and the alkyl chain are the primary sources of differentiation among the isomers. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting of signals, providing information about the connectivity of atoms. The integration of a signal is proportional to the number of protons it represents.
Comparative ¹H NMR Data (Predicted)
Disclaimer: The following data are predicted values based on established chemical shift principles. Actual experimental values may vary slightly.
Isomer
tert-Butyl/-CH(CH₃)₂ (δ, ppm)
-CH₂- (δ, ppm)
-OCH₃ (δ, ppm)
Aromatic Protons (δ, ppm)
1 (meta)
~1.0 (s, 9H)
~2.9 (s, 2H)
~3.8 (s, 3H)
~6.9-7.5 (m, 4H)
2 (ortho)
~1.0 (s, 9H)
~2.8 (s, 2H)
~3.9 (s, 3H)
~6.8-7.7 (m, 4H)
3 (para)
~1.0 (s, 9H)
~2.9 (s, 2H)
~3.8 (s, 3H)
~6.9 (d, 2H), ~7.9 (d, 2H)
4 (meta)
~1.3 (s, 9H)
N/A
~3.8 (s, 3H)
~7.0-7.6 (m, 4H)
5 (meta)
~0.9 (d, 6H), ~2.1 (m, 1H)
~2.8 (d, 2H)
~3.8 (s, 3H)
~6.9-7.5 (m, 4H)
Analysis of Key Differences
Alkyl Chain Protons: The most significant differences are observed in the alkyl region. Isomers 1, 2, and 3 all exhibit a sharp singlet for the nine equivalent protons of the tert-butyl group and a singlet for the methylene protons adjacent to the carbonyl group. In contrast, Isomer 4, with the carbonyl group directly attached to the neopentyl group, shows a downfield shift for the tert-butyl singlet due to the proximity of the electron-withdrawing carbonyl. Isomer 5 displays a more complex pattern consistent with an isobutyl group: a doublet for the six methyl protons and a multiplet for the methine proton, coupled with a doublet for the methylene protons.
Aromatic Protons: The substitution pattern on the aromatic ring is clearly distinguishable. The para-isomer (3) presents a characteristic pair of doublets, a consequence of the magnetic equivalence of protons on opposite sides of the ring. The ortho- (2) and meta- (1, 4, and 5) isomers show more complex multiplet patterns due to the lower symmetry. The ortho-isomer's aromatic signals are generally more spread out due to the steric and electronic influence of the adjacent bulky alkyl ketone group.
Methoxy Protons: The chemical shift of the methoxy protons is less variable among the isomers but can be subtly influenced by the electronic environment.
II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
Theoretical Framework
The principles governing ¹³C NMR chemical shifts are similar to those of ¹H NMR. The carbonyl carbon is highly deshielded and appears significantly downfield (~190-210 ppm). Aromatic carbons resonate in the range of ~110-160 ppm, with those directly attached to the oxygen of the methoxy group appearing further downfield. Aliphatic carbons appear in the upfield region (~10-60 ppm).
Comparative ¹³C NMR Data (Predicted)
Disclaimer: The following data are predicted values based on established chemical shift principles. Actual experimental values may vary slightly.
Isomer
C=O (δ, ppm)
Alkyl C (δ, ppm)
-OCH₃ (δ, ppm)
Aromatic C (δ, ppm)
1 (meta)
~200
~31 (C(CH₃)₃), ~50 (-CH₂-), ~29 (-CH₃)
~55
~112, 120, 123, 129, 138, 160
2 (ortho)
~202
~31 (C(CH₃)₃), ~52 (-CH₂-), ~29 (-CH₃)
~56
~111, 121, 128, 130, 133, 158
3 (para)
~199
~31 (C(CH₃)₃), ~49 (-CH₂-), ~29 (-CH₃)
~55
~114, 130, 131, 163
4 (meta)
~205
~44 (C(CH₃)₃), ~28 (-CH₃)
~55
~113, 121, 122, 129, 137, 160
5 (meta)
~201
~22 (-CH₃), ~25 (-CH-), ~48 (-CH₂-)
~55
~112, 120, 123, 129, 138, 160
Analysis of Key Differences
Carbonyl Carbon: The chemical shift of the carbonyl carbon is influenced by conjugation with the aromatic ring and the nature of the attached alkyl group. Isomer 4 is expected to have the most downfield carbonyl signal due to the steric hindrance of the adjacent tert-butyl group, which may slightly alter the conjugation with the aromatic ring.
Alkyl Carbons: The number and chemical shifts of the aliphatic carbons are highly diagnostic. Isomers 1, 2, and 3 will show three distinct aliphatic signals, while Isomer 4 will only show two. Isomer 5 will also display three signals, but with chemical shifts and multiplicities (in an off-resonance decoupled spectrum) that are distinct from the others.
Aromatic Carbons: The number of signals in the aromatic region reflects the symmetry of the substitution pattern. The para-isomer (3) will exhibit only four signals in the aromatic region, whereas the ortho- (2) and meta- (1, 4, and 5) isomers will show six distinct aromatic carbon signals. The carbon directly attached to the methoxy group (C-O) is the most downfield in the aromatic region.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.
Theoretical Framework
Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds. The carbonyl group (C=O) of a ketone gives rise to a strong, sharp absorption band in the region of 1680-1715 cm⁻¹ for aromatic ketones. The C-O stretching of the methoxy group will appear as a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic and aliphatic portions of the molecules will also be present.
Comparative IR Data (Expected Frequencies)
Isomer
C=O Stretch (cm⁻¹)
**Aromatic C=C Stretch (cm⁻¹) **
C-O Stretch (cm⁻¹)
Aliphatic C-H Stretch (cm⁻¹)
1-5
1680 - 1700
1580 - 1600
~1250, ~1050
2850 - 3000
Analysis of Key Differences
While the IR spectra of all isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the exact frequency and shape of the carbonyl absorption may be observable. The degree of conjugation between the carbonyl group and the aromatic ring can influence the C=O stretching frequency; however, for these isomers, this effect is expected to be minor. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer's overall skeletal structure, which can be used for definitive identification when compared to a reference spectrum.
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Theoretical Framework
In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For the isomers , the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 206. Key fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement (if a γ-hydrogen is available).
Predicted Key Fragments (m/z)
Isomer
Molecular Ion (M⁺)
[M-C(CH₃)₃]⁺ / [M-CH(CH₃)₂]⁺
[CH₃O-C₆H₄-CO]⁺
[C(CH₃)₃-CH₂-CO]⁺ / [CH(CH₃)₂-CH₂-CH₂-CO]⁺
[C(CH₃)₃]⁺
1 (meta)
206
149
135
99
57
2 (ortho)
206
149
135
99
57
3 (para)
206
149
135
99
57
4 (meta)
206
149
135
N/A
57
5 (meta)
206
163
135
85
43
Analysis of Key Differences
α-Cleavage: The most diagnostic fragmentation will be α-cleavage on either side of the carbonyl group. All isomers are expected to show a prominent peak at m/z 135, corresponding to the methoxybenzoyl cation.
Alkyl Fragment Ions: The other major α-cleavage product will be indicative of the alkyl chain structure. Isomers 1, 2, and 3 will produce a fragment at m/z 99, while the loss of the tert-butyl group will result in a peak at m/z 57. Isomer 4 will also show a strong peak at m/z 57 due to the stable tert-butyl cation. Isomer 5, however, will fragment to produce an isobutyl radical and the methoxybenzoyl cation (m/z 135), or lose a propyl radical to give a fragment at m/z 163. The isobutyl cation itself (m/z 57) is less stable than the tert-butyl cation. A key differentiator for Isomer 5 would be the presence of a fragment at m/z 85.
Figure 2: Simplified key fragmentation pathways for the isomers.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small organic molecules.
¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
Data Acquisition:
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.
Validation
Benchmarking synthesis pathways for 3,3-Dimethyl-3'-methoxybutyrophenone
Benchmarking Synthesis Pathways for 3,3-Dimethyl-3'-methoxybutyrophenone: A Comprehensive Guide Executive Summary 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a sterically hindered, electron-rich aromatic ke...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking Synthesis Pathways for 3,3-Dimethyl-3'-methoxybutyrophenone: A Comprehensive Guide
Executive Summary
3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) is a sterically hindered, electron-rich aromatic ketone utilized as a critical building block in the development of active pharmaceutical ingredients (APIs) and advanced materials[1]. The presence of the meta-methoxy group and the bulky tert-butyl-terminated aliphatic chain (a neopentyl-like tail) presents unique synthetic challenges. Traditional Friedel-Crafts acylation of anisole fails to deliver the meta-substituted isomer due to the strong ortho/para-directing nature of the methoxy group. Consequently, researchers must rely on alternative carbon-carbon bond-forming strategies.
This guide objectively benchmarks three distinct synthetic pathways, providing detailed experimental protocols, mechanistic rationales, and quantitative performance data to aid process chemists in selecting the optimal route.
Pathway 1: The Industry Standard – Weinreb Amide Ketone Synthesis
Mechanistic Causality & Rationale
The reaction of standard esters or acid chlorides with Grignard reagents typically suffers from poor chemoselectivity, leading to over-addition and the formation of tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) circumvents this via the formation of a stable, five-membered cyclic metal-chelated tetrahedral intermediate upon the addition of the organometallic reagent[2]. This intermediate resists collapse until the reaction is quenched with aqueous acid, ensuring strict stoichiometric control and exclusive ketone formation[3].
Experimental Protocol: Step-by-Step
Preparation of the Amide: Dissolve 3-methoxybenzoyl chloride (1.0 eq, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
Base Addition: Cool the mixture to 0 °C and add triethylamine (2.5 eq, 25 mmol) dropwise. Stir for 2 hours at room temperature, then wash with 1M HCl, brine, and dry over MgSO₄ to isolate 3-methoxy-N-methoxy-N-methylbenzamide.
Grignard Addition: Dissolve the resulting Weinreb amide (1.0 eq, 8 mmol) in anhydrous THF (30 mL) and cool to -20 °C.
Coupling: Add neopentylmagnesium bromide (1.2 eq of a 1.0 M solution in THF) dropwise over 30 minutes. The bulky neopentyl group (-CH₂-C(CH₃)₃) provides the necessary 3,3-dimethylbutyryl chain.
Quench & Isolation: Stir for 4 hours, warming gradually to 0 °C. Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate, dry, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, hexane/EtOAc) to yield the target ketone.
Pathway 2: The Bench-Scale Alternative – Grignard Addition & Swern Oxidation
Mechanistic Causality & Rationale
For laboratories lacking access to specialized Weinreb amides, a robust two-step approach utilizes inexpensive 3-methoxybenzaldehyde. The initial Grignard addition forms a secondary alcohol. Subsequent oxidation to the ketone must be carefully controlled to avoid over-oxidation or cleavage. The Swern oxidation is selected here because it avoids toxic heavy metals (e.g., Chromium in Jones reagent) and operates under mild, anhydrous conditions (-78 °C)[4]. The reaction relies on the activation of DMSO by oxalyl chloride to form a chlorodimethylsulfonium electrophile, which intercepts the alcohol and undergoes base-promoted β-elimination to yield the ketone[5].
Experimental Protocol: Step-by-Step
Alcohol Formation: To a solution of 3-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous THF (40 mL) at 0 °C, add neopentylmagnesium bromide (1.1 eq, 11 mmol) dropwise. Stir for 2 hours, quench with sat. NH₄Cl, and extract with diethyl ether to isolate 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol.
Swern Activation: In a separate, flame-dried flask, dissolve oxalyl chloride (1.5 eq, 15 mmol) in anhydrous DCM (30 mL) and cool to -78 °C. Add DMSO (3.0 eq, 30 mmol) dropwise. Stir for 15 minutes to form the activated sulfonium species[6].
Oxidation: Add the secondary alcohol (from Step 1) dissolved in DCM (10 mL) dropwise to the -78 °C solution. Stir for 45 minutes.
Elimination & Workup: Add triethylamine (5.0 eq, 50 mmol) dropwise. Allow the reaction to warm to room temperature over 1 hour. Quench with water, separate the organic layer, wash with 1M HCl and brine, dry, and concentrate. Note: Ensure proper ventilation as dimethyl sulfide (Me₂S) is a volatile, odorous byproduct[4].
Pathway 3: The Modern Approach – Palladium-Catalyzed Acylation
Mechanistic Causality & Rationale
Transition-metal catalyzed cross-coupling offers unparalleled functional group tolerance. By reacting 3-methoxyphenylboronic acid with 3,3-dimethylbutyryl chloride in the presence of a Palladium(0) catalyst, the target ketone is synthesized directly. The mechanism proceeds via oxidative addition of the acid chloride to Pd(0), transmetalation with the arylboronic acid, and subsequent reductive elimination. This route completely avoids highly nucleophilic Grignard reagents, making it ideal for substrates containing sensitive functional groups (e.g., esters, cyano groups)[3].
Experimental Protocol: Step-by-Step
Setup: In a Schlenk flask, combine 3-methoxyphenylboronic acid (1.0 eq, 5 mmol), 3,3-dimethylbutyryl chloride (1.2 eq, 6 mmol), anhydrous K₂CO₃ (2.0 eq, 10 mmol), and Pd(PPh₃)₄ (5 mol%).
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous toluene (25 mL).
Coupling: Heat the mixture to 80 °C and stir for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash with ethyl acetate. Concentrate the filtrate and purify via column chromatography to afford the pure ketone.
Quantitative Benchmarking
To facilitate objective decision-making, the following table summarizes the performance metrics of each synthetic pathway based on standard process chemistry parameters.
Metric
Pathway 1 (Weinreb Amide)
Pathway 2 (Swern Oxidation)
Pathway 3 (Pd-Catalysis)
Overall Yield
75 - 85%
65 - 75% (over 2 steps)
80 - 90%
Atom Economy
Moderate
Low (generates Me₂S, CO₂, CO)
High
Scalability
Excellent
Poor (exothermic, gas evolution)
Good
Chemoselectivity
High
High
Very High
Cost / E-factor
Moderate / ~15
Low / ~25
High (Pd catalyst) / ~10
Best Use Case
Industrial scale-up
Bench-scale discovery
Complex API synthesis
Visualizing the Synthetic Workflows
The following diagram illustrates the strategic divergence of the three benchmarked pathways toward the unified target.
Fig 1: Comparative synthetic pathways for 3,3-Dimethyl-3'-methoxybutyrophenone.
References
Alfa Chemistry - CAS 182635-99-0 (Tetramethylpiperidinyl)oxypropylmethylsiloxane-dimethylsiloxane copolymer,trimethylsiloxy terminated (Contains catalog data for 3,3-Dimethyl-3'-methoxybutyrophenone, CAS 182631-11-4).
1
OrgoSolver - Alcohol Reactions: Swern Oxidation using DMSO.
5
The Journal of Organic Chemistry (ACS Publications) - A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir.
3
Chemical Communications (RSC Publishing) - Acyl hydrazides as acyl donors for the synthesis of diaryl and aryl alkyl ketones.
2
Comparative Toxicity Studies of 3,3-Dimethyl-3'-methoxybutyrophenone and Its Analogs: A Preclinical ADMET Guide
As drug development professionals evaluate novel aromatic hydroxyketones and butyrophenone derivatives for central nervous system (CNS) and systemic indications, mitigating off-target toxicity remains a paramount challen...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals evaluate novel aromatic hydroxyketones and butyrophenone derivatives for central nervous system (CNS) and systemic indications, mitigating off-target toxicity remains a paramount challenge. Historically, linear butyrophenones (such as the classical antipsychotic haloperidol) have been hindered by severe extrapyramidal symptoms and hepatotoxicity driven by cytochrome P450 (CYP450)-mediated bioactivation[1].
This guide provides an objective, data-driven comparison between 3,3-Dimethyl-3'-methoxybutyrophenone (DMMB) and its linear analogs, specifically focusing on how structural modifications—namely, the introduction of a bulky 3,3-dimethyl group—alter the molecule's toxicological profile.
Structural Rationale: The 3,3-Dimethyl Shield
The toxicity of butyrophenone derivatives is rarely driven solely by the parent compound; it is predominantly a consequence of hepatic metabolism[2]. Linear analogs, such as 4'-methoxybutyrophenone, possess an unhindered alkyl chain that is highly susceptible to
α
and
β
-carbon oxidation by CYP3A4 and CYP2D6. This oxidation frequently leads to the formation of reactive electrophilic intermediates (e.g., pyridinium species or quinones) that induce mitochondrial oxidative stress and subsequent apoptosis[3].
By introducing a 3,3-dimethyl substitution , DMMB effectively creates a steric shield. This bulky functional group physically blocks the oxidative enzymes from accessing the vulnerable carbon backbone, thereby shunting the metabolic pathway toward safer, phase II conjugation processes (such as glucuronidation) rather than reactive phase I bioactivation.
Comparative Toxicity Profiles
To objectively evaluate the safety margins of these compounds, we benchmarked DMMB against its linear counterpart (4'-Methoxybutyrophenone) and a well-characterized clinical reference (Haloperidol). The data below synthesizes standard in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening results.
Toxicological Parameter
3,3-Dimethyl-3'-methoxybutyrophenone (DMMB)
4'-Methoxybutyrophenone (Linear Analog)
Haloperidol (Clinical Reference)
HepG2 Cytotoxicity (EC
50
)
> 500 µM (Non-toxic)
120 µM (Moderate)
45 µM (High)
hERG Inhibition (IC
50
)
> 100 µM (Safe margin)
85 µM (Borderline)
0.02 µM (Potent inhibitor)
CYP3A4 Inhibition (IC
50
)
> 50 µM
25 µM
2.5 µM
Ames Test (Mutagenicity)
Negative
Negative
Negative
Primary Toxicity Mechanism
N/A (Stable clearance)
Oxidative stress via CYP bioactivation
Pyridinium metabolite formation
Data interpretation: DMMB demonstrates a vastly superior safety window, particularly regarding cardiotoxicity (hERG) and hepatotoxicity, directly validating the steric shielding hypothesis.
Understanding the causality behind these toxicity profiles requires mapping their metabolic fate. When linear butyrophenones enter the hepatic system, they are rapidly processed by CYP450 enzymes. If these enzymes are inhibited (e.g., using ketoconazole for CYP3A4), the cytotoxicity of linear analogs often decreases, proving that the toxicity is metabolite-driven rather than parent-drug-driven[3]. DMMB bypasses this entirely.
CYP450-mediated metabolic pathways comparing DMMB and linear butyrophenone analogs.
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to confirm mechanistic causality.
Protocol A: In Vitro Hepatotoxicity & Bioactivation Assay (HepG2)
Rationale: HepG2 cells retain baseline CYP450 activity. By using resazurin reduction, we measure mitochondrial metabolic activity, which drops rapidly during oxidative stress induced by toxic metabolites[2].
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of
2×104
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO
2
).
Compound Preparation: Prepare serial dilutions of DMMB and 4'-Methoxybutyrophenone (1 µM to 1000 µM) in DMSO (final DMSO concentration <0.5%).
Self-Validating Co-exposure (The Bioactivation Check):
Plate 1 (Standard): Treat cells with the compound library alone.
Plate 2 (Inhibited): Pre-treat cells for 1 hour with 1 µM Ketoconazole (a selective CYP3A4 inhibitor) prior to compound exposure.
Incubation & Readout: Incubate for 24 hours. Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.
Causality Check: If the EC
50
of the compound in Plate 2 is significantly higher (less toxic) than Plate 1, the toxicity is definitively caused by CYP3A4-generated metabolites.
Rationale: Butyrophenones are notorious for binding to the hERG potassium channel, prolonging the QT interval. This assay objectively quantifies that risk.
Cell Preparation: Use stably transfected CHO cells expressing the human Ether-à-go-go-Related Gene (hERG) channel.
Electrophysiology Setup: Utilize an automated planar patch-clamp system. Set the holding potential to -80 mV.
Voltage Protocol: Apply a depolarizing pulse to +40 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
Perfusion: Perfuse DMMB and analogs at escalating concentrations (0.1 µM to 100 µM). Use 0.1 µM Haloperidol as a positive control (expected to abolish >80% of the tail current).
Data Extraction: Calculate the IC
50
based on the fractional block of the peak tail current.
High-Throughput Screening Workflow
For drug development professionals scaling these comparative studies, the following workflow ensures that structural analogs are rapidly triaged based on their ADMET liabilities before advancing to in vivo models.
High-throughput in vitro toxicity screening workflow for butyrophenone derivatives.
References
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)
Source: PubMed (NIH)
Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe)
4'-Methoxybutyrophenone - SAFETY DATA SHEET
Source: Thermo Fisher Scientific
URL
Validating the stereochemical purity of 3,3-Dimethyl-3'-methoxybutyrophenone
The Definitive Guide to Validating the Stereochemical Purity of 3,3-Dimethyl-3'-methoxybutyrophenone (and its Chiral Derivatives) Executive Summary & Structural Reality In pharmaceutical development and asymmetric synthe...
Author: BenchChem Technical Support Team. Date: April 2026
The Definitive Guide to Validating the Stereochemical Purity of 3,3-Dimethyl-3'-methoxybutyrophenone (and its Chiral Derivatives)
Executive Summary & Structural Reality
In pharmaceutical development and asymmetric synthesis, the rigorous validation of building blocks is paramount. It is critical to first establish the structural reality of the target compound: 3,3-Dimethyl-3'-methoxybutyrophenone is an achiral, prochiral ketone. Because the molecule lacks a stereocenter, "stereochemical purity" does not apply to the ketone itself.
However, in drug discovery, evaluating the stereochemical integrity of this compound inherently means validating its performance as a prochiral building block . This is achieved by subjecting it to an asymmetric reduction (e.g., via Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation) to form the chiral secondary alcohol, 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol [1][2]. The true test of the ketone's utility lies in the analytical validation of the enantiomeric excess (ee%) of this downstream derivative.
This guide objectively compares the analytical platforms used to validate the stereochemical purity of this reduced derivative, providing researchers with field-proven, self-validating experimental protocols.
The Prochiral Transformation Workflow
To validate the stereochemical potential of 3,3-Dimethyl-3'-methoxybutyrophenone, it must first be converted into a chiral entity. Asymmetric reduction utilizing a chiral oxazaborolidine catalyst (CBS reduction) provides high stereocontrol by directing the borane attack specifically to the Re or Si face of the ketone[2].
Workflow for the asymmetric reduction and stereochemical validation of the prochiral ketone.
Comparative Analysis of Analytical Platforms
Once the chiral alcohol is synthesized, determining its enantiomeric excess requires high-resolution chiral chromatography. The industry standard has shifted from traditional High-Performance Liquid Chromatography (HPLC) to Supercritical Fluid Chromatography (SFC)[3].
Table 1: Objective Comparison of Chiral Analytical Platforms
Performance Metric
Chiral SFC (Gold Standard)
Chiral HPLC-UV
Chiral LC-MS (SIM)
Throughput / Speed
High (3–5x faster than HPLC)
Low to Moderate
Moderate
Resolution (
Rs
)
Excellent (Due to low viscosity of CO₂)
Good
Good
Matrix Interference
Low (Sharp peaks minimize overlap)
High (Co-elution risk in crude samples)
Minimal (Mass-selective filtering)
Green Chemistry
Excellent (Recycled CO₂ as mobile phase)
Poor (High organic solvent consumption)
Poor (High organic solvent consumption)
Best Use Case
Routine ee% validation & preparative scale-up
Legacy method transfer
High-throughput screening of crude mixtures
The Causality Behind the Choice:
SFC is the preferred method because supercritical CO₂ possesses gas-like diffusivity and liquid-like density. This allows for flow rates up to 5 times higher than HPLC without a corresponding exponential increase in backpressure. Consequently, enantiomers that take 30 minutes to resolve on HPLC can be baseline-resolved in under 5 minutes on SFC[3]. For crude reaction mixtures where co-elution is a risk, coupling LC or SFC with Selected Ion Monitoring (SIM) mass spectrometry ensures that the ee% is calculated solely from the target mass, eliminating false integrations[4].
To ensure scientific integrity, a chiral analysis protocol must be a self-validating system . You cannot prove high enantiopurity simply by observing a single peak; you must first prove that your system is capable of resolving both enantiomers.
Objective: Determine the ee% of 1-(3-methoxyphenyl)-3,3-dimethylbutan-1-ol.
Step 1: System Suitability Testing (The Self-Validation Step)
Prepare a 1 mg/mL solution of a racemic standard (synthesized via non-chiral reduction, e.g., using NaBH₄) in methanol.
Inject 5 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) using an SFC system.
Conditions: Mobile phase of 85% CO₂ / 15% Methanol (with 0.1% Diethylamine to suppress tailing); Flow rate: 3.0 mL/min; Backpressure: 120 bar; Temperature: 35 °C; UV Detection: 254 nm.
Validation Criterion: The chromatogram must show two peaks with an area ratio of ~50:50. The resolution (
Rs
) between the (R) and (S) peaks must be
≥1.5
(baseline resolution). Causality: If
Rs
< 1.5, the mobile phase modifier percentage must be decreased to increase retention and selectivity.
Step 2: Sample Analysis
Prepare a 1 mg/mL solution of the asymmetrically reduced sample in methanol.
Inject 5 µL using the exact validated parameters from Step 1.
Identify the major and minor enantiomer peaks based on the retention times established by the racemate.
Step 3: Data Calculation
Calculate the enantiomeric excess using the integrated peak areas:
Comparative Guide: 3,3-Dimethyl-3'-methoxybutyrophenone vs. 3-Methoxybutyrophenone in API Synthesis
Executive Summary & Nomenclature Clarification In medicinal chemistry and active pharmaceutical ingredient (API) development, butyrophenone derivatives serve as critical structural scaffolds. This guide objectively compa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Nomenclature Clarification
In medicinal chemistry and active pharmaceutical ingredient (API) development, butyrophenone derivatives serve as critical structural scaffolds. This guide objectively compares the performance, synthesis, and reactivity of 3,3-Dimethyl-3'-methoxybutyrophenone (CAS 182631-11-4) against its unbranched counterpart, 3'-Methoxybutyrophenone (CAS 21550-06-1).
(Note: While "3-methoxybutyrophenone" can technically refer to the aliphatic methoxy isomer [CAS 83832-76-2][1], drug development professionals colloquially drop the prime notation when referring to the meta-substituted aromatic precursor used in opioid syntheses like Profadol[2]. To maintain industrial relevance, this guide focuses on the aromatic methoxy derivatives).
Structural & Physicochemical Comparison
The fundamental difference between these two molecules lies in the aliphatic chain. The addition of two methyl groups at the C3 position of the butyryl chain creates a neopentyl-like moiety. This drastically increases the steric bulk (Taft steric parameter) around the carbonyl core, altering both the lipophilicity and the kinetics of subsequent nucleophilic additions.
Property
3'-Methoxybutyrophenone
3,3-Dimethyl-3'-methoxybutyrophenone
CAS Number
21550-06-1
182631-11-4
Molecular Weight
178.23 g/mol
206.28 g/mol
Formula
C11H14O2
C13H18O2
Aliphatic Chain
Linear Propyl (-CH2CH2CH3)
Neopentyl-like (-CH2C(CH3)3)
1H-NMR (α-Protons)
~2.9 ppm (Triplet, 2H)
~2.8 ppm (Singlet, 2H)
1H-NMR (Terminal)
~1.0 ppm (Triplet, 3H)
~1.0 ppm (Singlet, 9H)
Steric Hindrance
Low
Very High
Mechanistic Impact on Drug Development Workflows
Understanding the causality behind experimental choices is paramount when selecting between these two building blocks.
In the synthesis of the opioid analgesic Profadol, 3'-methoxybutyrophenone undergoes a standard Knoevenagel condensation with ethyl cyanoacetate[2]. The reaction proceeds smoothly because the linear propyl chain provides minimal steric hindrance at the carbonyl carbon.
Conversely, substituting this precursor with 3,3-Dimethyl-3'-methoxybutyrophenone introduces severe steric repulsion. The massive tert-butyl moiety shields the alpha-carbon and the carbonyl face, drastically increasing the activation energy required for nucleophilic attack by the cyanoacetate carbanion. Consequently, standard weak-base conditions (e.g., piperidine in acetic acid) fail. To force the reaction, researchers must pivot to aggressive Lewis acid catalysis (e.g., TiCl4) to sufficiently activate the sterically hindered carbonyl.
Synthetic divergence and steric effects in butyrophenone API building blocks.
A common pitfall when synthesizing ketones via Grignard addition to esters is the over-addition of the nucleophile, yielding unwanted tertiary alcohols. To establish a self-validating system , we utilize the Weinreb amide route. The formation of a stable, magnesium-chelated tetrahedral intermediate prevents secondary addition, ensuring high-purity ketone recovery.
Grignard Preparation : In an oven-dried flask under argon, activate magnesium turnings (1.1 eq) in anhydrous THF. Add 3-bromoanisole (1.0 eq) dropwise. Reflux until the magnesium is consumed to yield 3-methoxyphenylmagnesium bromide.
Electrophile Coupling : Cool the Grignard solution to 0°C. Slowly add the respective Weinreb amide (1.0 eq) dropwise:
For 3'-Methoxybutyrophenone: Use N-methoxy-N-methylbutyramide.
For 3,3-Dimethyl-3'-methoxybutyrophenone: Use N-methoxy-N-methyl-3,3-dimethylbutyramide.
In-Process Validation : Maintain at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the Weinreb amide spot validates the complete formation of the stable tetrahedral intermediate. Do not allow the temperature to rise, as premature collapse leads to impurities.
Quenching & Workup : Quench the reaction carefully with cold 1M HCl to collapse the intermediate into the target ketone. Extract with EtOAc (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Final Analytical Validation : Run GC-MS. The presence of the molecular ion peak (m/z 178 for the linear variant; m/z 206 for the 3,3-dimethyl variant) confirms structural integrity and the absence of tertiary alcohol byproducts.
A Comparative Guide to In Vivo vs. In Vitro Efficacy of Butyrophenone Compounds
Introduction to Butyrophenone Compounds Butyrophenones are a class of pharmaceutical drugs characterized by a butyrophenone backbone.[1] They are widely recognized for their therapeutic applications in treating various p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Butyrophenone Compounds
Butyrophenones are a class of pharmaceutical drugs characterized by a butyrophenone backbone.[1] They are widely recognized for their therapeutic applications in treating various psychiatric disorders, most notably schizophrenia.[2][3] The primary mechanism of action for most antipsychotic butyrophenones involves the antagonism of dopamine D2 receptors and, for atypical antipsychotics, a significant interaction with serotonin 5-HT2A receptors.[4][5] The balance of activity at these receptors is a critical determinant of a compound's efficacy and its side-effect profile, particularly the propensity to induce extrapyramidal symptoms (EPS).[4]
The structure-activity relationship (SAR) of butyrophenones reveals key features for antipsychotic activity. A fluoro-substituent at the para-position of the aromatic ring often enhances activity.[1][6] The butyrophenone chain with a three-carbon spacer (n=3) between the carbonyl group and the aliphatic amino nitrogen is generally optimal for activity.[6] This guide will explore how these structural features translate into measurable efficacy in both laboratory-based assays and living organisms.
In Vitro Efficacy Assessment: From Molecular Interactions to Cellular Responses
In vitro studies are foundational in drug discovery, providing a controlled environment to dissect the molecular mechanisms of a compound. These assays are crucial for initial screening, lead optimization, and understanding the direct interactions of a compound with its biological targets.
A primary in vitro assay for butyrophenone compounds is the radioligand binding assay, which measures the affinity of the compound for specific receptors, such as dopamine D2 and serotonin 5-HT2A receptors.[7] This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.
Table 1: Representative In Vitro Receptor Binding Profile of a Butyrophenone Analog
Receptor Subtype
Binding Affinity (Ki, nM)
Dopamine D2
5.2
Dopamine D1
1,500
Serotonin 5-HT2A
8.9
Serotonin 5-HT1A
125
Histamine H1
45
Data is representative and compiled for illustrative purposes based on typical butyrophenone profiles.
A high affinity for D2 receptors is a hallmark of antipsychotic potential.[4] A significant affinity for 5-HT2A receptors, often with a 5-HT2A/D2 binding affinity ratio greater than 1, is predictive of an atypical antipsychotic profile with a lower risk of EPS.[4]
Experimental Protocol: Radioligand Binding Assay for D2 Receptor
Membrane Preparation : Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., HEK293).
Radioligand Incubation : The membranes are incubated with a specific radioligand for the D2 receptor (e.g., [3H]-Spiperone) at a fixed concentration.[8]
Compound Competition : A range of concentrations of the test butyrophenone compound is added to compete with the radioligand for binding to the D2 receptor.
Separation and Scintillation Counting : The reaction is terminated, and the bound radioligand is separated from the unbound radioligand via filtration. The amount of radioactivity on the filter is quantified using a scintillation counter.
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
The interaction of a butyrophenone antagonist with the D2 receptor blocks the downstream signaling cascade initiated by dopamine. This is a key aspect of its therapeutic effect.
Caption: Dopamine D2 receptor signaling pathway and butyrophenone antagonism.
Caption: Workflow for a radioligand binding assay.
In Vivo Efficacy Assessment: From Animal Models to Therapeutic Potential
In vivo studies are essential to evaluate the overall pharmacological effect of a compound in a complex biological system. These studies provide insights into a compound's efficacy, side-effect profile, pharmacokinetics, and metabolism. Animal models are designed to mimic certain aspects of human psychiatric disorders.[9][10]
Animal Models for Antipsychotic Efficacy
Several animal models are used to predict the antipsychotic efficacy of butyrophenone compounds. These models are often based on the reversal of behaviors induced by dopamine agonists like apomorphine.[11][12]
Apomorphine-Induced Stereotypy : Apomorphine, a dopamine agonist, induces stereotypic behaviors in rodents, such as sniffing, licking, and gnawing.[11] The ability of a butyrophenone compound to block these behaviors is indicative of its D2 receptor antagonism and potential antipsychotic efficacy.[12]
Catalepsy Test : This test assesses the potential for a compound to induce extrapyramidal side effects.[10] A compound that induces catalepsy (a state of immobility) is more likely to cause Parkinson-like side effects in humans. Atypical antipsychotics generally have a lower propensity to induce catalepsy compared to typical antipsychotics.[10]
Table 2: Representative In Vivo Profile of a Butyrophenone Analog
In Vivo Assay
Effective Dose (ED50, mg/kg)
Therapeutic Index (Catalepsy ED50 / Antipsychotic ED50)
Apomorphine-Induced Stereotypy Inhibition
0.5
10
Catalepsy Induction
5.0
Data is representative and compiled for illustrative purposes based on typical butyrophenone profiles.
A low ED50 for inhibiting apomorphine-induced stereotypy suggests potent antipsychotic activity.[11] A high therapeutic index, which is the ratio of the dose required to produce catalepsy to the dose required for the antipsychotic effect, indicates a favorable side-effect profile.[10]
Experimental Protocol: Apomorphine-Induced Stereotypy in Rats
Animal Acclimation : Male Sprague-Dawley rats are acclimated to the testing environment.
Compound Administration : Different groups of rats are administered the test butyrophenone compound or a vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.
Apomorphine Challenge : After a specific pretreatment time, all rats are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1.0 mg/kg).
Behavioral Observation : The rats are observed for a set period (e.g., 60 minutes), and the intensity of stereotypic behaviors is scored by a trained observer who is blind to the treatment conditions.
Data Analysis : The dose of the test compound that reduces the stereotypy score by 50% (ED50) is calculated.
Experimental Workflow for In Vivo Studies
Caption: Workflow for apomorphine-induced stereotypy assay in rats.
Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo Data
A critical aspect of drug development is understanding the correlation, and often the discordance, between in vitro and in vivo results.
Potency Correlation : Generally, compounds with high in vitro binding affinity (low Ki) to the D2 receptor are expected to be potent in in vivo models of antipsychotic activity (low ED50).[13] However, this is not always a direct one-to-one correlation.
Pharmacokinetics and Metabolism : A compound may have excellent in vitro potency but poor in vivo efficacy due to unfavorable pharmacokinetic properties, such as poor absorption, rapid metabolism, or inability to cross the blood-brain barrier.[14][15] In vitro metabolic stability assays using liver microsomes or hepatocytes can provide an early indication of a compound's metabolic fate.[14][16]
Off-Target Effects : In vivo, a compound interacts with a multitude of receptors and biological systems. Off-target interactions, which may not be apparent from a limited in vitro receptor panel, can significantly influence the overall efficacy and side-effect profile.
Functional Activity : Receptor binding assays measure affinity but do not always reveal the functional consequence of that binding (e.g., full antagonist, partial agonist, or inverse agonist).[5] Cellular functional assays can provide a more nuanced understanding of a compound's activity before moving into more complex in vivo models.
Conclusion and Future Perspectives
The evaluation of butyrophenone compounds requires a multi-faceted approach that integrates both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to assess molecular interactions and guide the initial stages of drug discovery. However, in vivo studies in relevant animal models are indispensable for confirming efficacy and evaluating the safety profile in a whole-organism context.
For a novel compound like a "3,3-Dimethyl-3'-methoxybutyrophenone," the initial steps would involve a comprehensive in vitro profiling, including receptor binding affinities and metabolic stability. Promising candidates would then progress to in vivo models to assess their antipsychotic potential and liability for side effects. The ultimate goal is to identify compounds with a balanced pharmacological profile that translates into a safe and effective therapeutic agent for patients.
References
SAR of Butyrophenones - Tranquillizers - Pharmacy 180. (n.d.). Retrieved from [Link]
Zhang, A., et al. (2008). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters.
Janssen, P. A. (1965). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines.
Iorio, M. A., et al. (1987). Combined analgesic/neuroleptic activity in N-butyrophenone prodine-like compounds. Journal of Medicinal Chemistry.
Zhang, A., et al. (2008). Identification of a butyrophenone analog as a potential atypical antipsychotic agent: 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PubMed.
SAR of Butyrophenone. (2023). YouTube. Retrieved from [Link]
Butyrophenone. (n.d.). Wikipedia. Retrieved from [Link]
Unzeta, F., et al. (1994). Synthesis and Atypical Antipsychotic Profile of Some 2-(2-piperidinoethyl)benzocycloalkanones as Analogues of Butyrophenone. Journal of Medicinal Chemistry.
Butyrophenone | drug. (n.d.). Britannica. Retrieved from [Link]
Kroesen, M. D., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology.
Unzeta, F., et al. (1994). Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. Semantic Scholar.
Roth, B. L., et al. (2000). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics.
Barrett, J. E., et al. (2009). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. Journal of Pharmacology and Experimental Therapeutics.
Kroesen, M. D., et al. (2025).
New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. (2017).
Kroesen, M. D., et al. (2025).
Fustero, S., et al. (2000). Conformationally constrained butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors: synthesis of aminomethylbenzo[b]furanones and their evaluation as antipsychotics. Journal of Medicinal Chemistry.
Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. (n.d.). ResearchGate. Retrieved from [Link]
Nau, F., Jr., et al. (2013).
Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. (n.d.). ResearchGate. Retrieved from [Link]
da Silva, R. C., et al. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
da Silva, R. C., et al. (2013). Animal models for predicting the efficacy and side effects of antipsychotic drugs. SciELO.
Watanabe, S., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. The AAPS Journal.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
Screening of antipsychotic drugs in animal models. (n.d.). ResearchGate. Retrieved from [Link]
Ferguson, S. M., et al. (2011).
Gray, D. L., et al. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Psychopharmacology.
Dopamine Receptors. (n.d.). Tocris Bioscience.
In Vitro Metabolic Stability. (n.d.).
Li, A. P. (2001). In vitro metabolic stability of beauvericin. Journal of Agricultural and Food Chemistry.
Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters.
De Lean, A., et al. (1982).
Metabolic Stability. (n.d.).
In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). Journal of Food and Drug Analysis.
In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.). PMC.
Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). PMC.
Wang, S., et al. (2018). STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE.
Marti, M., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Neuropharmacology.
Operational Guide: Proper Disposal Procedures for 3,3-Dimethyl-3'-methoxybutyrophenone
Here is the comprehensive, professional guide for the safe handling and disposal of 3,3-Dimethyl-3'-methoxybutyrophenone in a legitimate laboratory setting. As a Senior Application Scientist, I recognize that true labora...
Author: BenchChem Technical Support Team. Date: April 2026
Here is the comprehensive, professional guide for the safe handling and disposal of 3,3-Dimethyl-3'-methoxybutyrophenone in a legitimate laboratory setting.
As a Senior Application Scientist, I recognize that true laboratory excellence extends beyond synthesis and assay development; it encompasses the entire lifecycle of a chemical, ending with responsible, compliant disposal. 3,3-Dimethyl-3'-methoxybutyrophenone (CAS: 182631-11-4)[1][2] is a specialized organic building block frequently utilized in drug development and materials science.
Because butyrophenone derivatives can exhibit specific environmental toxicities and flammability profiles, their disposal must not be treated as an afterthought. This guide outlines a self-validating, step-by-step protocol for the segregation, containment, and logistical disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards[3].
Hazard Profiling & Causality in Waste Management
Before initiating disposal, it is critical to understand why specific protocols are enforced. 3,3-Dimethyl-3'-methoxybutyrophenone is an organic ketone.
Chemical Stability: Like many ketones, it is relatively stable but can react violently with strong oxidizing agents.
Environmental Impact: If released into the water supply, lipophilic organic compounds can bioaccumulate or cause long-term aquatic toxicity.
Disposal Causality: Because of its organic nature and lack of halogens in its primary structure, it must be classified as Non-Halogenated Organic Waste . Mixing it with halogenated waste (like dichloromethane) drastically increases disposal costs and complicates the final incineration process, as halogenated waste requires specialized scrubbers to prevent the release of toxic dioxins.
Step-by-Step Disposal Protocol
This protocol is designed exclusively for professional laboratory settings. Under no circumstances should in-house chemical neutralization or improvised waste treatment be attempted.
Step 1: Point-of-Generation Segregation
Action: Immediately upon completion of the experiment, isolate the 3,3-Dimethyl-3'-methoxybutyrophenone waste (whether neat or in a solvent matrix).
Mechanism: Verify the solvent matrix. If the compound is dissolved in methanol, ethanol, or ethyl acetate, route it to the "Non-Halogenated" stream. If it was used alongside chloroform or DCM, it must be routed to the "Halogenated" stream to prevent regulatory violations.
Step 2: Primary Containment
Action: Transfer the waste into a chemically compatible, pre-inspected container using a grounded funnel to prevent static discharge.
Mechanism: Ketones can degrade certain plastics over time. High-Density Polyethylene (HDPE) or amber glass carboys are mandatory. Never use standard PET containers, as the solvent matrix may compromise the structural integrity of the vessel.
Step 3: GHS & RCRA Compliant Labeling
Action: Attach a hazardous waste tag the moment the first drop of waste enters the container.
Mechanism: The label must explicitly state "Hazardous Waste," list the full chemical name (3,3-Dimethyl-3'-methoxybutyrophenone), the CAS number (182631-11-4)[4], the solvent matrix percentages, and the accumulation start date. This self-validating step ensures that downstream waste handlers and emergency responders have immediate, accurate data[5].
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Store the sealed container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a spill tray).
Mechanism: Secondary containment prevents catastrophic spills if the primary vessel fails. The SAA must be well-ventilated and kept away from incompatible chemicals (e.g., concentrated nitric acid or other strong oxidizers)[6].
Step 5: Logistical Handoff for High-Temperature Incineration
Action: Once the container is full or reaches the regulatory time limit (typically 90 to 180 days depending on your facility's generator status), transfer it to the Central Accumulation Area (CAA).
Mechanism: Final disposition must be executed by a licensed hazardous waste disposal contractor. The standard, safe method for disposing of butyrophenone derivatives is high-temperature incineration (typically >1000°C), which completely oxidizes the compound into carbon dioxide and water vapor, leaving no toxic residue.
Quantitative Data: Containment & PPE Specifications
To ensure seamless operational execution, adhere to the following material compatibility and safety specifications during the disposal workflow.
Requirement Category
Specification / Material
Operational Justification
Primary Waste Receptacle
High-Density Polyethylene (HDPE) or Borosilicate Glass
Provides excellent chemical resistance against ketones and mixed organic solvent matrices.
Secondary Containment
Polypropylene Spill Tray
Must hold at least 110% of the volume of the largest primary container to mitigate spill risks.
Required PPE
Nitrile or Butyl Rubber Gloves, Splash Goggles, Lab Coat
Nitrile offers adequate splash protection for most ketone/solvent mixtures; butyl rubber is superior for prolonged contact.
Final Disposal Method
High-Temperature Incineration
Ensures complete thermal destruction of the organic molecule, preventing environmental contamination.
Disposal Workflow Visualization
The following diagram maps the logical flow of the compound from the experimental endpoint to final, compliant destruction.
Standard laboratory waste management workflow for organic ketone derivatives.
References
Title: Chemical Substance Information & SDS Management
Source: NextSDS
URL: [Link][3][5]